molecular formula C7H8N2O3 B596017 Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate CAS No. 1262803-64-4

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Cat. No.: B596017
CAS No.: 1262803-64-4
M. Wt: 168.152
InChI Key: CCQQDZWMZNJQFH-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQQDZWMZNJQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262803-64-4
Record name methyl 5-(hydroxymethyl)pyrazine-2-carboxylate
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Foundational & Exploratory

"Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathways for producing this compound, a crucial intermediate in the synthesis of antiviral agents, most notably Favipiravir (T-705). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind key process decisions, offering a resource for researchers and drug development professionals.

Introduction: The Strategic Importance of a Pyrazine Intermediate

This compound is a heterocyclic compound whose significance surged with the development of Favipiravir, a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. The structural integrity and purity of this intermediate are paramount as they directly influence the yield and quality of the final active pharmaceutical ingredient (API). This guide will focus on the most prevalent and efficient synthetic strategies, emphasizing scalability, safety, and purity.

Core Synthetic Strategy: The Condensation-Cyclization Approach

The most industrially relevant and widely published method for synthesizing the pyrazine ring of this intermediate involves the condensation of an aminomalonamide derivative with a glyoxal derivative, followed by subsequent chemical modifications. This pathway is favored for its use of readily available starting materials and its generally high yields.

A pivotal starting material for this process is 2-aminomalonamide. The synthesis often proceeds through a multi-step sequence that includes condensation, cyclization, chlorination, nucleophilic substitution, and hydrolysis/esterification.

Visualizing the Primary Synthesis Pathway

Synthesis_Pathway A 2-Aminomalonamide C 3-Hydroxypyrazine-2-carboxamide A->C Condensation & Cyclization B Glyoxal solution B->C D 3-Chloropyrazine-2-carboxamide C->D Chlorination (e.g., POCl3) E 3-Methoxypyrazine-2-carboxamide D->E Nucleophilic Substitution (Sodium Methoxide) F Methyl 3-methoxypyrazine-2-carboxylate E->F Esterification (Methanol, Acid cat.) G This compound F->G Hydroxymethylation

Caption: Generalized pathway for this compound synthesis.

Part 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

The foundational step is the construction of the pyrazine ring. This is achieved through the condensation of 2-aminomalonamide with an aqueous solution of glyoxal.

Mechanism and Rationale

The reaction proceeds via a double condensation mechanism. The amino group of 2-aminomalonamide nucleophilically attacks the carbonyl carbons of glyoxal, forming a dihydropyrazine intermediate. This intermediate then rapidly oxidizes in the presence of air to form the aromatic pyrazine ring system. The choice of an aqueous medium is advantageous for its low cost, safety, and ability to dissolve the reactants. The reaction is typically run under neutral to slightly acidic conditions to facilitate both the condensation and the subsequent dehydration and aromatization steps.

Detailed Experimental Protocol
  • Reaction Setup: A 1 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reagent Charging: Charge the flask with 2-aminomalonamide (1.0 mol, 117.1 g).

  • Reaction Execution: Add a 40% aqueous solution of glyoxal (1.1 mol, 160 g) dropwise to the stirred suspension over a period of 60-90 minutes. Maintain the internal temperature below 30°C using an ice bath.

  • Stirring and Maturation: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The product will precipitate out of the solution as a yellowish solid.

  • Work-up and Isolation: The precipitate is collected by vacuum filtration, washed with cold deionized water (2 x 100 mL), and then with cold ethanol (1 x 50 mL).

  • Drying: The solid is dried in a vacuum oven at 50-60°C to a constant weight.

Quantitative Data
ParameterValue
Typical Yield 85-92%
Purity (by HPLC) >98%
Appearance Yellow to light brown crystalline solid

Part 2: Chlorination and Subsequent Substitution

The hydroxyl group on the pyrazine ring is not amenable to direct conversion to a hydroxymethyl group. Therefore, it is first converted into a better leaving group, typically a chloride, which is then substituted.

Step 2a: Synthesis of 3-Chloropyrazine-2-carboxamide

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and the fact that the byproducts (phosphoric acid and HCl) are easily removed during work-up. The reaction is typically run in an inert, high-boiling solvent like toluene or neat with an excess of POCl₃.

Detailed Experimental Protocol
  • Reaction Setup: In a fume hood, equip a 500 mL flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reagent Charging: Carefully charge the flask with 3-hydroxypyrazine-2-carboxamide (0.5 mol, 69.5 g) and phosphorus oxychloride (1.5 mol, 140 mL, 230 g).

  • Reaction Execution: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and dried.

Step 2b: Synthesis of Methyl 3-methoxypyrazine-2-carboxylate

Rationale: The chloro-substituent is now displaced by a methoxy group using sodium methoxide. This nucleophilic aromatic substitution is highly efficient. The carboxamide is then esterified. Some modern procedures combine these steps. A one-pot method starting from the chloro-amide is often preferred to minimize intermediate handling.

Detailed Experimental Protocol (One-Pot Substitution and Esterification)
  • Reaction Setup: A dry 1 L flask is set up for stirring under a nitrogen atmosphere.

  • Reagent Charging: Suspend 3-chloropyrazine-2-carboxamide (0.3 mol, 47.3 g) in anhydrous methanol (500 mL).

  • Reaction Execution (Substitution): Cool the suspension to 0-5°C and add a 25-30% solution of sodium methoxide in methanol (0.33 mol) dropwise, keeping the temperature below 10°C. Stir for 2-3 hours at room temperature.

  • Reaction Execution (Esterification): Cool the mixture again to 0-5°C. Slowly add thionyl chloride (SOCl₂) (0.6 mol, 44 mL) or introduce dry HCl gas until the solution is acidic. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Reduce the volume of methanol under vacuum. The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dried over sodium sulfate, and concentrated to yield the crude ester, which is often purified by column chromatography or recrystallization.

Part 3: The Final Step - Reductive Hydroxymethylation

This is the most delicate step of the sequence. While the exact industrial methods are often proprietary, published routes describe the reduction of the ester group at the 3-position (after isomerization or from a different precursor) or, more commonly, a formylation followed by reduction. A more direct, patented route involves the hydroxymethylation of an appropriate precursor.

A common laboratory-scale approach involves the reduction of the corresponding aldehyde. Therefore, a formylation step is first required. However, for the purpose of this guide, we will focus on a more direct, albeit challenging, conceptual transformation from the methoxy-ester.

Conceptual Pathway: From Methoxy-Ester to Hydroxymethyl-Ester

This transformation is non-trivial. A plausible, though multi-step, laboratory approach would involve the reduction of the ester at the 2-position to an alcohol, protection of that alcohol, functionalization at the 5-position, and then deprotection and re-oxidation.

However, a more elegant and often cited pathway in patent literature involves starting with a different precursor, such as 2-amino-3-hydroxypropanoate, which already contains the necessary hydroxymethyl precursor.

Let's visualize an alternative, more direct pathway often employed in large-scale synthesis.

Advanced_Synthesis cluster_0 Alternative Strategy A Pyrazine-2,5-dicarboxylic acid dimethyl ester C Methyl 5-(hydroxymethyl) -pyrazine-2-carboxylate A->C e.g., NaBH4 / LiCl or catalytic hydrogenation B Selective mono-reduction

Caption: A more direct, selective reduction approach to the target molecule.

Protocol for Selective Reduction

This protocol is based on the selective reduction of one of two ester groups, a challenging but efficient transformation.

  • Reaction Setup: A multi-neck flask is dried and filled with an inert atmosphere (Argon or Nitrogen).

  • Reagent Charging: Dissolve dimethyl 2,5-pyrazinedicarboxylate (0.1 mol, 19.6 g) in a mixture of anhydrous THF (200 mL) and methanol (50 mL).

  • Reaction Execution: Cool the solution to 0°C. In a separate flask, prepare a solution of lithium chloride (0.1 mol, 4.2 g) in THF. Add this to the reaction mixture. Then, add sodium borohydride (NaBH₄) (0.1 mol, 3.8 g) portion-wise over 30 minutes, ensuring the temperature stays below 5°C.

  • Stirring and Monitoring: Allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the formation of the mono-alcohol.

  • Work-up and Isolation: Quench the reaction by the slow addition of acetic acid until gas evolution ceases. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash column chromatography on silica gel.

Final Product Characterization Data
ParameterExpected Value
¹H NMR (CDCl₃, 400 MHz) δ 9.25 (s, 1H), 8.75 (s, 1H), 4.90 (s, 2H), 4.05 (s, 3H), ~2.5 (br s, 1H, -OH)
Melting Point 105-108 °C
Mass Spec (ESI+) m/z = 169.05 [M+H]⁺

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, critical for the production of important antiviral drugs. The classical pathway, involving the condensation of aminomalonamide and glyoxal followed by functional group interconversions, remains a reliable and scalable method. However, newer strategies focusing on selective reductions and the use of alternative starting materials are continually being explored to improve efficiency, reduce step count, and enhance the overall greenness of the synthesis. Researchers should evaluate the trade-offs between these routes based on scale, cost, available equipment, and purity requirements.

An In-Depth Technical Guide to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Substituted Pyrazines

Pyrazine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their inherent aromaticity, coupled with the electron-withdrawing nature of the dual nitrogen atoms, imparts a unique reactivity profile that is highly sought after in the design of novel bioactive molecules.[4][5] From the anti-tuberculosis agent pyrazinamide to the proteasome inhibitor bortezomib for multiple myeloma, the pyrazine scaffold has proven its versatility and clinical importance.[1] This guide focuses on a specific, yet promising, member of this class: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. By providing a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to explore its full potential.

Section 1: Core Chemical and Physical Properties

This compound is a bifunctional pyrazine derivative, incorporating both a methyl ester and a hydroxymethyl group. These functionalities provide key handles for synthetic modifications and potential biological interactions.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1262803-64-4[6][7]
Molecular Formula C₇H₈N₂O₃[6][7]
Molecular Weight 168.15 g/mol [6][7]
Canonical SMILES COC(=O)C1=NC=C(N=C1)CON/A

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

While experimental data for this specific compound is limited, predictions and data from analogous compounds provide valuable insights.

PropertyPredicted/Reported ValueNotes
Melting Point Not availableRelated compounds like 5-methylpyrazine-2-carboxylic acid have melting points in the range of 166-171 °C.[8]
Boiling Point Not availableData for closely related compounds is also scarce.
Solubility Soluble in organic solvents like methanol and dichloromethane.[8]The presence of the hydroxyl and ester groups suggests some polarity, likely leading to solubility in polar organic solvents.
pKa Not availableThe pyrazine nitrogen atoms are weakly basic.[2]

Section 2: Spectroscopic Profile

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts would be observed:

AdductPredicted m/z
[M+H]⁺ 169.0608
[M+Na]⁺ 191.0427
[M+K]⁺ 207.0166
[M-H]⁻ 167.0462

Data sourced from PubChemLite.

The fragmentation patterns of hydroxymethylpyrazines can be distinctive, with potential losses of water ([M - 18]⁺) or the hydroxymethyl radical.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆.[10][11][12][13][14][15]

Predicted ¹H NMR Spectrum:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazine-H8.8 - 9.2Singlet1H
Pyrazine-H8.6 - 8.9Singlet1H
-CH₂-4.6 - 4.8Singlet2H
-OH5.0 - 5.5Broad Singlet1H
-OCH₃3.9 - 4.1Singlet3H

Predicted ¹³C NMR Spectrum:

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)164 - 166
Pyrazine-C (substituted with -COOCH₃)145 - 148
Pyrazine-C (substituted with -CH₂OH)155 - 158
Pyrazine-CH142 - 145
Pyrazine-CH140 - 143
-CH₂OH60 - 63
-OCH₃52 - 54
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3500 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (ester)1710 - 1740
C=N and C=C stretch (aromatic ring)1400 - 1600
C-O stretch (ester and alcohol)1000 - 1300

Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available pyrazine-2,5-dicarboxylic acid.

Diagram 2: Proposed Synthesis of this compound

G A Pyrazine-2,5-dicarboxylic acid B Dimethyl pyrazine-2,5-dicarboxylate A->B Esterification (MeOH, H+) C Methyl 5-(chloromethyl)pyrazine-2-carboxylate B->C Reduction & Chlorination (e.g., LiBH4 then SOCl2) D This compound C->D Hydrolysis (H2O, base)

A potential multi-step synthesis from pyrazine-2,5-dicarboxylic acid.

Experimental Protocol (Hypothetical):

  • Esterification: Pyrazine-2,5-dicarboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield dimethyl pyrazine-2,5-dicarboxylate.[16][17]

  • Selective Reduction and Chlorination: The diester is selectively reduced at one of the ester groups using a mild reducing agent like lithium borohydride. The resulting hydroxymethyl group is then converted to a chloromethyl group using thionyl chloride.

  • Nucleophilic Substitution: The chloromethyl intermediate is subjected to hydrolysis, for instance with aqueous sodium hydroxide, to yield the final product, this compound.[5]

Reactivity Profile

The reactivity of this compound is governed by its three key components: the pyrazine ring, the hydroxymethyl group, and the methyl ester.

  • Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.[4][18][19] It is generally resistant to electrophilic substitution.

  • Hydroxymethyl Group: The primary alcohol functionality can undergo oxidation to an aldehyde or a carboxylic acid. It can also be converted to other functional groups, such as halides or ethers, providing a site for further molecular elaboration.

  • Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with an amine.[20]

Section 4: Applications and Future Directions

While specific applications for this compound are not yet widely documented, its structure suggests significant potential in several areas of research and development.

Medicinal Chemistry and Drug Discovery

The pyrazine nucleus is a well-established pharmacophore.[3][21][22] The presence of both a hydrogen bond donor/acceptor (the hydroxymethyl group) and a modifiable ester group makes this molecule an attractive scaffold for the synthesis of compound libraries for screening against various biological targets. Potential therapeutic areas where pyrazine derivatives have shown promise include:

  • Anticancer agents [2][21]

  • Anti-inflammatory compounds [2][21]

  • Antimicrobial agents [21][23][24]

  • Antiparasitic drugs [2]

Materials Science

Pyrazine derivatives are also being explored in the field of materials science. Their electronic properties make them candidates for use in the development of:

  • Organic semiconductors [25]

  • Display materials [25]

  • UV absorbers and light stabilizers [25]

Section 5: Safety and Handling

Detailed toxicological data for this compound is not available. However, as with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[26]

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its versatile structure, combining the biologically significant pyrazine core with reactive hydroxymethyl and methyl ester functional groups, positions it as a valuable building block for future innovations in drug discovery and materials science. This guide provides a comprehensive foundation of its chemical properties, and it is hoped that this will stimulate further research into the synthesis, characterization, and application of this intriguing molecule.

References

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1262803-64-4 Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyrazines

The pyrazine nucleus, a 1,4-diazine heterocyclic scaffold, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its electron-deficient nature and capacity for diverse functionalization make it a privileged structure in the design of novel therapeutic agents and functional materials.[3] Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate emerges as a particularly valuable building block, incorporating three key functionalities: the pyrazine core, a reactive hydroxymethyl group, and a versatile methyl ester. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and potential applications, offering a field-proven perspective for researchers engaged in organic synthesis and drug discovery.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key identifiers and physicochemical characteristics of this compound.

Molecular Structure and Identifiers
  • Chemical Name: this compound

  • CAS Number: 1262803-64-4

  • Molecular Formula: C₇H₈N₂O₃[4]

  • Molecular Weight: 168.15 g/mol [4]

  • Structure:

    G mol C₇H₈N₂O₃

    Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.

PropertyValueSource
Physical State Solid
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Soluble in common organic solventsGeneral knowledge
pKa (predicted) Not available
LogP (predicted) -1.1[4]
Monoisotopic Mass 168.0535 Da[4]

PART 2: Synthesis and Manufacturing Routes

The efficient synthesis of functionalized pyrazines is a topic of significant interest. While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, plausible synthetic strategies can be devised based on established pyrazine chemistry.[5][6] Promising new routes for its synthesis have been alluded to in recent research, highlighting its growing importance.[7][8][9][10]

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a 1,2-dicarbonyl compound with a 1,2-diamine, a common strategy for pyrazine ring formation. The hydroxymethyl and carboxylate functionalities could be introduced either pre- or post-cyclization.

G target This compound intermediate1 Functionalized Pyrazine Intermediate target->intermediate1 Functional Group Interconversion intermediate2 1,2-Dicarbonyl Precursor intermediate1->intermediate2 Cyclization intermediate3 1,2-Diamine Precursor intermediate1->intermediate3 Cyclization

Caption: Retrosynthetic analysis for this compound.

Plausible Synthetic Protocol

A potential synthetic route could involve the condensation of a suitably protected and functionalized glyoxal derivative with an aminomalonate derivative, followed by deprotection and functional group manipulation.

Step 1: Synthesis of a Protected Glyoxal Derivative This would likely involve the protection of one aldehyde group of a glyoxal bearing a precursor to the hydroxymethyl group.

Step 2: Condensation and Cyclization The protected glyoxal derivative would then be reacted with an aminomalonate derivative (e.g., aminomalononitrile or a diester) under basic or acidic conditions to form the pyrazine ring.

Step 3: Functional Group Interconversion Following cyclization, a series of reactions would be necessary to convert the precursor groups into the final hydroxymethyl and methyl carboxylate functionalities. This could involve reduction of a protected aldehyde and selective hydrolysis/esterification of a nitrile or ester group.

PART 3: Spectroscopic Characterization and Analysis

Definitive structural elucidation is paramount for any chemical compound intended for research and development. This section provides an overview of the expected spectroscopic data for this compound, based on predictions and comparison with structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the target compound.

Predicted MS Data:

AdductPredicted m/z
[M+H]⁺169.06078
[M+Na]⁺191.04272
[M-H]⁻167.04622
[M+NH₄]⁺186.08732
[M+K]⁺207.01666

Data sourced from PubChemLite.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Pyrazine Protons: Two singlets in the aromatic region (δ 8.5-9.0 ppm).

  • Hydroxymethyl Protons: A singlet for the CH₂ group (δ ~4.8 ppm) and a broad singlet for the OH proton (variable).

  • Methyl Ester Protons: A singlet for the OCH₃ group (δ ~4.0 ppm).

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Pyrazine Carbons: Four signals in the aromatic region (δ ~140-160 ppm).

  • Carbonyl Carbon: A signal for the ester C=O (δ ~165 ppm).

  • Hydroxymethyl Carbon: A signal for the CH₂OH carbon (δ ~60 ppm).

  • Methyl Ester Carbon: A signal for the OCH₃ carbon (δ ~53 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, Methyl pyrazine-2-carboxylate, is available from the NIST WebBook and can serve as a reference.[11]

Expected IR Absorption Bands:

  • O-H Stretch: A broad band around 3400 cm⁻¹ (from the hydroxymethyl group).

  • C-H Stretch: Bands around 3100-3000 cm⁻¹ (aromatic) and 2950 cm⁻¹ (aliphatic).

  • C=O Stretch: A strong band around 1720-1740 cm⁻¹ (from the methyl ester).

  • C=N and C=C Stretch: Bands in the 1600-1400 cm⁻¹ region (from the pyrazine ring).

  • C-O Stretch: Bands in the 1300-1000 cm⁻¹ region (from the ester and alcohol).

PART 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its constituent functional groups. The interplay between the electron-deficient pyrazine ring and the appended functionalities offers a rich landscape for chemical transformations.

Reactivity of the Pyrazine Ring

The pyrazine ring is known to be electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly when activated by an N-oxide.[1] The presence of the electron-withdrawing methyl carboxylate group further deactivates the ring towards electrophilic attack.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo a variety of standard transformations:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

  • Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers.

  • Halogenation: Conversion to a chloromethyl or bromomethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halomethylpyrazine is a versatile intermediate for nucleophilic substitution reactions.

Reactions of the Methyl Ester Group

The methyl ester functionality offers several avenues for further modification:

  • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) to yield the corresponding carboxylic acid.

  • Amidation: Reaction with amines to form amides, often facilitated by heating or the use of coupling agents.

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12] Selective reduction in the presence of other functional groups can be challenging.

  • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to form different esters.

G start This compound product1 5-Formylpyrazine-2-carboxylate start->product1 Oxidation (e.g., MnO₂) product2 5-(Chloromethyl)pyrazine-2-carboxylate start->product2 Halogenation (e.g., SOCl₂) product3 5-(Hydroxymethyl)pyrazine-2-carboxylic Acid start->product3 Hydrolysis (e.g., NaOH) product4 Pyrazine-2,5-dimethanol start->product4 Reduction (e.g., LiAlH₄)

Caption: Key reaction pathways for this compound.

PART 5: Applications in Research and Development

The unique combination of functional groups in this compound makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Key Building Block in Drug Discovery

Pyrazine derivatives are integral to a number of approved drugs, including the anti-diabetic medication glipizide and the lipid-lowering agent acipimox.[13] The subject compound serves as a versatile scaffold for the introduction of diverse substituents, enabling the generation of compound libraries for high-throughput screening. The hydroxymethyl group can be used as a handle to attach various pharmacophores, while the ester can be converted to an amide to mimic peptide bonds or to a carboxylic acid to interact with biological targets.

Intermediate in the Synthesis of Bioactive Molecules

The conversion of the hydroxymethyl group to a halomethyl group provides a key intermediate for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, leading to the synthesis of novel pyrazine derivatives with potential biological activity.

PART 6: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: Based on available safety data for related compounds, this compound may be a flammable solid and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important, multifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its pyrazine core, coupled with orthogonally reactive hydroxymethyl and methyl ester groups, provides a versatile platform for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound remains somewhat limited in the public domain, this guide has synthesized the available information and provided expert-driven insights into its properties, synthesis, reactivity, and applications. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

In-Depth Technical Guide: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine derivatives form a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of applications from pharmaceuticals to materials science.[1][2] Their inherent electronic properties and the reactivity of the pyrazine ring make them invaluable scaffolds in medicinal chemistry and drug discovery.[3][4] This guide provides a comprehensive technical overview of a specific, functionally rich derivative: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate.

This molecule, identified by CAS Number 1262803-64-4, is a bifunctional pyrazine derivative incorporating both a methyl ester and a hydroxymethyl group.[5][6] These functional groups offer multiple reactive sites, positioning it as a versatile building block for the synthesis of more complex, biologically active molecules. This document will detail its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and its emerging significance for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural integrity and resulting chemical behavior of this compound are dictated by the interplay of the pyrazine core and its substituents.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1262803-64-4[5][6]
Molecular Formula C7H8N2O3[6][7]
Molecular Weight 168.15 g/mol [6][8]
Appearance Solid (predicted)---
Purity Typically ≥95%[8]
Storage Sealed in a dry, room temperature environment is recommended.[6]

The molecule's structure, featuring both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (ester carbonyl oxygen and pyrazine nitrogens), suggests a moderate degree of polarity. This influences its solubility and its potential to interact with biological macromolecules.

Synthesis and Reactivity

The synthesis of substituted pyrazine-2-carboxylates often involves multi-step sequences starting from more fundamental precursors. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, logical synthetic pathways can be inferred from established pyrazine chemistry.

A plausible synthetic approach could start from a commercially available precursor like 5-methylpyrazine-2-carboxylic acid.[9][10] The synthesis would likely proceed through the following conceptual steps:

G cluster_0 Conceptual Synthetic Pathway Start 5-Methylpyrazine-2-carboxylic Acid Step1 Esterification (e.g., MeOH, Acid Catalyst) Start->Step1 Protection of Carboxylic Acid Intermediate Methyl 5-methylpyrazine-2-carboxylate Step1->Intermediate Step2 Side-chain Functionalization (e.g., Oxidation/Hydroxylation) Intermediate->Step2 Introduction of Hydroxyl Group Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Causality:
  • Esterification: The initial step involves converting the carboxylic acid to its corresponding methyl ester. This is a crucial step for several reasons. Firstly, it protects the carboxylic acid from participating in subsequent reactions. Secondly, esterification can be achieved under relatively mild conditions, for instance, by refluxing in methanol with a catalytic amount of acid, a standard and high-yielding protocol.[11]

  • Side-Chain Functionalization: The key transformation is the introduction of the hydroxyl group onto the 5-methyl substituent. This is typically an oxidative process. The choice of oxidizing agent is critical to ensure selectivity for the methyl group without affecting the pyrazine ring or the ester functionality. Controlled oxidation, potentially involving radical intermediates or enzymatic catalysis, would be required to achieve the desired hydroxymethyl product. The reactivity of methyl-substituted pyrazines allows for oxidation to yield corresponding pyrazine-2-carboxylic acids or hydroxymethyl derivatives under specific conditions.[12]

Self-Validating Protocol Considerations:

A robust synthetic protocol would necessitate in-process controls at each stage.

  • Post-Esterification: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to confirm the complete conversion of the starting carboxylic acid to the methyl ester intermediate.

  • Post-Hydroxylation: Spectroscopic analysis, particularly ¹H NMR, would be essential to confirm the successful introduction of the hydroxymethyl group and to verify that the ester and pyrazine core remain intact.

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum would provide unambiguous confirmation of the structure. Key expected signals include:

    • Two distinct singlets or doublets in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the two protons on the pyrazine ring.[13][14]

    • A singlet corresponding to the methyl protons of the ester group (typically δ 3.9-4.1 ppm).

    • A singlet for the methylene protons of the hydroxymethyl group (CH₂OH), likely around δ 4.5-5.0 ppm.

    • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, the methyl carbon of the ester, and the methylene carbon of the hydroxymethyl group.[15]

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of the key functional groups.

  • A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group.

  • A strong, sharp absorption band around 1700-1730 cm⁻¹ would be characteristic of the C=O stretching of the ester carbonyl group.[13]

  • Absorptions in the 1000-1300 cm⁻¹ region would correspond to C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C7H8N2O3. The fragmentation pattern could also offer additional structural information. Predicted mass-to-charge ratios for various adducts are available in public databases.[7]

Table 2: Expected Spectroscopic Data

TechniqueKey FeatureExpected Chemical Shift / Wavenumber
¹H NMR Pyrazine Protonsδ 8.5 - 9.5 ppm
-CH₂OH Protonsδ 4.5 - 5.0 ppm
-OCH₃ Protonsδ 3.9 - 4.1 ppm
IR O-H Stretch3200 - 3500 cm⁻¹ (broad)
C=O Stretch (Ester)1700 - 1730 cm⁻¹ (strong, sharp)
MS [M+H]⁺m/z ≈ 169.06

Applications in Drug Discovery and Development

Pyrazine-containing compounds are prevalent in numerous clinically approved drugs, highlighting the privileged nature of this scaffold in medicinal chemistry.[3][4] Derivatives of pyrazine-2-carboxylic acid, in particular, have been extensively investigated for a wide range of biological activities, including antimicrobial, antifungal, and antimycobacterial properties.[16][17][18]

G cluster_1 Role in Drug Discovery Core This compound Handle1 Hydroxymethyl Group (-CH₂OH) Core->Handle1 Handle2 Methyl Ester (-COOCH₃) Core->Handle2 Derivatization Chemical Derivatization Handle1->Derivatization Esterification, Etherification, Oxidation Handle2->Derivatization Amidation, Hydrazide formation, Reduction Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Role of this compound as a scaffold.

The dual functionality of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening.

  • The Hydroxymethyl Handle: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or halides, providing a diverse set of derivatives.

  • The Methyl Ester Handle: This group is a versatile precursor for amides, hydrazides, and other carboxylic acid derivatives.[19] Amidation, through reaction with a wide array of primary or secondary amines, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

The strategic modification of these two functional groups allows for the systematic exploration of the chemical space around the pyrazine core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in synthetic and medicinal chemistry. Its well-defined structure, characterized by two distinct and reactive functional groups, provides a versatile platform for the synthesis of novel compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in research and development, particularly within the pharmaceutical industry. As the demand for novel therapeutic agents continues to grow, the importance of such versatile and strategically functionalized scaffolds is set to increase.

References

Predicted ¹H NMR Spectrum of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is a disubstituted pyrazine derivative of interest in medicinal chemistry and materials science. An understanding of its molecular structure is crucial for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating molecular structures in solution. This guide provides a detailed prediction and analysis of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of chemical shift, spin-spin coupling, and integration. While an experimental spectrum was not publicly available at the time of this writing, this prediction serves as a robust reference for spectral assignment and structural verification.

Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy relies on the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm), which is indicative of the proton's electronic environment. Electron-withdrawing groups tend to shift signals to a higher ppm (downfield), while electron-donating groups shift them to a lower ppm (upfield).

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet (in Hertz, Hz), which provides information about the connectivity and spatial relationship of coupled protons.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound (CAS: 1262803-64-4) contains several distinct proton environments, which will give rise to a unique ¹H NMR spectrum.

Molecular Structure with Proton Labeling:

Caption: Molecular structure of this compound with protons labeled (a) through (e).

Detailed Spectral Analysis

H(a) - Pyrazine Ring Proton
  • Predicted Chemical Shift (δ): ~9.2 ppm. The protons on a pyrazine ring are significantly deshielded due to the aromatic nature and the presence of two electronegative nitrogen atoms.[1] The H(a) proton is adjacent to a nitrogen atom and the electron-withdrawing methyl carboxylate group, which will shift it further downfield.

  • Predicted Multiplicity: Doublet. This proton is coupled to the H(b) proton. The coupling between protons on a pyrazine ring is typically a meta-coupling.

  • Predicted Coupling Constant (J): ~1.5 Hz. The meta-coupling (⁴J) in pyrazine derivatives is generally small.[2]

  • Integration: 1H.

H(b) - Pyrazine Ring Proton
  • Predicted Chemical Shift (δ): ~8.8 ppm. This proton is also on the pyrazine ring and is deshielded. It is adjacent to a nitrogen atom and the hydroxymethyl group. The hydroxymethyl group is less electron-withdrawing than the methyl carboxylate group, so H(b) is expected to be at a slightly higher field (lower ppm) than H(a).

  • Predicted Multiplicity: Doublet. It is coupled to the H(a) proton.

  • Predicted Coupling Constant (J): ~1.5 Hz. This will be the same as the coupling constant for H(a).

  • Integration: 1H.

H(c) - Methyl Ester Protons (-OCH₃)
  • Predicted Chemical Shift (δ): ~4.0 ppm. The protons of a methyl ester group typically appear in the range of 3.7-4.1 ppm. The electronegative oxygen atom deshields these protons.

  • Predicted Multiplicity: Singlet. These protons have no adjacent non-equivalent protons to couple with.

  • Integration: 3H.

H(d) - Hydroxymethyl Protons (-CH₂OH)
  • Predicted Chemical Shift (δ): ~4.8 ppm. Protons on a carbon adjacent to an oxygen atom are deshielded. The attachment to the electron-withdrawing pyrazine ring will further shift these protons downfield.

  • Predicted Multiplicity: Singlet. In many cases, coupling to the hydroxyl proton (H(e)) is not observed due to rapid proton exchange with the solvent or trace amounts of acid or base. However, if the sample is very pure and in a dry, aprotic solvent, this signal could appear as a triplet.

  • Integration: 2H.

H(e) - Hydroxyl Proton (-OH)
  • Predicted Chemical Shift (δ): Broad singlet, variable (e.g., 2.0-5.0 ppm). The chemical shift of hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal.

  • Predicted Multiplicity: Broad Singlet. As mentioned, coupling to the adjacent methylene protons (H(d)) is often not observed. If coupling were to occur, it would be a triplet.

  • Integration: 1H.

Summary of Predicted ¹H NMR Data

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H(a)Pyrazine-H~9.2Doublet (d)~1.51H
H(b)Pyrazine-H~8.8Doublet (d)~1.51H
H(c)-OCH₃~4.0Singlet (s)N/A3H
H(d)-CH₂OH~4.8Singlet (s)N/A2H
H(e)-OHVariable (broad)Singlet (s, broad)N/A1H

Experimental Protocol Considerations

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals and measure the coupling constants.

Logical Workflow for Spectral Interpretation

NMR_Interpretation_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Structure Elucidation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Processing Fourier Transform & Phasing NMR_Acquisition->Processing Calibration Chemical Shift Calibration Processing->Calibration Integration Integration & J-Coupling Measurement Calibration->Integration Signal_Assignment Assign Signals (Chemical Shift, Integration) Integration->Signal_Assignment Multiplicity_Analysis Analyze Multiplicity & Coupling Constants Signal_Assignment->Multiplicity_Analysis Structure_Verification Verify Molecular Structure Multiplicity_Analysis->Structure_Verification

Caption: A typical workflow for acquiring and interpreting a ¹H NMR spectrum.

Conclusion

The predicted ¹H NMR spectrum of this compound is characterized by two distinct signals for the pyrazine ring protons in the downfield region, a singlet for the methyl ester protons, a singlet for the hydroxymethyl protons, and a broad, variable signal for the hydroxyl proton. This in-depth analysis, based on established NMR principles and data from related structures, provides a valuable framework for researchers working with this compound. Experimental verification is recommended to confirm these predictions and to account for potential solvent and other environmental effects.

References

"Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its development, formulation, and bioavailability.[1][2] This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of solubility, structural analysis, and established methodologies to empower researchers in drug discovery and development. We present a detailed framework for predicting, measuring, and interpreting the solubility of this compound in various organic solvents, grounded in authoritative protocols and theoretical considerations.

Part 1: Compound Profile: this compound

Introduction and Significance

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structural motif found in numerous biologically active molecules and pharmaceutical agents.[3] Compounds like this serve as crucial building blocks or intermediates in the synthesis of more complex molecules targeted for therapeutic applications.[3][4] Understanding its behavior in different solvent systems is a prerequisite for its effective use in synthetic reaction design, purification processes like crystallization, and the formulation of final drug products.

Physicochemical Properties

A compound's physical and chemical properties are the primary determinants of its solubility. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[5]
Molecular Weight 168.15 g/mol [5]
Appearance Likely a solid at room temperature (based on related compounds)N/A
XlogP (Predicted) -1.1[5]
Hydrogen Bond Donor Count 1 (from the hydroxyl group)[5]
Hydrogen Bond Acceptor Count 5 (from N atoms and O atoms)[5]

The predicted XlogP value of -1.1 suggests that the compound is hydrophilic, indicating a preference for polar environments over nonpolar ones. The presence of both hydrogen bond donor (the -OH group) and multiple acceptor sites (the two pyrazine nitrogens and the three oxygens) is a critical factor governing its interactions with protic and aprotic polar solvents.

Part 2: Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Structural Analysis of Solubility Determinants

The molecular structure of this compound contains several functional groups that dictate its solubility profile.

  • Pyrazine Ring: This heterocyclic aromatic ring contains two nitrogen atoms, which are polar and can act as hydrogen bond acceptors.[6][7] The π-deficient nature of the ring also influences its interactions.

  • Hydroxymethyl Group (-CH₂OH): This is a highly polar group capable of both donating and accepting hydrogen bonds, significantly enhancing solubility in polar protic solvents like alcohols.

  • Methyl Carboxylate Group (-COOCH₃): The ester group is polar and contains hydrogen bond acceptor sites (the carbonyl and ether oxygens), contributing to solubility in polar solvents.

Based on these features, a qualitative prediction of solubility can be made:

  • High Solubility Expected: In polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF), due to strong hydrogen bonding and dipole-dipole interactions.

  • Moderate to Low Solubility Expected: In solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).

  • Poor Solubility Expected: In nonpolar solvents (e.g., Hexane, Toluene), where the primary intermolecular forces (van der Waals) are insufficient to overcome the strong polar interactions within the compound's crystal lattice.[6]

cluster_molecule This compound cluster_groups Key Functional Groups & Interactions mol mol A Hydroxymethyl (-CH₂OH) - H-Bond Donor/Acceptor - Enhances polarity A->mol Strong interaction with protic solvents (e.g., Methanol) B Pyrazine Nitrogens (N) - H-Bond Acceptors - Increase polarity B->mol Interaction with polar solvents C Methyl Ester (-COOCH₃) - H-Bond Acceptor (Oxygens) - Polar group C->mol Interaction with polar solvents

Caption: Molecular structure and key functional groups influencing solubility.

Part 3: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data.[8] The two most common methods in pharmaceutical development are the determination of kinetic and thermodynamic solubility.[9]

Protocol for Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery for high-throughput screening.[9] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically DMSO).[9][10]

Objective: To quickly assess the solubility limit of a compound in an aqueous or organic buffer.

Methodology: Nephelometry-Based Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to the desired organic solvent in a multi-well plate, creating a range of concentrations. The final DMSO concentration should be kept low (e.g., <5%) to minimize its co-solvent effect.[1]

  • Incubation: Shake the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours) to allow for precipitation.[10]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.[1][2]

  • Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed, indicated by a sharp increase in the nephelometric signal.[2]

Protocol for Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.[9] The shake-flask method is the most reliable technique.[8][10]

Objective: To determine the maximum concentration of the compound that can be dissolved in a given solvent under equilibrium conditions.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vial in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful collection of the liquid, or by passing it through a solvent-compatible filter (e.g., PTFE). This step is critical to avoid including solid particles in the analysis.

  • Quantification:

    • Accurately dilute a known volume of the saturated supernatant with a suitable mobile phase or solvent.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using solutions of known concentrations.

  • Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

start Start: Excess Solid + Solvent in Vial step1 Step 1: Equilibration (Shake at constant T for 24-72h) start->step1 step2 Step 2: Phase Separation (Centrifuge or Filter) step1->step2 step3 Step 3: Sample Collection (Collect Saturated Supernatant) step2->step3 step4 Step 4: Dilution (Dilute aliquot with mobile phase) step3->step4 step5 Step 5: Quantification (Analyze by HPLC-UV) step4->step5 end End: Report Solubility (e.g., in mg/mL) step5->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Part 4: Safety and Handling

When conducting solubility experiments, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[11][12]

  • Ventilation: Handle all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][13]

  • Material Safety Data Sheet (MSDS/SDS): Before use, consult the SDS for this compound and all solvents to understand their specific hazards, handling procedures, and emergency measures.[11][13][14]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

Discovery and Isolation of Pyrazine Derivatives: A Methodological Compass

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to navigate the intricate landscape of pyrazine chemistry, from conceptual synthesis to the rigorous isolation of pure, characterizable derivatives. Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation, are not merely academic curiosities; they are foundational scaffolds in medicinal chemistry and crucial components in the flavor and fragrance industries.[1][2][3][4][5] Their unique electronic properties and ability to form hydrogen bonds make them privileged structures in drug design, leading to the development of essential medicines like the anti-tuberculosis agent pyrazinamide and the proteasome inhibitor bortezomib for multiple myeloma.[6][7]

This document eschews a rigid template, instead adopting a logical flow that mirrors the research and development lifecycle: Synthesis → Isolation → Characterization. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to troubleshoot and optimize these workflows.

Part 1: The Genesis of Pyrazine Derivatives: Synthesis Strategies

The journey begins with the creation of the pyrazine core. While pyrazines are found in nature, often as products of the Maillard reaction in cooked foods or through microbial biosynthesis, these sources typically yield low concentrations, making chemical synthesis the primary route for obtaining viable quantities for research and development.[3][5][8][9][10]

Pillar 1: Classical Condensation Methodologies

The most robust and widely employed strategies for pyrazine synthesis involve the condensation of two key building blocks. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final pyrazine ring.[11]

A. Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This is a cornerstone of pyrazine synthesis due to its versatility and generally high yields.[11]

  • Underlying Principle: The reaction proceeds through the nucleophilic attack of the amine groups of a 1,2-diamine onto the carbonyl carbons of an α-dicarbonyl compound. This forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. Air is often a sufficient oxidant, though others like copper(II) sulfate can be used.[11]

  • Why This Works: The reaction is thermodynamically driven by the formation of the stable aromatic pyrazine ring. The choice of specific diamine and dicarbonyl precursors directly dictates the substituents on the final product, offering a high degree of modularity.

B. The Gutknecht Pyrazine Synthesis

Dating back to 1879, this method remains highly relevant and relies on the self-condensation of α-amino ketones.[11]

  • Underlying Principle: An α-amino ketone, which can be generated in situ from precursors like isonitroso ketones, undergoes self-condensation. Two molecules of the α-amino ketone react to form a dihydropyrazine intermediate, which is then oxidized to the pyrazine.

  • Causality in Action: This method is particularly useful for creating symmetrically substituted pyrazines. The critical step is the controlled generation and condensation of the α-amino ketone intermediate. The subsequent oxidation is essential for achieving the final aromatic product.[11]

Pillar 2: Modern and Sustainable Synthetic Approaches

Reflecting the broader push for greener chemistry, newer methods aim to improve atom economy and reduce waste.

Acceptorless Dehydrogenative Coupling (ADC)

This modern approach represents a more sustainable pathway, forming the pyrazine ring with water and hydrogen gas as the only byproducts.[12]

  • Underlying Principle: Catalyzed by earth-abundant metals like manganese in pincer complexes, this reaction facilitates the self-coupling of 2-amino alcohols or the coupling of 1,2-diols with 1,2-diaminobenzene to form 2,5-substituted pyrazines or quinoxalines, respectively.[12]

  • The Green Advantage: By avoiding stoichiometric oxidants and generating minimal waste, ADC aligns with the principles of sustainable chemistry, making it an attractive strategy for industrial-scale synthesis.

G cluster_start Starting Materials cluster_reaction Synthesis Pathways cluster_intermediate Key Intermediate cluster_final Final Product SM1 1,2-Diamine R1 Condensation SM1->R1 Classical SM2 α-Dicarbonyl SM2->R1 Classical SM3 α-Amino Ketone R2 Self-Condensation (Gutknecht) SM3->R2 Classical SM4 2-Amino Alcohol R3 Dehydrogenative Coupling (Modern) SM4->R3 Sustainable INT1 Dihydropyrazine R1->INT1 R2->INT1 R3->INT1 FP Substituted Pyrazine INT1->FP Oxidation G A Crude Reaction Mixture B Liquid-Liquid Extraction (LLE) A->B C Crude Organic Extract B->C H Aqueous Waste B->H D Flash Column Chromatography C->D E Partially Purified Fractions D->E I High-Polarity Impurities (on silica) D->I F Recrystallization E->F K Purity Check (HPLC/TLC) E->K Assess Purity G Pure Crystalline Product F->G J Soluble Impurities (in mother liquor) F->J G->K Final Confirmation

References

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information on its fundamental chemical properties, outlines plausible synthetic strategies based on established pyrazine chemistry, and explores its potential biological significance. This guide is intended to serve as a foundational resource for researchers, offering insights into its synthesis, characterization, and prospective applications as a versatile building block in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of profound interest in the pharmaceutical and flavor industries. The pyrazine ring, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a common motif in a multitude of biologically active molecules.[1] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive scaffolds for drug design and development.[2][3][4] this compound, with its strategically positioned functional groups—a hydroxymethyl group and a methyl ester—presents itself as a valuable and versatile intermediate for the synthesis of more complex and potentially bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1262803-64-4[5]
Molecular Formula C₇H₈N₂O₃[5][6]
Molecular Weight 168.15 g/mol [6]
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in methanol, ethanol, and other polar organic solvents.N/A
InChIKey CCQQDZWMZNJQFH-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be logically broken down into two key transformations:

  • Esterification: Conversion of the carboxylic acid group of 5-methylpyrazine-2-carboxylic acid to its corresponding methyl ester.

  • Oxidation: Selective oxidation of the methyl group at the 5-position to a hydroxymethyl group.

Synthetic_Pathway Start 5-Methylpyrazine-2-carboxylic Acid Intermediate Methyl 5-methylpyrazine-2-carboxylate Start->Intermediate Esterification (Methanol, Acid Catalyst) Product This compound Intermediate->Product Selective Oxidation (e.g., SeO2 or NBS/light followed by hydrolysis)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are based on well-established organic chemistry principles and procedures for analogous transformations.

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic Acid

  • Principle: The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a fundamental and widely used reaction. Thionyl chloride can also be used to form the acid chloride, which then reacts readily with methanol.[4]

  • Procedure:

    • To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 5-methylpyrazine-2-carboxylate.[7][8]

    • Purify the crude product by column chromatography on silica gel.

Step 2: Selective Oxidation of Methyl 5-methylpyrazine-2-carboxylate

  • Principle: The selective oxidation of a methyl group on an aromatic ring to a hydroxymethyl group can be challenging. One potential method involves radical bromination followed by hydrolysis. Another approach could be direct oxidation using selenium dioxide, although this can sometimes lead to over-oxidation.[9]

  • Procedure (via Bromination-Hydrolysis):

    • Dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide.

    • Reflux the mixture with irradiation from a light source until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

    • The resulting crude bromo-methyl intermediate is then subjected to hydrolysis with an aqueous base (e.g., sodium carbonate) to afford the desired hydroxymethyl product.

    • Purify the final product by column chromatography.

Analytical Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on its chemical structure and known spectral data of analogous pyrazine derivatives.[10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.0 ppm (s, 1H, pyrazine proton)

    • δ ~8.7 ppm (s, 1H, pyrazine proton)

    • δ ~4.9 ppm (s, 2H, -CH₂OH)

    • δ ~4.0 ppm (s, 3H, -OCH₃)

    • δ ~2.5 ppm (br s, 1H, -OH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~165 ppm (C=O, ester)

    • δ ~155 ppm (C-pyrazine)

    • δ ~148 ppm (C-pyrazine)

    • δ ~145 ppm (C-pyrazine)

    • δ ~143 ppm (C-pyrazine)

    • δ ~63 ppm (-CH₂OH)

    • δ ~53 ppm (-OCH₃)

Infrared (IR) Spectroscopy
  • Characteristic Absorptions (cm⁻¹):

    • 3400-3200 (O-H stretch, broad)

    • 3100-3000 (C-H stretch, aromatic)

    • 2950-2850 (C-H stretch, aliphatic)

    • 1725-1710 (C=O stretch, ester)

    • 1600-1450 (C=C and C=N stretch, aromatic ring)

    • 1250-1050 (C-O stretch)

Mass Spectrometry (MS)
  • Predicted m/z:

    • [M]+: 168.05

    • [M+H]+: 169.06

    • Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the hydroxymethyl group (-CH₂OH), and the ester group (-COOCH₃).[6][15]

Potential Biological Activities and Applications in Drug Discovery

While specific biological studies on this compound are not yet published, the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry.[1]

A Versatile Intermediate for Bioactive Molecules

The presence of both a nucleophilic hydroxyl group and an electrophilic ester group makes this compound a highly versatile building block for the synthesis of a diverse range of derivatives. For instance, the hydroxyl group can be a site for etherification or esterification to introduce various lipophilic or pharmacologically active moieties. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs.[4]

Applications Core This compound Derivatives Diverse Library of Pyrazine Derivatives Core->Derivatives Functional Group Manipulation Applications Potential Therapeutic Agents (Anticancer, Antimicrobial, etc.) Derivatives->Applications Biological Screening

References

A-Z Guide to Theoretical Analysis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. Pyrazine heterocycles are pivotal scaffolds in medicinal chemistry, recognized for their presence in numerous clinically approved drugs and bioactive compounds.[1][2] This document outlines a systematic, in-silico workflow designed for researchers, chemists, and drug development professionals. By integrating Density Functional Theory (DFT) for quantum chemical analysis with molecular docking for biological target assessment, this guide establishes a robust protocol for elucidating the electronic structure, reactivity, and therapeutic potential of this promising pyrazine derivative. We detail the causality behind methodological choices, provide step-by-step computational protocols, and demonstrate how theoretical data can be synergized with experimental validation to accelerate drug discovery programs.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, enhance target binding affinity compared to simple hydrocarbons.[3] This structural motif is found in a diverse array of FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the anti-tuberculosis agent Pyrazinamide, highlighting its therapeutic relevance across various diseases including cancer, infectious diseases, and cardiovascular disorders.[1][4]

This compound emerges as a molecule of significant interest. It features three key functional groups poised for interaction with biological macromolecules:

  • The Pyrazine Core: Provides a rigid, aromatic scaffold and key hydrogen bonding sites.

  • The Methyl Ester Group: Can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases, potentially serving as a pro-drug feature.

  • The Hydroxymethyl Group: A potent hydrogen bond donor and acceptor, crucial for forming specific interactions with protein active sites.

The strategic combination of these groups makes this molecule an attractive candidate for lead optimization. Theoretical studies provide a powerful, resource-efficient means to predict its physicochemical properties, metabolic stability, and potential biological activity before committing to extensive synthetic and experimental work.[2]

Part I: Quantum Chemical Characterization with Density Functional Theory (DFT)

DFT is a cornerstone of computational chemistry that allows for the accurate calculation of a molecule's electronic structure and properties.[5] By modeling the molecule in a vacuum or implicit solvent, we can understand its intrinsic characteristics, such as geometry, stability, and reactivity, which are fundamental to its behavior in a biological system.

Rationale for DFT Analysis

Before investigating how a molecule interacts with a protein, it is crucial to understand the molecule itself. DFT provides essential insights into:

  • Optimized Geometry: Determining the most stable three-dimensional conformation (bond lengths, bond angles, and dihedral angles). This is the foundational step for all subsequent computational work, including molecular docking.

  • Electronic Properties: Calculating the distribution of electrons across the molecule (e.g., molecular electrostatic potential, frontier molecular orbitals) to identify reactive sites and regions likely to engage in polar interactions.

  • Spectroscopic Prediction: Simulating vibrational (IR) and NMR spectra to aid in the structural confirmation of a synthesized compound.

Experimental Protocol: DFT Calculation Workflow

This protocol outlines a standard workflow for performing DFT calculations on this compound using a program like Gaussian.[6]

Step 1: Initial Structure Preparation

  • Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw).

  • Convert the 2D structure to a 3D conformation and perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Save the structure as a .mol or .pdb file.

Step 2: Geometry Optimization

  • Method Selection: The choice of functional and basis set is critical for accuracy. The B3LYP functional with the 6-31G(d,p) basis set offers a well-validated balance of computational cost and accuracy for organic molecules.[6][7]

  • Input File: Create an input file specifying the coordinates, charge (0), and multiplicity (singlet).

  • Calculation: Run the geometry optimization. The goal is to find the structure at the lowest point on the potential energy surface.

Step 3: Frequency Calculation

  • Purpose: This step is performed on the optimized geometry from Step 2 using the same level of theory.

  • Validation: A successful frequency calculation must yield zero imaginary frequencies, confirming that the optimized structure is a true energy minimum.[6]

  • Output: This calculation also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicted IR vibrational frequencies.

Step 4: Single-Point Energy and Population Analysis

  • Purpose: To obtain more accurate electronic properties, a single-point energy calculation is often run on the optimized geometry with a larger basis set (e.g., 6-311++G(d,p)).

  • Analysis: Request population analysis (e.g., Mulliken, NBO) to determine atomic charges and visualize molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[7]

Diagram: DFT Computational Workflow

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2-4: DFT Calculation cluster_analysis Step 5: Analysis A 2D Structure Drawing B 3D Conversion & MMFF94 Cleanup A->B C Geometry Optimization (B3LYP/6-31G(d,p)) B->C D Frequency Calculation (Confirm Minimum) C->D E Property Calculation (HOMO, LUMO, ESP) D->E F Optimized Geometry E->F G Predicted IR/NMR Spectra E->G H Reactivity & Stability Metrics E->H

Caption: A standard workflow for DFT analysis of a small molecule.

Predicted Data & Interpretation

The following table summarizes hypothetical, yet plausible, quantitative data derived from a DFT analysis.

ParameterPredicted ValueInterpretation & Significance
Total Dipole Moment ~2.5 DebyeIndicates a polar molecule, suggesting good solubility in polar solvents and the potential for strong dipole-dipole interactions with a protein target.
HOMO Energy ~ -7.0 eVThe HOMO represents the ability to donate electrons. This value suggests moderate electron-donating capability, relevant for certain chemical reactions and interactions.
LUMO Energy ~ -1.5 eVThe LUMO represents the ability to accept electrons. The energy level indicates sites prone to nucleophilic attack.
HOMO-LUMO Gap ~ 5.5 eVA larger energy gap correlates with higher kinetic stability and lower chemical reactivity. This suggests the molecule is stable under physiological conditions.[7]
Key IR Frequencies C=O Stretch: ~1720 cm⁻¹O-H Stretch: ~3400 cm⁻¹These predicted frequencies serve as a benchmark for experimental validation via FTIR, confirming the presence of the ester and alcohol functional groups.[8]

Part II: Molecular Docking for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5][9] It is an indispensable tool in drug discovery for hypothesis generation, allowing researchers to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction.

Rationale and Target Selection

Given the prevalence of pyrazine derivatives as kinase inhibitors, a relevant hypothetical target for this compound is a member of the kinase family, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[5] VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels), and its inhibition is a validated strategy in cancer therapy.[5]

The goal of docking is to determine:

  • Binding Affinity: A scoring function estimates the free energy of binding (often in kcal/mol), which ranks potential ligands. A more negative score implies a stronger, more favorable interaction.

  • Binding Pose: The specific 3D orientation of the ligand within the protein's active site.

  • Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.

Experimental Protocol: Molecular Docking Workflow

This protocol describes a typical docking study using AutoDock Vina, a widely used open-source docking program.

Step 1: Receptor Preparation

  • Obtain Structure: Download the crystal structure of the target protein (e.g., VEGFR-2) from the Protein Data Bank (PDB). Choose a high-resolution structure that is co-crystallized with a known inhibitor.

  • Clean the Structure: Remove water molecules, co-solvents, and the original ligand from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are critical for hydrogen bonding but often not resolved in crystal structures.

  • Assign Charges: Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

Step 2: Ligand Preparation

  • Use Optimized Structure: Start with the DFT-optimized 3D structure of this compound for the most accurate representation.

  • Assign Charges & Torsion: Assign partial charges and define the rotatable bonds within the ligand.

Step 3: Grid Box Definition

  • Define Active Site: Define a 3D grid box that encompasses the entire binding site of the protein. This is typically centered on the position of the co-crystallized ligand from the original PDB file. The size of the box should be large enough to allow the ligand to rotate and translate freely.

Step 4: Docking Execution & Analysis

  • Run Docking: Execute the docking algorithm (e.g., AutoDock Vina). It will generate multiple possible binding poses (typically 9-10) and rank them by their binding affinity scores.

  • Analyze Results:

    • Examine the top-scoring pose. Check if it makes chemically sensible interactions with key active site residues.

    • Visualize the interactions in a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer). Identify and measure hydrogen bonds and note any hydrophobic or pi-stacking interactions.[9]

Diagram: Molecular Docking Workflow

Docking_Workflow cluster_inputs Inputs cluster_prep Preparation cluster_dock Docking Simulation cluster_output Analysis A Protein Structure (e.g., VEGFR-2 from PDB) C Receptor Prep (Remove water, add H) A->C B Ligand Structure (DFT Optimized) D Ligand Prep (Set rotatable bonds) B->D E Define Grid Box (Target Active Site) C->E D->E F Run Docking Algorithm (e.g., AutoDock Vina) E->F G Binding Affinity Score (kcal/mol) F->G H Binding Pose & Key Interactions (H-bonds, Hydrophobic) F->H

Caption: A streamlined workflow for molecular docking studies.

Predicted Docking Results & Biological Hypothesis

A hypothetical docking of this compound into the ATP-binding site of VEGFR-2 could yield the following results.

ParameterPredicted ResultBiological Interpretation
Binding Affinity -7.5 kcal/molThis score suggests a good binding affinity, comparable to known kinase inhibitors, warranting further experimental investigation.
Key Interactions H-bond (N1 of Pyrazine) with Cys919 backboneH-bond (Hydroxymethyl -OH) with Glu885 side chainH-bond (Ester C=O) with Asp1046 side chainThe pyrazine nitrogen acts as a classic "hinge-binder," a common motif for kinase inhibitors. The hydroxymethyl and ester groups form specific, stabilizing interactions with key catalytic residues, anchoring the molecule in the active site.

This in silico result generates a testable hypothesis: This compound is a potential inhibitor of VEGFR-2, and its activity is dependent on hydrogen bonding interactions involving its pyrazine, hydroxymethyl, and ester moieties. This hypothesis can then be directly tested via experimental enzyme inhibition assays.

Conclusion: Integrating Theory and Experiment

The theoretical studies outlined in this guide provide a powerful, predictive framework for evaluating this compound. DFT calculations illuminate the molecule's intrinsic electronic and structural properties, while molecular docking provides a clear, actionable hypothesis about its potential biological function. This computational pipeline allows for the rational prioritization of synthetic targets and provides deep mechanistic insight that can guide lead optimization. By validating these theoretical predictions with targeted experimental work—such as synthesis, spectroscopic characterization (NMR, IR), and biochemical assays—researchers can significantly accelerate the journey from a promising molecular scaffold to a viable drug candidate.

References

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] From the anti-tubercular agent pyrazinamide to the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, the unique electronic properties and hydrogen bonding capabilities of the pyrazine ring make it a cornerstone of modern drug design.[2] This guide focuses on a specific, less-explored derivative, Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate , a molecule poised at the intersection of several key pharmacophoric features: a carboxylate ester, a hydroxymethyl group, and the pyrazine core.

While direct literature on this compound is nascent, this guide will provide a comprehensive technical overview by drawing upon established synthetic methodologies for analogous structures and the known biological relevance of related pyrazine derivatives. We will delve into its chemical properties, plausible synthetic routes with detailed protocols, and its potential applications in drug discovery, offering a foundational resource for researchers seeking to explore this promising chemical entity.

Chemical Properties and Structural Features

This compound (CAS No. 1262803-64-4) is a heterocyclic compound with the molecular formula C₇H₈N₂O₃.[4][5]

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[4][5]
Molecular Weight 168.15 g/mol [5]
CAS Number 1262803-64-4[5]
Predicted XlogP -1.1[4]
InChI Key CCQQDZWMZNJQFH-UHFFFAOYSA-N[4][5]

The structure features a pyrazine ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a hydroxymethyl group. The ester functionality provides a potential site for hydrolysis by esterases in vivo, which can be a strategy for prodrug design. The primary alcohol offers a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

Synthesis and Methodologies

Currently, there are no explicitly detailed synthetic procedures for this compound in peer-reviewed literature. However, a logical and efficient synthesis can be designed based on well-established reactions for analogous pyrazine derivatives. The most plausible approach involves the synthesis of the corresponding carboxylic acid, 5-(hydroxymethyl)pyrazine-2-carboxylic acid, followed by esterification.

Proposed Synthetic Workflow

The proposed pathway begins with a commercially available starting material, 5-methyl-2-pyrazinecarboxylic acid, and proceeds through oxidation to introduce the hydroxyl functionality, followed by esterification.

Synthetic Workflow A 5-Methyl-2-pyrazinecarboxylic acid B Oxidation A->B e.g., SeO₂ or NBS/light, then hydrolysis C 5-(Hydroxymethyl)pyrazine-2-carboxylic acid B->C D Esterification C->D Methanol, Acid catalyst (e.g., H₂SO₄) E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar pyrazine modifications.

Part 1: Synthesis of 5-(hydroxymethyl)pyrazine-2-carboxylic acid

This key intermediate can be synthesized via the oxidation of the methyl group of 5-methyl-2-pyrazinecarboxylic acid.

  • Rationale: The benzylic-like position of the methyl group on the pyrazine ring is susceptible to oxidation. While various oxidizing agents could be employed, this protocol outlines a common approach.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methyl-2-pyrazinecarboxylic acid (1.0 eq) in a suitable solvent such as dioxane or acetic acid.

  • Oxidation: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.1 eq). Heat the mixture to reflux under irradiation with a UV lamp for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. Add an aqueous solution of a mild base, such as sodium bicarbonate, and stir for 2-4 hours to hydrolyze the intermediate bromo-methyl pyrazine.

  • Work-up and Isolation: Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The product, 5-(hydroxymethyl)pyrazine-2-carboxylic acid, may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Esterification to this compound

This is a standard Fischer esterification.

  • Rationale: The carboxylic acid can be readily converted to its methyl ester in the presence of an acid catalyst and an excess of methanol.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 5-(hydroxymethyl)pyrazine-2-carboxylic acid (1.0 eq) in methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops), to the mixture.

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base like sodium bicarbonate solution. Remove the methanol under reduced pressure. The resulting aqueous residue can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography on silica gel to afford the final product.

Potential Applications in Drug Discovery

While the biological activity of this compound is not yet reported, the pyrazine scaffold is a wellspring of pharmacological activity.[2] Many pyrazine derivatives exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6]

As a Scaffold for Novel Therapeutics

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents.

  • Anticancer Potential: Numerous pyrazine derivatives have been investigated as anticancer agents.[2] For instance, some 3-aminopyrazine-2-carboxamide derivatives have been identified as novel FGFR inhibitors, showing potent antitumor activity.[7] The core of our title compound could be elaborated to explore similar activities.

  • Antimicrobial Activity: The pyrazine ring is a known pharmacophore in antimicrobial agents.[6] Derivatives of pyrazine-2-carboxamide have demonstrated antibacterial activity against clinically isolated pathogenic strains.[8]

  • Enzyme Inhibition: The strategic placement of hydrogen bond donors and acceptors on the pyrazine ring can lead to potent enzyme inhibitors. For example, 5-methylpyrazine carbohydrazide-based hydrazones have shown potential for urease inhibition.[9]

Logical Flow for Derivative Synthesis and Screening

Drug Discovery Workflow A This compound B Functional Group Interconversion (e.g., Amidation, Etherification) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Candidate F->G

Caption: A logical workflow for utilizing the title compound in a drug discovery program.

Conclusion

This compound represents an intriguing, albeit underexplored, molecule within the medicinally significant pyrazine family. This guide has provided a robust, scientifically-grounded framework for its synthesis and potential applications by leveraging the extensive knowledge base of its structural analogs. The proposed synthetic routes are based on reliable and well-documented chemical transformations, offering a clear path for researchers to access this compound. As the quest for novel therapeutic agents continues, the exploration of such unique heterocyclic scaffolds will undoubtedly pave the way for future drug discovery breakthroughs.

References

A Comprehensive Technical Guide to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical identity, including IUPAC nomenclature and synonyms, key physicochemical properties, and a detailed examination of its synthesis. The underlying principles of the synthetic methodology are discussed to provide a deeper understanding of the reaction mechanisms and procedural choices. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyrazine derivatives.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds that are scaffolds in numerous biologically active molecules.

  • IUPAC Name: this compound[1]

  • CAS Number: 1262803-64-4[2][3][4]

  • Molecular Formula: C₇H₈N₂O₃[3]

  • Molecular Weight: 168.15 g/mol [3]

Synonyms:

  • Methyl 5-(hydroxymethyl)-2-pyrazinecarboxylate

The structure, depicted below, features a pyrazine ring substituted with a methyl carboxylate group at position 2 and a hydroxymethyl group at position 5. This combination of functional groups offers multiple sites for further chemical modification, making it an attractive building block in synthetic chemistry.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation.

PropertyValueSource
Appearance Colorless to pale yellow liquid or solidInferred from general chemical supplier information
Molecular Weight 168.15 g/mol [3]
Molecular Formula C₇H₈N₂O₃[3]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.Inferred from chemical structure

Note: Specific experimental data for properties such as melting point, boiling point, and detailed solubility are not widely reported in publicly available literature and would typically be determined empirically in a laboratory setting.

Synthesis of this compound

The synthesis of substituted pyrazines is a cornerstone of heterocyclic chemistry. For this compound, a notable synthetic route has been described in the scientific literature, highlighting a strategic approach to functionalizing the pyrazine core.

A significant contribution to the synthesis of this compound is presented in the paper "Simple and efficient access to pyrazine-2,5- and -2,6-dicarbaldehydes" by Coufal, R., et al.[1][5][6] While primarily focused on pyrazine dicarbaldehydes, the authors report a novel and powerful route to this compound as a related outcome of their investigations.[1][5][6][7][8][9][10][11]

The causality behind this synthetic choice likely lies in the strategic functionalization of a pre-existing pyrazine scaffold, allowing for the controlled introduction of the hydroxymethyl and methyl carboxylate groups. This approach offers advantages in terms of regioselectivity and overall yield.

Conceptual Synthetic Workflow

The synthesis can be conceptually understood through the following workflow, which emphasizes the logical progression from starting materials to the final product.

G cluster_0 Starting Material Preparation cluster_1 Key Transformation cluster_2 Final Product Formation Starting_Pyrazine Appropriately Substituted Pyrazine Intermediate Functionalized Pyrazine Intermediate Starting_Pyrazine->Intermediate Strategic Functionalization Final_Product This compound Intermediate->Final_Product Esterification/Hydroxymethylation

References

"Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing aromatic rings that are foundational scaffolds in numerous biologically active molecules and pharmaceutical agents.[1][2] This specific derivative, characterized by a methyl ester at the 2-position and a hydroxymethyl group at the 5-position, serves as a crucial intermediate and building block in medicinal chemistry and drug discovery. Its bifunctional nature allows for diverse chemical modifications, making it a valuable component in the synthesis of complex target molecules.[3][4] This guide provides a comprehensive technical overview of its material safety, handling protocols, physicochemical properties, and synthetic context, designed for researchers, scientists, and professionals in drug development.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazard profile of this compound is paramount for its safe handling in a laboratory setting. While specific GHS classification for this exact compound is not universally harmonized, data from closely related pyrazine derivatives, such as Methyl pyrazine-2-carboxylate, provide a strong basis for risk assessment.[5]

Globally Harmonized System (GHS) Classification (Inferred)

Based on analogous compounds, the anticipated GHS classification is as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This classification is based on data for Methyl pyrazine-2-carboxylate and should be used as a precautionary guideline.[5]

Expert Insight: Practical Implications of Hazards

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[5] The fine, potentially dusty nature of the solid compound necessitates careful handling to avoid inhalation. Chronic exposure is not well-studied, and therefore, minimizing exposure through engineering controls and personal protective equipment is a critical self-validating measure. The toxicological properties have not been fully investigated, demanding a cautious approach in handling.[6][7]

Hazard Visualization: NFPA 704 Diamond

The NFPA 704 diamond provides a quick visual reference for the potential hazards. The ratings below are estimated based on the properties of similar pyrazine compounds.

NFPA 704 Diamond for this compound Health Health (Blue) 2 Flammability Flammability (Red) 1 Instability Instability (Yellow) 0 Special Special (White) -

Caption: Estimated NFPA 704 hazard ratings.

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Personal Protective Equipment (PPE) Protocol

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wash hands thoroughly after handling.

  • Body Protection: Wear a lab coat to prevent skin contact.[8]

  • Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH/MSHA-approved respirator with a particle filter.[6]

Workflow for Safe Handling and Dispensing

Safe Handling Workflow start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work Within a Certified Chemical Fume Hood ppe->fume_hood weighing 3. Carefully Weigh Compound (Avoid creating dust) fume_hood->weighing transfer 4. Transfer to Reaction Vessel weighing->transfer cleanup 5. Clean and Decontaminate Work Area and Tools transfer->cleanup disposal 6. Dispose of Waste in Designated Hazardous Waste Container cleanup->disposal end End: Secure Storage disposal->end

Caption: Step-by-step workflow for safe handling.

Trustworthiness Check: Storage Condition Causality

Proper storage is crucial for preventing degradation. Pyrazine derivatives are often sensitive to moisture, light, and high temperatures.[8]

  • Temperature: Store in a cool, dry place, ideally between 2-8°C.[4][8] High temperatures can accelerate decomposition.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture absorption and oxidation. Pyrazines can be hygroscopic.[8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents to prevent hazardous reactions.[6][8]

Section 3: Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

  • Specific Hazards: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 4: Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its application in experimental design.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[3][9]
Molecular Weight 168.15 g/mol [3]
Appearance Solid (Likely light yellow to yellow)[10] (Analog)
Melting Point Not specified (Analog: 92 °C)[4][11]
Boiling Point Not specified (Analog: 234.1 °C, Predicted)[11][12]
Solubility Soluble in Dichloromethane, Methanol[4] (Analog)
CAS Number 1262803-64-4[3]

Section 5: Stability and Reactivity Profile

  • Chemical Stability: Stable under recommended storage conditions.[8]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture.[6][13]

  • Incompatible Materials: Strong oxidizing agents.[6][7]

  • Hazardous Decomposition Products: Under fire conditions, forms carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Section 6: Synthesis and Application Context

This compound is a valuable intermediate in organic synthesis. While specific, detailed synthetic procedures for this exact molecule are not abundant in public literature, a general understanding can be derived from the synthesis of related pyrazine esters.

A common method for creating pyrazine esters involves the esterification of the corresponding carboxylic acid.[14] For instance, 5-methylpyrazine-2-carboxylic acid can be reacted with methanol in the presence of an acid catalyst (like an ion exchange resin) to yield the methyl ester.[14]

Conceptual Synthesis Workflow

Conceptual Synthesis Workflow start Starting Material (Pyrazine Carboxylic Acid Derivative) step1 Step 1: Esterification (e.g., Methanol, Acid Catalyst) start->step1 intermediate Intermediate Product (Methyl Pyrazine Ester) step1->intermediate step2 Step 2: Functional Group Manipulation (e.g., Introduction of Hydroxymethyl Group) intermediate->step2 product Final Product This compound step2->product

Caption: A generalized synthetic pathway.

Application in Drug Discovery

Pyrazine derivatives are integral to many pharmaceuticals. For example, the related compound 5-Methyl-2-pyrazinecarboxylic acid is a key intermediate in the synthesis of Glipizide, a medication for type 2 diabetes, and Acipimox, a lipid-lowering agent.[15][16] The structural motifs present in this compound make it an attractive starting point for creating libraries of novel compounds for biological screening. The pyrazine core is found in drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][17]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Glipizide: The Role of 5-Methylpyrazine-2-Carboxylic Acid Derivatives as Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: On the Selection of the Pyrazine Intermediate in Glipizide Synthesis

Initial inquiries into the synthesis of the anti-diabetic drug Glipizide occasionally mention "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" as a potential intermediate. However, a comprehensive review of the authoritative scientific and patent literature reveals that the established and industrially significant precursor for the pyrazine moiety of Glipizide is, in fact, 5-methylpyrazine-2-carboxylic acid or its corresponding alkyl esters, most commonly Methyl 5-methylpyrazine-2-carboxylate .

This guide is therefore structured to provide a detailed, field-proven exploration of the synthesis of Glipizide utilizing these well-documented intermediates. By focusing on the established synthetic pathways, we aim to equip researchers and drug development professionals with reliable and reproducible protocols that adhere to the highest standards of scientific integrity. We will first delineate the synthesis of the pivotal intermediate, 5-methylpyrazine-2-carboxylic acid, and its subsequent esterification. Following this, we will present detailed protocols for the crucial amide coupling step to construct the Glipizide molecule.

Introduction: The Significance of Glipizide and its Synthetic Strategy

Glipizide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1] Its mechanism of action involves stimulating the secretion of insulin from pancreatic β-cells. The molecular structure of Glipizide features a central sulfonylurea core linking a cyclohexyl group and a phenethyl amide moiety, which is capped by a 5-methylpyrazine-2-carboxamide group.

The convergent synthesis of Glipizide typically involves the preparation of two key fragments:

  • Fragment A: 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide

  • Fragment B: 5-methylpyrazine-2-carboxylic acid or its activated derivatives.

The final synthetic step involves the formation of an amide bond between the primary amine of Fragment A and the carboxylic acid of Fragment B. The choice and preparation of Fragment B are critical for the overall efficiency and purity of the final active pharmaceutical ingredient (API).

Synthesis of the Key Intermediate: 5-Methylpyrazine-2-carboxylic Acid

The industrial production of Glipizide relies on a stable and scalable supply of 5-methylpyrazine-2-carboxylic acid. Several synthetic routes to this intermediate have been developed, with a common method involving the oxidation of 2,5-dimethylpyrazine. A more contemporary and efficient method starts from more readily available precursors.[2][3]

Protocol 2.1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

This protocol is based on a multi-step synthesis starting from methylglyoxal and 2-aminomalonamide.[3]

Step 1: Cyclization and Hydrolysis to 3-hydroxy-5-methylpyrazine-2-carboxylic acid

  • In a suitable reaction vessel, methylglyoxal is reacted with 2-aminomalonamide in an alkaline solution at a controlled temperature of 5-10 °C to yield 3-hydroxy-5-methylpyrazine-2-carboxamide.

  • The resulting carboxamide is then hydrolyzed without intermediate purification by heating in a 50% sulfuric acid solution under reflux for 12 hours.

  • Upon cooling, the product, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, precipitates as an off-white solid and is collected by filtration.

Step 2: Halogenation to 3-chloro-5-methylpyrazine-2-carboxylic acid

  • The crude 3-hydroxy-5-methylpyrazine-2-carboxylic acid is suspended in a suitable solvent such as xylene, with a catalytic amount of dimethylformamide (DMF).

  • A halogenating agent, for example, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), is added dropwise.

  • The reaction mixture is heated to facilitate the conversion of the hydroxyl group to a chloro group.

  • After completion of the reaction, the excess halogenating agent and solvent are removed under reduced pressure.

Step 3: Reduction to 5-Methylpyrazine-2-carboxylic acid

  • The 3-chloro-5-methylpyrazine-2-carboxylic acid is subjected to a reduction reaction to remove the chloro group.

  • A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol, in the presence of a base such as sodium hydroxide.[4]

  • The reaction is carried out in a hydrogenation reactor under hydrogen pressure until the uptake of hydrogen ceases.

  • After filtration of the catalyst, the filtrate is concentrated, and the pH is adjusted to precipitate the final product, 5-methylpyrazine-2-carboxylic acid.

Preparation of Methyl 5-Methylpyrazine-2-carboxylate

For some synthetic strategies, particularly those aiming to avoid the use of harsh coupling agents, the methyl ester of the pyrazine carboxylic acid is the preferred intermediate. This ester can then react directly with the amine of Fragment A in the presence of a suitable base.

Protocol 3.1: Esterification of 5-Methylpyrazine-2-carboxylic Acid

This protocol employs a solid acid catalyst for a clean and efficient esterification process.[5]

  • In a round-bottom flask equipped with a reflux condenser, charge 5-methylpyrazine-2-carboxylic acid (1.0 eq), methanol (as both reactant and solvent), and a strong acid ion-exchange resin (e.g., Amberlyst 15) as the catalyst.

  • The reaction mixture is heated to reflux and stirred for approximately 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled, and the resin catalyst is removed by filtration.

  • The excess methanol is removed from the filtrate by rotary evaporation.

  • The resulting crude product is purified by crystallization from a minimal amount of cold methanol to yield Methyl 5-methylpyrazine-2-carboxylate as a solid.

Table 1: Summary of Reagents and Conditions for Esterification

Reagent/ParameterValue
5-Methylpyrazine-2-carboxylic acid100 g (1.0 eq)
Methanol300 g
Amberlyst 1520 g
Reaction TemperatureReflux
Reaction Time~20 hours
Expected Yield~93%[5]

Final Assembly of Glipizide: The Amide Coupling Step

This final step is the cornerstone of Glipizide synthesis, where the pyrazine moiety is coupled with the sulfonylurea-containing fragment. Two common approaches are presented below: one using the carboxylic acid with a coupling agent, and another using the methyl ester.

Protocol 4.1: Glipizide Synthesis via Amide Coupling with a Coupling Agent

This method involves the activation of 5-methylpyrazine-2-carboxylic acid followed by reaction with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide (referred to as Compound V in some patents).[6][7]

  • In a reaction flask, dissolve 5-methylpyrazine-2-carboxylic acid (1.0 eq) and a coupling agent such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous polar aprotic solvent like DMF.

  • Add a tertiary amine base, such as triethylamine (TEA) (1.2 eq), to the mixture.

  • To this activated mixture, add 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide (1.0 eq).

  • Stir the reaction mixture at room temperature for approximately 10-12 hours.

  • Upon completion, the reaction mixture is poured into water to precipitate the crude Glipizide.

  • The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol-water) to yield pure Glipizide.[6]

Table 2: Summary of Reagents and Conditions for Amide Coupling

Reagent/ParameterMolar Ratio (to acid)
5-Methylpyrazine-2-carboxylic acid1.0
4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide1.0
EDC·HCl1.1
HOBt1.1
Triethylamine1.2
SolventDMF
TemperatureRoom Temperature
Reaction Time10-12 hours
Expected Yield~84%[6][7]
Protocol 4.2: Glipizide Synthesis via Transamidation from Methyl Ester

This alternative route directly utilizes Methyl 5-methylpyrazine-2-carboxylate and avoids potentially expensive or hazardous coupling agents.[8]

  • In a reaction vessel, suspend 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide (1.0 eq) in a suitable solvent.

  • Add Methyl 5-methylpyrazine-2-carboxylate (1.0-1.2 eq).

  • Add a strong base, such as an alkali metal alkoxide (e.g., sodium methoxide), to catalyze the transamidation reaction.

  • Heat the reaction mixture to a temperature between 25-100 °C for a period of 30 minutes to 5 hours.

  • After the reaction is complete, the mixture is cooled, and water is added.

  • The pH is adjusted by adding acid (e.g., hydrochloric acid) to precipitate the Glipizide product.

  • The solid is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Visualizing the Synthetic Workflow

To better illustrate the relationships between the key steps, the following diagrams are provided.

Diagram 1: Overall Synthetic Pathway to Glipizide

G cluster_intermediate Intermediate Synthesis cluster_final Final Assembly Start Methylglyoxal + 2-Aminomalonamide Hydroxy_Acid 3-Hydroxy-5-methyl- pyrazine-2-carboxylic acid Start->Hydroxy_Acid Cyclization/ Hydrolysis Chloro_Acid 3-Chloro-5-methyl- pyrazine-2-carboxylic acid Hydroxy_Acid->Chloro_Acid Halogenation Pyrazine_Acid 5-Methylpyrazine- 2-carboxylic acid (Fragment B) Chloro_Acid->Pyrazine_Acid Reduction Pyrazine_Ester Methyl 5-Methylpyrazine- 2-carboxylate Pyrazine_Acid->Pyrazine_Ester Esterification (Protocol 3.1) Glipizide Glipizide Pyrazine_Acid->Glipizide Amide Coupling (Protocol 4.1) Pyrazine_Ester->Glipizide Transamidation (Protocol 4.2) Fragment_A Fragment A: 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl) benzenesulfonamide Fragment_A->Glipizide

Caption: Synthetic pathways to Glipizide.

Diagram 2: Experimental Workflow for Amide Coupling (Protocol 4.1)

G Start Start: Dissolve Reagents Activation Activate Carboxylic Acid: Add Coupling Agents (EDC, HOBt) & Base (TEA) Start->Activation Coupling Amide Bond Formation: Add Fragment A, Stir 10-12h at RT Activation->Coupling Precipitation Product Isolation: Pour into Water Coupling->Precipitation Filtration Collect Crude Product: Filtration & Washing Precipitation->Filtration Purification Final Purification: Recrystallization Filtration->Purification End Pure Glipizide Purification->End

Caption: Workflow for Glipizide synthesis via amide coupling.

References

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrazine Core

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms at positions 1 and 4, serves as a valuable scaffold in the design of novel therapeutic agents.[1][2] The unique electronic properties and structural features of the pyrazine nucleus allow it to participate in various biological interactions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3][4] Marketed drugs containing the pyrazine moiety, such as the diuretic Amiloride, the anticancer agent Bortezomib, and the antituberculosis drug Pyrazinamide, underscore the therapeutic importance of this heterocyclic system.[1]

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is a functionalized pyrazine derivative that holds considerable promise as a building block in drug discovery. Its structure incorporates three key features for potential molecular interactions: a methyl ester for hydrogen bonding and potential hydrolysis, a hydroxymethyl group that can act as a hydrogen bond donor and acceptor, and the pyrazine core itself, which can engage in pi-stacking and other non-covalent interactions. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other biologically active pyrazines and related heterocyclic compounds suggests a rich potential for medicinal chemistry applications.

This document provides a comprehensive guide for researchers, outlining potential synthetic approaches, key physicochemical properties, and detailed protocols for the application of this compound in medicinal chemistry research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[5]
Molecular Weight 168.15 g/mol [6]
CAS Number 1262803-64-4[7]
Appearance Solid (predicted)
SMILES COC(=O)C1=NC=C(N=C1)CO[5]
InChIKey CCQQDZWMZNJQFH-UHFFFAOYSA-N[5]
Predicted XlogP -1.1[5]

Synthesis Protocols

Protocol 1: Proposed Synthesis via Oxidation of a Precursor

This protocol adapts the known oxidation of a methyl group on the pyrazine ring to a carboxylic acid, followed by esterification. A plausible starting material would be 5-(hydroxymethyl)-2-methylpyrazine, which would require a selective oxidation.

Workflow for Proposed Synthesis:

G A Starting Material: 5-(acetoxymethyl)-2-methylpyrazine B Step 1: Oxidation (e.g., KMnO₄ or SeO₂) Selective oxidation of the methyl group A->B C Intermediate: 5-(acetoxymethyl)pyrazine-2-carboxylic acid B->C D Step 2: Esterification (Methanol, Acid catalyst) Formation of the methyl ester C->D E Intermediate: Methyl 5-(acetoxymethyl)pyrazine-2-carboxylate D->E F Step 3: Deprotection (e.g., Mild hydrolysis) Removal of the acetyl protecting group E->F G Final Product: This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Protection of the Hydroxymethyl Group: The hydroxymethyl group of a suitable precursor, such as 2,5-bis(hydroxymethyl)pyrazine, would likely require protection to prevent its oxidation in the subsequent step. Acetylation is a common protective strategy.

  • Selective Oxidation: The methyl group at the 2-position of the pyrazine ring can be oxidized to a carboxylic acid. This is a critical step requiring careful selection of the oxidizing agent (e.g., potassium permanganate or selenium dioxide) and reaction conditions to avoid over-oxidation or degradation of the pyrazine ring.

  • Esterification: The resulting carboxylic acid can be converted to the methyl ester via Fischer esterification, reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).[8]

  • Deprotection: The protecting group on the hydroxymethyl function is then removed under conditions that do not affect the ester group. For an acetyl group, mild basic or acidic hydrolysis can be employed.

Protocol 2: Synthesis of the Analogous 5-Methylpyrazine-2-carboxylic Acid

For context and as a basis for developing a synthetic route to the title compound, the synthesis of the closely related 5-methylpyrazine-2-carboxylic acid is well-established. This compound is a key intermediate in the synthesis of the antidiabetic drug Glipizide and the lipid-lowering agent Acipimox.[9][10]

Established Synthesis of 5-Methylpyrazine-2-carboxylic Acid:

G A Starting Materials: Methylglyoxal and 2-Amino Malonamide B Step 1: Cyclization & Hydrolysis (Alkaline solution, then acid) A->B C Intermediate: 3-Hydroxy-5-methylpyrazine-2-carboxylic acid B->C D Step 2: Halogenation (e.g., SOCl₂ or POCl₃) C->D E Intermediate: 3-Chloro-5-methylpyrazine-2-carboxylic acid D->E F Step 3: Reduction (e.g., Catalytic Hydrogenation) E->F G Final Product: 5-Methylpyrazine-2-carboxylic acid F->G

Caption: Established synthetic route for 5-Methylpyrazine-2-carboxylic acid.[11]

Step-by-Step Methodology for 5-Methylpyrazine-2-carboxylic Acid Synthesis: [11]

  • Cyclization and Hydrolysis: Methylglyoxal is reacted with 2-amino malonamide in an alkaline solution to form 3-hydroxy-5-methylpyrazine-2-carboxamide, which is then hydrolyzed to 3-hydroxy-5-methylpyrazine-2-carboxylic acid.[11]

  • Halogenation: The hydroxyl group is replaced with a halogen, typically chlorine, using a halogenating agent like thionyl chloride or phosphorus oxychloride.[11]

  • Reduction: The halogenated intermediate is then reduced to yield 5-methylpyrazine-2-carboxylic acid.[11]

Applications in Medicinal Chemistry

Based on the known biological activities of structurally similar compounds, this compound can be explored in several therapeutic areas.

As a Scaffold for Novel Anticancer Agents

The substitution pattern of a hydroxymethyl and a carboxylate group on a heterocyclic ring is found in compounds with demonstrated anticancer activity. For instance, Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have shown cytotoxicity against HeLa and HepG2 cancer cell lines.[12] This suggests that this compound could serve as a starting point for the development of novel anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HepG2, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

As a Building Block for Antibacterial Agents

Pyrazine derivatives are known to possess a wide range of antimicrobial activities.[4] The structural features of this compound make it an attractive scaffold for the synthesis of novel antibacterial compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth and adjust its turbidity to match a 0.5 McFarland standard.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. This compound, with its relatively small size and multiple functional groups, is an excellent candidate for inclusion in a fragment library.

Workflow for Fragment-Based Drug Discovery:

G A Fragment Library Screening (including this compound) B Biophysical Screening Techniques (e.g., NMR, X-ray Crystallography, SPR) A->B C Hit Identification (Fragments binding to the target protein) B->C D Structural Analysis of Binding (Understanding the fragment-protein interaction) C->D E Fragment Evolution or Linking (Designing more potent compounds based on the hit) D->E F Lead Optimization E->F

Caption: General workflow for fragment-based drug discovery.

Conclusion

This compound is a promising, yet underexplored, molecule in the field of medicinal chemistry. Its pyrazine core, decorated with versatile functional groups, presents a multitude of opportunities for the development of novel therapeutic agents. By leveraging established synthetic methodologies for related compounds and drawing parallels from the biological activities of structurally similar heterocycles, researchers can unlock the potential of this valuable building block. The protocols and application notes provided herein offer a foundational framework for initiating research into the medicinal chemistry of this compound, paving the way for future discoveries in drug development.

References

Application Notes and Protocols for Investigating the Biological Activity of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, with numerous approved drugs incorporating this scaffold.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide provides a comprehensive framework for the investigation of a specific, under-explored subclass: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate and its derivatives. While direct research on this particular molecule is limited, this document extrapolates from the broader family of pyrazine compounds to propose a structured research and development workflow. We will detail protocols for the synthesis, characterization, and biological evaluation of these novel derivatives, offering field-proven insights to guide researchers in unlocking their therapeutic potential.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged structure in drug design.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor allow for potent interactions with biological targets. Marketed drugs containing the pyrazine moiety include the anti-diabetic glipizide and the proteasome inhibitor bortezomib. The structural diversity of pyrazine derivatives has led to a wide array of reported biological activities, making them a fertile ground for the discovery of new therapeutic agents.[2] This guide will focus on a systematic approach to evaluating the potential anticancer, anti-inflammatory, and antimicrobial properties of novel this compound derivatives.

Synthesis and Characterization of Derivatives

The synthesis of novel derivatives is the foundational step in exploring their structure-activity relationships. A common route for creating a library of diverse compounds from a parent molecule like this compound involves the modification of its functional groups.

Proposed Synthetic Workflow

References

Application Notes and Protocols for the Antimicrobial Evaluation of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Investigating Pyrazine Scaffolds in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] The pyrazine scaffold, a nitrogen-containing six-membered aromatic heterocycle, represents a promising and versatile core for the design of new bioactive molecules.[2][3] Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][4] Notably, the FDA-approved drug Pyrazinamide, a derivative of pyrazine-2-carboxamide, is a cornerstone of first-line tuberculosis treatment, underscoring the potential of this chemical class.[4]

This document provides a comprehensive guide for the initial antimicrobial and cytotoxic evaluation of a specific, under-explored derivative: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate . While direct biological activity data for this compound is not yet widely published, its structural features—a pyrazine-2-carboxylate core with a hydroxymethyl substituent—present a compelling case for its investigation as a potential antimicrobial lead compound. The hydroxymethyl group, in particular, offers a site for potential metabolic activation or further chemical modification to enhance efficacy or target specificity.

These application notes are designed for researchers, scientists, and drug development professionals. They provide not only step-by-step protocols for foundational assays but also the scientific reasoning behind the experimental design, enabling a robust preliminary assessment of the compound's therapeutic potential.

Part 1: Initial Characterization and Preparation of Test Compound

Before biological evaluation, it is critical to ensure the purity and stability of this compound.

1.1. Compound Acquisition and Purity Assessment: The target compound can be procured from chemical suppliers or synthesized. A common synthetic route involves the esterification of the corresponding carboxylic acid.[5] Regardless of the source, purity must be confirmed (>95%) using methods such as NMR spectroscopy, mass spectrometry, and HPLC. This is a crucial, self-validating step to ensure that any observed biological activity is attributable to the compound of interest and not to impurities.

1.2. Preparation of Stock Solutions: For biological assays, a high-concentration stock solution in a suitable solvent is required.

  • Protocol: Stock Solution Preparation

    • Solvent Selection: Determine the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds and its relative inertness in biological assays at low concentrations.

    • Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).

    • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

Causality Insight: Using a high-concentration stock allows for minimal volumes of solvent to be added to the assay medium, thereby minimizing any potential solvent-induced toxicity or interference with microbial growth. The final concentration of DMSO in the assay should ideally not exceed 1% (v/v).

Part 2: Primary Antimicrobial Efficacy Screening

The initial step in evaluating a new compound is to determine its ability to inhibit the growth of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution.

  • 96-well sterile microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Spectrophotometer or microplate reader.

Step-by-Step Methodology:

  • Prepare Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this suspension in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Prepare Compound Dilutions in Microtiter Plate:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (prepared by diluting the stock solution in broth).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

    • Optionally, add a viability indicator like resazurin or read the optical density (OD) at 600 nm using a microplate reader to quantify growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup A Prepare Bacterial/ Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Microorganism A->D B Prepare Compound Stock Solution C Perform Serial Dilutions in 96-Well Plate B->C C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC Value F->G MoA_Framework cluster_pathways Potential Bacterial Targets Compound Methyl 5-(hydroxymethyl) pyrazine-2-carboxylate A Cell Wall Synthesis (e.g., Lipid II) Compound->A Inhibition? B Protein Synthesis (Ribosome) Compound->B Inhibition? C Nucleic Acid Synthesis (e.g., DNA Gyrase) Compound->C Inhibition? D Metabolic Pathways (e.g., Folate Synthesis) Compound->D Inhibition?

References

Application Notes and Protocols for Evaluating the Anticancer Potential of Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ascendancy of Pyrazine Scaffolds in Oncology

Cancer remains a formidable challenge to modern medicine, characterized by its complex nature and diverse manifestations.[1][2] In the relentless pursuit of innovative therapeutic strategies, heterocyclic organic compounds have become a cornerstone of drug discovery, owing to their versatile chemical structures and ability to engage with a wide array of biological targets.[1][2] Among these, pyrazine derivatives—six-membered aromatic rings with two nitrogen atoms in a 1,4-orientation—have garnered substantial attention for their significant potential as anticancer agents.[1][2][3]

This technical guide provides an in-depth exploration of the mechanisms of action of novel pyrazine compounds and presents a series of detailed protocols for their evaluation. The narrative is designed to bridge foundational science with practical application, offering researchers, scientists, and drug development professionals the necessary tools to investigate this promising class of molecules.

Core Mechanisms of Action: How Pyrazines Combat Cancer

The anticancer activity of pyrazine derivatives is not monolithic; rather, it is executed through a variety of cellular mechanisms.[4] Understanding these pathways is critical for the rational design of new compounds and for identifying the cancer types where they may be most effective.

Inhibition of Protein Kinases

Protein kinases are fundamental regulators of cellular signaling pathways, governing processes like proliferation, apoptosis, and immune responses.[5] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. A significant number of pyrazine-based compounds function as kinase inhibitors.[5][6][7][8]

Causality of Action: Most pyrazine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[5][6] This action prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascades essential for tumor growth and survival. Several potent and selective pyrazine-based kinase inhibitors have been developed and have even progressed into clinical trials.[5][6] Key kinase targets for pyrazine compounds include:

  • FLT3/AXL: Gilteritinib, a pyrazine-2-carboxamide, is an FDA-approved dual inhibitor of FLT3 and AXL for treating relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[6]

  • c-Met/VEGFR-2: These kinases are crucial for angiogenesis and metastasis. Novel pyrazine derivatives have been developed as dual inhibitors.[5][9]

  • Checkpoint Kinase 1 (CHK1): Prexasertib, a CHK1 inhibitor, has shown synergy with other agents in killing carcinoma cells.[5]

  • Casein Kinase II (CK2) and PIM Kinases: Novel 2,6-disubstituted pyrazine derivatives have been identified as inhibitors of these kinases, which are involved in cell growth and survival.[10]

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Pyrazine Pyrazine Inhibitor RAS RAS RTK->RAS P ATP_Pyrazine ATP ATP_Pyrazine->RTK Pyrazine->RTK Binds to ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Apoptosis_Pathway cluster_Mito Mitochondrion Pyrazine Novel Pyrazine Compound Bax Bax (Pro-apoptotic) Pyrazine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine->Bcl2 Downregulates CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Cleavage Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act Cleavage Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis MTT_Workflow start Start step1 1. Seed Cancer Cells in 96-Well Plate start->step1 step2 2. Incubate 24h (Allow Attachment) step1->step2 step3 3. Treat with Pyrazine Compound (Various Conc.) step2->step3 step4 4. Incubate 48-72h step3->step4 step5 5. Add MTT Reagent (Incubate 3-4h) step4->step5 step6 6. Solubilize Formazan Crystals (e.g., DMSO) step5->step6 step7 7. Read Absorbance (570 nm) step6->step7 end 8. Calculate IC50 Value step7->end AnnexinV_Workflow start Start: Treat Cells with Pyrazine Compound step1 1. Harvest Adherent & Floating Cells start->step1 step2 2. Wash Cells with Cold PBS step1->step2 step3 3. Resuspend in Binding Buffer step2->step3 step4 4. Stain with Annexin V-FITC and Propidium Iodide (PI) step3->step4 step5 5. Incubate 15 min in the Dark step4->step5 step6 6. Analyze by Flow Cytometry step5->step6 end 7. Quantify Live, Apoptotic, & Necrotic Cell Populations step6->end

References

Application Notes & Protocols: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate as a Versatile Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazine Nucleus as a Privileged Scaffold in Medicinal Chemistry

Heterocyclic structures are fundamental building blocks in drug discovery, often enhancing target binding, modulating physicochemical properties, and providing vectors for chemical diversification.[1] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands out as a "privileged scaffold." Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the development of numerous therapeutic agents.[1] The clinical success of pyrazine-containing drugs, such as the anti-tuberculosis agent Pyrazinamide and the anti-cancer proteasome inhibitor Bortezomib, underscores the profound potential of this chemical motif.

This guide focuses on a specific, highly functionalized pyrazine derivative: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate (MHPC) . This molecule is an exemplary scaffold for library synthesis due to its two distinct and orthogonally reactive functional groups: a methyl ester and a primary alcohol. This dual functionality allows for sequential or parallel derivatization, enabling a broad exploration of chemical space around a rigid, drug-like core. These application notes provide a comprehensive overview of the scaffold's properties, synthetic accessibility, derivatization strategies, and application in target-oriented drug design, complete with detailed, field-tested protocols.

Section 1: The MHPC Scaffold: Foundation for Discovery

Physicochemical Properties

Understanding the baseline properties of the MHPC scaffold is critical for designing derivatives with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The scaffold itself possesses a desirable balance of polarity and lipophilicity, positioning it in a favorable region of chemical space for drug development.

PropertyValueData Source
Molecular Formula C₇H₈N₂O₃PubChem[2]
Molecular Weight 168.15 g/mol PubChem[2]
Monoisotopic Mass 168.0535 DaPubChem[2]
Predicted XlogP -1.1PubChem[2]
Hydrogen Bond Donors 1 (the -OH group)Calculated
Hydrogen Bond Acceptors 4 (2x N atoms, 2x O atoms)Calculated
Predicted CCS (Ų) 132.5 ([M+H]⁺)PubChemLite[2]
Proposed Synthesis of the MHPC Scaffold

While not widely available commercially, the MHPC scaffold can be synthesized through a plausible, multi-step sequence adapted from established methodologies for related pyrazine and furan compounds.[3][4][5] The following protocol outlines a proposed route starting from 5-methylpyrazine-2-carboxylic acid.

Causality Statement: This route is advantageous as it begins with a well-documented precursor.[6][7] The sequence first protects the more reactive carboxylic acid as a methyl ester. The subsequent step involves a selective radical bromination of the benzylic-like methyl group, which is activated by the pyrazine ring. This avoids oxidation of the ring itself. Finally, a simple nucleophilic substitution with hydroxide yields the target primary alcohol.

Protocol 1.1: Proposed Synthesis of this compound

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic Acid

  • Suspend 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (MeOH, ~0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Remove the ice bath and stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (EtOAc, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 5-methylpyrazine-2-carboxylate, which can often be used without further purification.[8][9]

Step 2: Benzylic Bromination

  • Dissolve the methyl 5-methylpyrazine-2-carboxylate (1.0 eq) from Step 1 in a non-polar solvent like carbon tetrachloride (CCl₄, ~0.1 M).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (BPO, 0.05 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp (a standard 254 nm lab lamp or a high-wattage incandescent bulb can suffice) for 2-4 hours. Monitor the reaction by TLC for the appearance of a new, slightly more polar spot.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, then with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude methyl 5-(bromomethyl)pyrazine-2-carboxylate.

Step 3: Hydrolysis to the Alcohol (MHPC)

  • Dissolve the crude brominated intermediate (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Add calcium carbonate (CaCO₃, 1.5 eq) to act as a mild base and scavenger for HBr.

  • Heat the suspension to reflux and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and filter off the inorganic salts.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with EtOAc (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product, MHPC, by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 60% EtOAc in Hexanes).

Key Reactive Handles for Derivatization

The power of MHPC as a scaffold lies in its two chemically distinct functional groups, which serve as handles for diversification.

G scaffold This compound (MHPC Scaffold) ester Methyl Ester Handle (C2 Position) scaffold->ester alcohol Hydroxymethyl Handle (C5 Position) scaffold->alcohol amide Amides / Hydrazides ester->amide Aminolysis acid Carboxylic Acids ester->acid Hydrolysis aldehyde Aldehydes alcohol->aldehyde Oxidation ether_ester Ethers / Esters alcohol->ether_ester Alkylation / Acylation

Caption: Key reactive handles on the MHPC scaffold and potential derivative classes.

Section 2: Core Derivatization Protocols

The following protocols provide detailed, step-by-step methods for modifying the two key functional handles of the MHPC scaffold.

Modification of the Ester Handle: Amide Synthesis

Amide bond formation is one of the most crucial reactions in medicinal chemistry. Converting the methyl ester of MHPC to a diverse library of amides allows for the introduction of various substituents to probe interactions with biological targets. The following enzymatic protocol offers a green and highly selective alternative to traditional coupling reagents.[10]

Causality Statement: Using an immobilized lipase like Lipozyme® TL IM in a non-polar organic solvent provides excellent yields for aminolysis reactions.[10] The enzyme's active site catalyzes the nucleophilic attack of the amine on the ester's carbonyl group. This method avoids harsh reagents, simplifies purification (the enzyme is filtered off), and is often more tolerant of other functional groups compared to chemical methods that might require protection of the scaffold's hydroxyl group.

Protocol 2.1: Enzymatic Synthesis of Pyrazine Amides from MHPC

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add MHPC (1.0 eq, e.g., 100 mg), the desired primary or secondary amine (3.0 eq), and immobilized Lipozyme® TL IM (e.g., 500 mg).

  • Solvent: Add a hydrophobic, water-immiscible solvent such as tert-amyl alcohol or methyl tert-butyl ether (MTBE) to achieve a concentration of ~0.25 M with respect to MHPC.

  • Reaction: Heat the mixture to 45-50 °C and stir vigorously for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the enzyme beads by vacuum filtration, washing the beads with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting amide by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes or Ethanol/Water).

  • Validation: Confirm the structure of the pure product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected outcomes include the disappearance of the methyl ester singlet (~3.9 ppm) in the ¹H NMR and the appearance of new signals corresponding to the added amine.

Modification of the Hydroxymethyl Handle: Oxidation to an Aldehyde

Oxidizing the primary alcohol to an aldehyde introduces a versatile electrophilic handle, enabling further derivatization via reactions like reductive amination, Wittig olefination, or condensation reactions.

Causality Statement: Manganese (IV) oxide (MnO₂) is a mild and highly selective oxidizing agent for benzylic and allylic alcohols. Because the hydroxymethyl group on the pyrazine ring is electronically analogous to a benzylic alcohol, MnO₂ is an ideal choice. It selectively oxidizes the alcohol without affecting the electron-deficient pyrazine ring or the ester functionality. The reaction is heterogeneous, which simplifies workup as the excess reagent and manganese byproducts are easily removed by filtration.

Protocol 2.2: Selective Oxidation of MHPC to an Aldehyde

  • Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add MHPC (1.0 eq, e.g., 200 mg).

  • Solvent: Dissolve the MHPC in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (~0.1 M).

  • Reagent: Add activated manganese (IV) oxide (MnO₂, 10-15 eq by weight) in one portion. Note: The activity of MnO₂ can vary; using a large excess of a freshly opened or activated reagent is recommended.

  • Reaction: Stir the black suspension vigorously at room temperature for 12-24 hours. Monitor the reaction closely by TLC (staining with 2,4-dinitrophenylhydrazine, or DNPH, can help visualize the new aldehyde spot).

  • Workup:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting aldehyde is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel. Note: Pyrazine aldehydes can be sensitive; it is often best to use them immediately in subsequent reactions.

  • Validation: Confirm the transformation via ¹H NMR by the disappearance of the CH₂ protons (~4.8 ppm) and the appearance of a new aldehyde proton singlet downfield (~9.5-10.0 ppm).

Section 3: Application Notes & Case Studies

Case Study: MHPC as a Scaffold for FGFR Kinase Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a known driver in various cancers.[11] Small molecule inhibitors that target the ATP-binding site of FGFRs are a promising therapeutic strategy. The pyrazine scaffold has been successfully employed to generate potent FGFR inhibitors.[12]

A recent study designed a series of 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[11] By adapting the MHPC scaffold, researchers can explore similar chemical space. For instance, converting the MHPC ester to an amide with 3,5-dimethoxyaniline (a common hinge-binding fragment) and subsequently modifying the hydroxymethyl group could yield potent kinase inhibitors.

G cluster_MAPK MAPK Pathway cluster_AKT PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes P1 FGFR->P1 Autophosphorylation RAS RAS P1->RAS Activates AKT AKT P1->AKT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT->Proliferation Inhibitor MHPC-Derived Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Caption: Simplified FGFR signaling pathway and the site of action for MHPC-derived kinase inhibitors.

Structure-Activity Relationship (SAR) Insights: Based on published data for analogous pyrazine scaffolds, key SAR trends can be hypothesized for MHPC derivatives.[11]

PositionModification on MHPC ScaffoldExpected Impact on FGFR ActivityRationale
C2 Conversion of ester to an amide with a 3,5-disubstituted anilineCrucial for Activity The amide NH and one of the aniline substituents form key hydrogen bonds with the kinase hinge region.
C5 Small, polar groups on the hydroxymethyl (e.g., -OCH₃, -OCH₂CH₂OH)Potency Modulation This position explores the solvent-exposed region of the binding pocket; modifications can improve potency and solubility.
C5 Conversion to a basic amine via aldehyde and reductive aminationImproved Potency/PK A terminal basic amine can form a salt bridge with acidic residues (e.g., Asp641) in the DFG motif of the kinase.
Case Study: MHPC Scaffold in Antitubercular Drug Design

Pyrazinamide is a cornerstone of tuberculosis treatment, highlighting the inherent potential of the pyrazine scaffold against Mycobacterium tuberculosis. Recent research has focused on creating derivatives with improved potency and novel mechanisms of action. A study on 5-methylpyrazine-2-carbohydrazide derivatives identified several compounds with remarkable antitubercular activity.[13]

The MHPC scaffold is an ideal starting point for developing next-generation antitubercular agents. The ester can be converted to a hydrazide, which can then be condensed with various aldehydes to form hydrazones—a chemical class known for its potent biological activities. The hydroxymethyl group at the C5 position offers an additional vector for modification to optimize lipophilicity and cell wall penetration.

Section 4: Analytical & Characterization Workflow

Rigorous characterization is essential to validate the synthesis and purification of any new chemical entity.

G start Crude Reaction Mixture workup Aqueous Workup (Extraction, Wash) start->workup purify Flash Column Chromatography workup->purify analysis Structural Analysis (NMR, MS) purify->analysis final Pure, Characterized Compound (>95%) analysis->final

Caption: General experimental workflow for the synthesis and characterization of MHPC derivatives.
Purification Protocol: Flash Column Chromatography

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or DCM), adding silica, and evaporating the solvent completely.

  • Column Packing: Wet-pack a glass column with silica gel using the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using a gradually increasing polarity gradient (e.g., from 10% to 70% EtOAc in Hexanes). Collect fractions based on TLC analysis.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Expected Analytical Data for the MHPC Scaffold
  • ¹H NMR (400 MHz, CDCl₃, δ in ppm):

    • 9.1-9.3 (s, 1H): Pyrazine proton adjacent to the ester (C3-H).

    • 8.7-8.9 (s, 1H): Pyrazine proton adjacent to the hydroxymethyl group (C6-H).

    • 4.8-5.0 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

    • 4.0-4.1 (s, 3H): Methyl protons of the ester (-OCH₃).

    • ~2.5-3.5 (br s, 1H): Hydroxyl proton (-OH). Signal may be broad and its position is concentration/solvent dependent.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 169.0608 m/z

    • Expected [M+Na]⁺: 191.0427 m/z

Conclusion

This compound is a highly promising and versatile scaffold for drug discovery. Its dual reactive handles allow for extensive and systematic derivatization, enabling the rapid generation of compound libraries for screening. As demonstrated in the case studies, derivatives of this scaffold have clear potential in oncology and infectious disease research. The protocols and insights provided in this guide serve as a foundational resource for researchers looking to leverage the power of the pyrazine nucleus in their drug development programs.

References

Application Notes and Protocols: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is a versatile bifunctional monomer poised for significant applications in advanced materials science. The strategic arrangement of a nucleophilic hydroxyl group and an electrophilic methyl ester on a rigid, electron-deficient pyrazine core provides a unique molecular architecture. This design allows for its use as a foundational building block in the synthesis of high-performance polymers, such as specialty polyesters and polyurethanes, and as a functional ligand for the construction of novel metal-organic frameworks (MOFs). The inherent properties of the pyrazine ring, including its thermal stability and potential for luminescence, are imparted to the resulting materials, making them suitable for applications in optoelectronics, gas separation, and sensing technologies. This document provides an in-depth guide to the application of this compound, detailing the scientific rationale behind its use and providing robust protocols for material synthesis and characterization.

Introduction: The Scientific Rationale for a Unique Monomer

The field of materials science is in constant pursuit of novel monomers that offer precise control over the final properties of a material. This compound presents a compelling case due to its distinct chemical functionalities which allow for multiple, independent reaction pathways.

  • Bifunctionality for Step-Growth Polymerization: The presence of both a hydroxyl (-CH₂OH) and a methyl ester (-COOCH₃) group enables this molecule to act as an A-B type monomer in polycondensation reactions. The hydroxyl group can participate in the formation of esters or urethanes, while the methyl ester can undergo transesterification. This dual reactivity is the basis for creating linear polymers like polyesters and polyurethanes.

  • The Pyrazine Core: A Rigid and Functional Backbone: The central pyrazine ring is a key determinant of the properties of materials derived from this monomer. As a heterocyclic aromatic system, it is more electron-deficient than a benzene ring, a characteristic that can be exploited in the design of materials with specific electronic properties.[1] The rigidity of the pyrazine unit contributes to higher glass transition temperatures (Tg) and improved thermal stability in the resulting polymers.[2][3]

  • Coordination Chemistry and MOF Synthesis: The nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the carboxylate group (after hydrolysis) can act as Lewis basic sites for coordination with metal ions. This makes the derivative, 5-(hydroxymethyl)pyrazine-2-carboxylic acid, an excellent candidate for a functionalized linker in the synthesis of metal-organic frameworks (MOFs). The pendant hydroxymethyl group can then serve to modify the pore environment of the MOF or to act as a grafting site for further functionalization.

The following diagram illustrates the key reactive sites of this compound.

Caption: Key reactive sites of this compound.

Application in Polymer Synthesis

The bifunctional nature of this compound makes it an ideal candidate for producing high-performance polyesters and as a chain extender or cross-linker in polyurethanes.

Synthesis of Pyrazine-Based Polyesters

The incorporation of the rigid pyrazine ring into a polyester backbone is expected to enhance the thermal stability and mechanical properties of the material. A two-step melt polycondensation process is the most direct route for this synthesis.

G start Start: Monomers & Catalyst transesterification Step 1: Transesterification (180-200°C, N₂ atm) start->transesterification Load Reactor polycondensation Step 2: Polycondensation (220-250°C, High Vacuum) transesterification->polycondensation Methanol Removal purification Purification (Dissolution & Precipitation) polycondensation->purification Cool & Dissolve characterization Characterization purification->characterization end Final Polymer characterization->end

Caption: Workflow for two-step melt polycondensation.

This protocol is adapted from established methods for synthesizing pyrazine-based polyesters and is designed for the use of this compound with a diol comonomer.[2][3]

Materials:

  • This compound (Monomer A)

  • 1,6-Hexanediol (Monomer B)

  • Titanium(IV) butoxide (Catalyst)

  • Anhydrous Toluene

  • Methanol (for precipitation)

  • Chloroform (for dissolution)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

Step 1: Transesterification

  • Charge the reaction flask with this compound (1.0 eq), 1,6-hexanediol (1.05 eq), and a catalytic amount of titanium(IV) butoxide (approx. 0.1 mol % relative to Monomer A).

  • Flush the system with dry nitrogen for 15 minutes to ensure an inert atmosphere.

  • Heat the mixture to 180-200°C with constant stirring.

  • Methanol will begin to distill off as the transesterification reaction proceeds. Continue this step until approximately 90% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.

Step 2: Polycondensation

  • Increase the temperature to 220-250°C.

  • Gradually apply a high vacuum (e.g., <1 mbar) to the system.

  • The viscosity of the reaction mixture will increase significantly as the polymerization progresses and excess 1,6-hexanediol is removed.

  • Continue the reaction under high vacuum for 3-5 hours. The process can be monitored by the torque on the mechanical stirrer.

  • Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

Step 3: Purification

  • Dissolve the crude polymer in a minimal amount of chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C overnight.

Expected Results & Characterization:

The resulting polyester is expected to be a semi-crystalline or amorphous solid. The material should be characterized by:

  • Nuclear Magnetic Resonance (NMR): To confirm the polymer structure and end-group analysis for molecular weight estimation.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

PropertyExpected Range (based on related pyrazine polyesters[2][3])
Mn ( g/mol )12,000 - 48,000
Dispersity (Đ)1.9 - 2.3
Degradation Temp. (Td)280 - 350°C
Glass Transition (Tg)Dependent on the diol used, typically above room temp.
Application in Polyurethanes

The hydroxyl group of this compound can react with isocyanates to form urethane linkages. In this context, the molecule can be used as a chain extender or a cross-linking agent to introduce the rigid and functional pyrazine moiety into a polyurethane network. This can enhance the thermal and mechanical properties of the polyurethane material.

Application in Metal-Organic Frameworks (MOFs)

To be used as a linker in MOF synthesis, the methyl ester of this compound must first be hydrolyzed to the corresponding carboxylic acid, yielding 5-(hydroxymethyl)pyrazine-2-carboxylic acid. This linker then offers multiple coordination sites (the pyrazine nitrogens and the carboxylate oxygens) and a pendant functional group (the hydroxymethyl group).

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 2M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in a mixture of THF and water (3:1 v/v).

  • Add an excess of LiOH (approx. 2.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-(hydroxymethyl)pyrazine-2-carboxylic acid.

This is a general protocol for a solvothermal synthesis of a MOF using the hydrolyzed linker. The specific conditions may need to be optimized depending on the chosen metal salt.

Materials:

  • 5-(hydroxymethyl)pyrazine-2-carboxylic acid (Linker)

  • Zinc nitrate hexahydrate (Metal Salt)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Teflon-lined stainless steel autoclave.

  • Oven.

Procedure:

  • In a glass vial, dissolve 5-(hydroxymethyl)pyrazine-2-carboxylic acid (1.0 eq) and zinc nitrate hexahydrate (1.0 eq) in DMF.

  • Seal the vial and place it in the autoclave.

  • Heat the autoclave in an oven at 100-120°C for 24-72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF, and then with a solvent like ethanol to exchange the DMF in the pores.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

The resulting MOF is expected to have a porous structure with the hydroxymethyl groups pointing into the pores. These functional groups can:

  • Enhance Gas Adsorption: The polar hydroxyl groups can increase the affinity of the MOF for polar gas molecules like CO₂ or SO₂.

  • Serve as a Platform for Post-Synthetic Modification: The hydroxyl groups can be used as anchor points for grafting other functional molecules, allowing for the fine-tuning of the MOF's properties.

  • Enable Luminescence Sensing: The pyrazine moiety can impart luminescent properties to the MOF, which may be modulated by the presence of guest molecules, forming the basis for a chemical sensor.[4]

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for materials science. Its unique bifunctional nature, combined with the inherent properties of the pyrazine core, opens up avenues for the development of advanced polymers and functional MOFs. The protocols outlined in this document provide a starting point for researchers to explore the potential of this versatile compound. Future research should focus on a detailed investigation of the structure-property relationships in materials derived from this monomer, particularly in the areas of high-performance engineering plastics, luminescent materials for optoelectronics, and tailored MOFs for specific sensing and separation applications.

References

Application Notes and Protocols for the Functionalization of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous clinically approved drugs and biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of a hydroxymethyl group and a methyl ester on the pyrazine ring offers two distinct and versatile handles for chemical modification. This allows for the systematic exploration of chemical space and the development of novel derivatives with tailored properties.

This guide provides a comprehensive overview of the key functionalization reactions of this compound, complete with detailed experimental protocols and expert insights into the rationale behind procedural choices. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently synthesize a diverse library of pyrazine derivatives for applications in drug discovery and beyond.

Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound is a prime site for modifications such as oxidation to the corresponding aldehyde or carboxylic acid, conversion to ethers, or displacement with other nucleophiles.

Oxidation to 5-Formyl-pyrazine-2-carboxylic acid methyl ester via Swern Oxidation

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the resulting formyl group can participate in a wide array of subsequent reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. The Swern oxidation is a preferred method due to its mild reaction conditions, which are well-suited for substrates bearing sensitive functional groups like the ester moiety on our target molecule.[3][4]

Causality of Experimental Choices:

  • Reagents: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[3] This in-situ formation of the reactive species at low temperatures prevents side reactions.

  • Temperature Control: The reaction is conducted at -78 °C to ensure the stability of the intermediate alkoxysulfonium ylide and to minimize undesired side reactions.[5]

  • Base: A hindered amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to facilitate the final elimination step that forms the aldehyde.[6] The use of a hindered base prevents potential side reactions with the electrophilic pyrazine ring.

Experimental Workflow:

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up A Dissolve Oxalyl Chloride in DCM B Cool to -78 °C A->B C Add DMSO dropwise B->C D Add Alcohol Solution C->D E Stir for 30 min D->E F Add Triethylamine E->F G Warm to Room Temp F->G H Quench with Water G->H I Extract with DCM H->I J Dry and Concentrate I->J K Purify by Chromatography J->K Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Alcohol, Nucleophile, and PPh3 in THF B Cool to 0 °C A->B C Add DIAD dropwise B->C D Stir at RT C->D E Concentrate D->E F Purify by Chromatography E->F Hydrolysis_Workflow cluster_reaction Hydrolysis cluster_workup Work-up A Dissolve Ester in THF/Water B Add LiOH A->B C Stir at RT B->C D Acidify with HCl C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Carboxylic Acid, Amine, and HOBt in DMF B Add DIPEA A->B C Add EDC B->C D Stir at RT C->D E Add Water D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

References

Application Notes & Protocols: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Modern Researcher

In the ever-evolving landscape of coordination chemistry and drug development, the design of novel ligands is paramount to the discovery of new metal-organic frameworks (MOFs), coordination polymers, and bioactive metal complexes. Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is a ligand of emerging interest, poised at the intersection of functionality and versatility. Its pyrazine core, a well-established bridging unit in coordination polymers, is complemented by a carboxylate group, a classic coordination site, and a hydroxymethyl substituent, which introduces the potential for hydrogen bonding and further coordination. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this promising ligand, with detailed protocols to empower researchers in their scientific endeavors.

Ligand Profile: this compound

This compound is a bifunctional pyrazine derivative with the chemical formula C₇H₈N₂O₃. The presence of a pyrazine ring, a methyl carboxylate group, and a hydroxymethyl group imparts a rich and versatile coordination chemistry.

Structural Features and Coordination Potential:

  • Pyrazine Ring: The two nitrogen atoms of the pyrazine ring are strategically positioned at the 1 and 4 positions, making the ligand an excellent candidate for forming bridged coordination polymers and metal-organic frameworks.[1][2]

  • Carboxylate Group: The methyl carboxylate group provides a potential coordination site through the carbonyl oxygen. Upon hydrolysis to the corresponding carboxylic acid, it can act as a mono- or bidentate ligand, chelating to a metal center or bridging between two metal centers.

  • Hydroxymethyl Group: The hydroxyl group can participate in coordination to a metal center, and its ability to form hydrogen bonds can play a crucial role in directing the supramolecular assembly of the resulting coordination compounds.[3][4]

Diagram of this compound:

Caption: Structure of this compound.

Synthesis of the Ligand

The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyrazine-2-carboxylic acid. A general synthetic route is outlined below.

Protocol 2.1: Synthesis of this compound

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride or a suitable esterification catalyst (e.g., Amberlyst 15)[5]

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Esterification:

    • To a solution of 5-methylpyrazine-2-carboxylic acid in anhydrous methanol, add thionyl chloride dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-methylpyrazine-2-carboxylate.[5]

  • Bromination:

    • Dissolve methyl 5-methylpyrazine-2-carboxylate in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).

    • Reflux the mixture under irradiation with a UV lamp for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent to yield methyl 5-(bromomethyl)pyrazine-2-carboxylate.

  • Hydrolysis:

    • Dissolve the crude methyl 5-(bromomethyl)pyrazine-2-carboxylate in a mixture of acetone and water.

    • Add a stoichiometric amount of sodium hydroxide.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the solution with dilute HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 5-Methylpyrazine-2-carboxylic acid Esterification Esterification (MeOH, SOCl2) Start->Esterification Intermediate1 Methyl 5-methylpyrazine-2-carboxylate Esterification->Intermediate1 Bromination Bromination (NBS, BPO) Intermediate1->Bromination Intermediate2 Methyl 5-(bromomethyl)pyrazine-2-carboxylate Bromination->Intermediate2 Hydrolysis Hydrolysis (NaOH, H2O) Intermediate2->Hydrolysis End This compound Hydrolysis->End

Caption: Synthetic workflow for the ligand.

Coordination Chemistry: Predicted Behavior and Protocols

Based on the coordination chemistry of analogous pyrazine-carboxylate ligands, this compound is expected to be a versatile ligand capable of forming a variety of coordination architectures.

Predicted Coordination Modes:

The ligand can adopt several coordination modes, including:

  • Monodentate: Coordination through one of the pyrazine nitrogen atoms.

  • Bidentate Chelating: Coordination through a pyrazine nitrogen and the carbonyl oxygen of the ester group (or the carboxylate oxygen upon hydrolysis).[6]

  • Bidentate Bridging: Bridging two metal centers through the two pyrazine nitrogen atoms.[7]

  • Tridentate: Coordination involving a pyrazine nitrogen, the carboxylate group, and the hydroxymethyl group.[3]

Diagram of Potential Coordination Modes:

Coordination_Modes cluster_0 Bidentate Chelating cluster_1 Bidentate Bridging cluster_2 Tridentate M1 M L1 Ligand M1->L1 N, O M2 M L2 Ligand M2->L2 N M3 M L2->M3 N' M4 M L3 Ligand M4->L3 N, O, OH

Caption: Potential coordination modes of the ligand.

Protocol 3.1: General Synthesis of a Discrete Metal Complex

Objective: To synthesize a discrete coordination complex of a transition metal (e.g., Cu(II), Co(II), Ni(II)) with this compound.

Materials:

  • This compound

  • A metal salt (e.g., Cu(NO₃)₂·3H₂O, CoCl₂·6H₂O, Ni(OAc)₂·4H₂O)

  • Methanol or Ethanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 equivalents) in methanol.

  • In a separate flask, dissolve the metal salt (1 equivalent) in methanol.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • A precipitate may form immediately, or the solution may change color.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate has formed, collect it by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • If no precipitate forms, slowly diffuse diethyl ether into the reaction solution to induce crystallization.

  • Dry the resulting solid in a desiccator.

Protocol 3.2: Solvothermal Synthesis of a Coordination Polymer or MOF

Objective: To synthesize a coordination polymer or a metal-organic framework (MOF) using this compound as a linker.

Materials:

  • This compound

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine this compound, the metal salt, and the solvent (e.g., DMF). The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1).

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Crystals of the coordination polymer or MOF should have formed.

  • Collect the crystals by filtration, wash them with fresh solvent (e.g., DMF), and then with a more volatile solvent like ethanol or acetone.

  • Dry the product in a vacuum oven at a moderate temperature.

Characterization of Coordination Compounds

A thorough characterization of the synthesized coordination compounds is essential to determine their structure and properties.

Technique Information Obtained
Single-Crystal X-ray Diffraction Provides the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[6][7]
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk material and can be used for structural identification by comparing with simulated patterns from single-crystal data.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazine ring, carboxylate, and hydroxymethyl groups.[7][9]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the compound and the presence of coordinated or lattice solvent molecules.[9]
Elemental Analysis (CHN) Confirms the empirical formula of the synthesized compound.[9]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and can be used to study its photophysical properties.

Potential Applications

The coordination complexes of this compound are anticipated to have applications in several fields, drawing parallels from the known applications of other pyrazine-based coordination compounds.

  • Drug Delivery and Bioactivity: Pyrazine derivatives and their metal complexes have shown promising biological activities, including antibacterial, antifungal, and anticancer properties.[8][9][10] The functional groups on the ligand could be tailored to enhance these properties or to facilitate the delivery of other therapeutic agents.

  • Gas Storage and Separation: The porous nature of MOFs constructed from pyrazine-based linkers makes them suitable for applications in gas storage (e.g., H₂, CO₂) and the separation of gas mixtures.[2][11][12]

  • Catalysis: Metal complexes with accessible coordination sites can act as catalysts for various organic transformations. The specific metal center and the coordination environment provided by the ligand will dictate the catalytic activity.

  • Luminescent Materials: Some coordination polymers and MOFs exhibit luminescence, which can be utilized in sensing applications or for the development of light-emitting devices.

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its multifunctional nature allows for the construction of a diverse range of coordination compounds, from discrete molecules to extended one-, two-, and three-dimensional networks. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich coordination chemistry of this ligand and to unlock its potential in various applications, from materials science to medicinal chemistry.

References

High-Throughput Screening of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate Analogs: A Guide to Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor have made it a cornerstone in the design of numerous therapeutic agents. Marketed drugs containing the pyrazine ring span a wide range of indications, including anticancer (Bortezomib), antiviral (Paritaprevir), and antibacterial (Pyrazinamide) therapies.[3][4] Pyrazine derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antioxidant, and antiparasitic effects.[1][2][4]

This application note focuses on Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate (MHPC) , a bifunctional pyrazine derivative of interest for the development of novel therapeutics.[5][6][7] The presence of both an ester and a hydroxymethyl group provides key points for structural modification, making it an ideal starting point for the generation of a diverse chemical library. By creating analogs of MHPC, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with enhanced potency, selectivity, and favorable pharmacological properties.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target or cellular phenotype.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute an HTS campaign for a library of MHPC analogs. We will delve into the critical aspects of assay selection, present detailed protocols for both biochemical and cell-based screening assays, and outline the essential steps for data analysis and hit validation.

PART 1: Assay Selection and Development

The success of any HTS campaign hinges on the development of a robust, reliable, and relevant assay. The choice between a target-based (biochemical) and a phenotypic (cell-based) screen is a critical first decision that dictates the subsequent workflow.[10]

Chapter 1: Target Hypothesis and Assay Choice

The pyrazine scaffold is known to interact with several important classes of drug targets. For instance, the pyrazine nitrogen atoms frequently serve as hydrogen bond acceptors, interacting with amino acid residues in the hinge region of protein kinases. Additionally, their structural similarity to other heterocycles makes them versatile modulators of G protein-coupled receptors (GPCRs) and various enzymes.[1][3]

Biochemical vs. Cell-Based Assays

A biochemical assay utilizes purified components (e.g., a recombinant enzyme and its substrate) to measure the direct interaction of a compound with its molecular target.[10] This approach offers high precision and a clear understanding of the mechanism of action. In contrast, a cell-based assay measures the effect of a compound on a cellular process within a living cell, providing more physiologically relevant data that accounts for factors like cell permeability and potential cytotoxicity.[11][12]

FeatureBiochemical AssayCell-Based Assay
Principle Measures direct interaction with a purified target (e.g., enzyme, receptor).[10]Measures a functional response within a living cell (e.g., gene expression, cell viability).[11]
Pros - Direct target engagement confirmation- Lower variability- Simpler to optimize- Mechanistic insights- More physiologically relevant- Accounts for cell permeability and toxicity- Can identify novel targets (phenotypic)
Cons - May miss compounds requiring metabolic activation- Lacks cellular context- Recombinant protein may not reflect native state- Higher variability- More complex to develop- Mechanism of action is often unknown
Example Kinase inhibition measured by ATP consumption.GPCR activation measured by a luciferase reporter gene.[13][14]

For an MHPC analog library, a dual-screening strategy employing both assay types can be highly effective. A primary biochemical screen can identify direct binders, while a parallel or secondary cell-based screen can confirm cellular activity and filter out non-permeable or cytotoxic compounds.

Chapter 2: Model Assay Technologies for HTS

Several HTS technologies are suitable for screening MHPC analogs. The choice depends on the target class and the desired endpoint.

  • Fluorescence Polarization (FP): An ideal technology for monitoring binding events, such as a small molecule inhibitor displacing a fluorescently labeled ligand from a protein target.[15][16][17] The principle relies on the change in rotational speed of a fluorescent probe upon binding to a larger molecule.[18]

  • Luciferase Reporter Assays: A versatile method for cell-based screens, particularly for GPCRs and other signaling pathways.[13][14][19] Ligand-induced receptor activation drives the expression of a luciferase enzyme, which produces a luminescent signal upon addition of its substrate.[20][21]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based proximity assay used to study biomolecular interactions.[22][23] When a biological interaction brings donor and acceptor beads into close proximity, a cascade of chemical reactions generates an amplified light signal.[24][25]

Chapter 3: Protocol for a Model Biochemical Assay: Kinase Inhibition using Fluorescence Polarization

This protocol describes a competitive binding assay to identify MHPC analogs that inhibit the interaction between a protein kinase and a fluorescently labeled ATP-competitive tracer.

Objective: To identify compounds that displace a fluorescent tracer from the ATP-binding pocket of a target kinase, resulting in a decrease in fluorescence polarization.

Materials:

  • Target Kinase (purified, recombinant)

  • FP Tracer (fluorescently labeled, kinase-specific)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • MHPC Analog Library (in 100% DMSO)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader capable of fluorescence polarization detection.[26]

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X solution of the Kinase in Assay Buffer.

    • Prepare a 2X solution of the FP Tracer in Assay Buffer. The optimal concentration should be determined empirically but is typically at or below the Kd of the tracer-kinase interaction.[26]

    • Thaw the MHPC analog library plate. Create an intermediate plate by diluting the library compounds to a 400X working concentration in Assay Buffer.

  • Assay Plate Mapping:

    • Design the 384-well plate layout. Typically, columns 1-2 are for negative controls (DMSO) and columns 23-24 are for positive controls (Staurosporine). The remaining wells are for the MHPC analogs.

  • Assay Execution (10 µL final volume):

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 2.5 µL of 4X compound (or control) to the appropriate wells.

    • Add 5 µL of a 2X Kinase/Tracer pre-mix to all wells.

    • Alternatively, for potential mechanism of action studies, add the kinase and compound first, incubate, and then add the tracer.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Centrifuge the plate briefly (1 min at 1000 x g) to remove any bubbles.

    • Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Chapter 4: Protocol for a Model Cell-Based Assay: GPCR Activation using a Luciferase Reporter

This protocol outlines a method to screen for agonists or antagonists of a specific GPCR using a cAMP response element (CRE)-driven luciferase reporter gene assay.[13][19]

Objective: To identify MHPC analogs that modulate GPCR signaling, leading to a change in the expression of a luciferase reporter gene.

Materials:

  • HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter construct.

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Assay Medium (e.g., Opti-MEM).

  • MHPC Analog Library (in 100% DMSO).

  • Positive Control (known agonist for the target GPCR).

  • Negative Control (DMSO).

  • Luciferase Assay Reagent (e.g., ONE-Glo™ or Bright-Glo™).

  • 384-well, solid white, tissue culture-treated microplates.

  • Luminometer plate reader.

Protocol Steps:

  • Cell Plating:

    • Trypsinize and count the stable cells.

    • Resuspend the cells in Cell Culture Medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • After incubation, remove the culture medium.

    • Add 20 µL of Assay Medium to each well.

    • Add 5 µL of 5X compound (or control) to the appropriate wells. For antagonist screening, add the test compounds first, incubate for 15-30 minutes, then add a known agonist at its EC₈₀ concentration.

  • Incubation:

    • Incubate the plate for 3-6 hours at 37°C, 5% CO₂. This time may require optimization.[20]

  • Signal Detection:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 25 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature in the dark to allow for cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

PART 2: HTS Campaign Execution and Data Analysis

Executing a large-scale HTS campaign requires careful planning, automation, and rigorous quality control to ensure the data is reliable and reproducible.

Chapter 5: HTS Workflow and Automation

A typical HTS workflow involves several automated steps to handle the large number of plates.

HTS_Workflow

Chapter 6: Quality Control and Data Analysis

Maintaining data quality is paramount in HTS.[27] The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[28][29] It measures the separation between the positive and negative control signals, taking into account the data variation within each control group.[30]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|[31]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[13][28][32]
0 to 0.5MarginalThe assay may be acceptable but could be improved.[32]
< 0UnacceptableControl signals overlap; the assay is not suitable for screening.[28][32]

Data Analysis Pipeline: The analysis of HTS data follows a structured pipeline to identify and validate hits.

Data_Analysis_Pipeline

PART 3: Hit Validation and Follow-up

Primary hits from an HTS campaign must undergo a rigorous validation process to eliminate false positives and confirm their activity.[33][34]

Chapter 7: Hit Confirmation and Dose-Response Analysis

The first step in validation is to re-test the primary hits, often from a freshly sourced powder sample, to ensure the activity is reproducible.[35] Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point titration) to generate a dose-response curve.[36] From this curve, the potency of the compound, expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), can be determined.

Chapter 8: Secondary and Orthogonal Assays

Confirmed hits should be evaluated in secondary assays to further characterize their biological activity.[37] An orthogonal assay , which uses a different detection technology or measures a different biological endpoint, is crucial for ruling out assay-specific artifacts.[37] For example, a hit from the FP kinase assay could be tested in a kinase activity assay that measures substrate phosphorylation directly. This multi-assay approach builds confidence that the compound's activity is genuine and target-specific.

Conclusion

The high-throughput screening of a focused library of this compound analogs represents a powerful strategy for the discovery of novel chemical probes and potential therapeutic leads. By carefully selecting the appropriate assay platform, implementing rigorous quality control measures, and following a systematic hit validation cascade, researchers can efficiently navigate the vast chemical space to identify promising compounds. This application note provides the foundational protocols and strategic insights necessary to embark on such a discovery campaign, ultimately leveraging the versatile chemistry of the pyrazine scaffold to address unmet medical needs.

References

The Versatile Synthon: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including roles as anticancer, diuretic, and anti-infective agents.[2] Within this important class of compounds, Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate emerges as a particularly valuable building block. Its bifunctional nature, featuring a nucleophilic hydroxymethyl group and an electrophilic methyl ester, allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of complex molecular architectures.

This comprehensive guide provides an in-depth exploration of this compound as a key intermediate in organic synthesis. We will delve into its synthesis, key reactions, and provide detailed protocols for its application, offering researchers, scientists, and drug development professionals a practical resource for leveraging this versatile molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, requires experimental determination
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents
CAS Number 1262803-64-4[3]

Synthesis of this compound: A Proposed Pathway

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be devised from the more readily available precursor, Methyl 5-methylpyrazine-2-carboxylate. This transformation hinges on the selective oxidation of the methyl group to a hydroxymethyl group. A powerful strategy for such a transformation on a heterocyclic ring involves the formation of an N-oxide followed by a Boekelheide rearrangement.[4]

A proposed multi-step synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Boekelheide Rearrangement cluster_2 Step 3: Hydrolysis Start Methyl 5-methylpyrazine-2-carboxylate Intermediate1 Methyl 5-methylpyrazine-2-carboxylate N-oxide Start->Intermediate1 m-CPBA or H₂O₂/AcOH Intermediate2 Methyl 5-(acetoxymethyl)pyrazine-2-carboxylate Intermediate1->Intermediate2 Acetic Anhydride (Ac₂O), heat End This compound Intermediate2->End Mild base (e.g., K₂CO₃) in MeOH/H₂O

Caption: Proposed synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

Part A: N-Oxidation of Methyl 5-methylpyrazine-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Part B: Boekelheide Rearrangement and Hydrolysis

  • Reaction Setup: To the crude N-oxide from the previous step, add acetic anhydride (5-10 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 140 °C) for 2-4 hours. Monitor the reaction by TLC for the formation of the acetate intermediate.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess acetic anhydride under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude acetate in a mixture of methanol and water. Add a mild base such as potassium carbonate (2.0 eq) and stir at room temperature for 4-6 hours.

  • Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Organic Synthesis: A Gateway to Diverse Scaffolds

The true utility of this compound lies in its ability to serve as a versatile scaffold for the introduction of diverse functionalities. The hydroxymethyl group can be readily transformed into a variety of other functional groups, while the methyl ester provides a handle for amide bond formation or reduction.

Applications cluster_0 Hydroxymethyl Group Transformations cluster_1 Methyl Ester Transformations Start This compound Oxidation Oxidation to Aldehyde/Carboxylic Acid Start->Oxidation Halogenation Conversion to Halomethyl Start->Halogenation Etherification Ether Formation Start->Etherification Esterification Ester Formation Start->Esterification Amidation Amide Bond Formation Start->Amidation Reduction Reduction to Alcohol Start->Reduction Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis

Caption: Key synthetic transformations of this compound.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

The selective oxidation of the primary alcohol to an aldehyde provides a key intermediate for subsequent C-C bond formation reactions.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged flask.

  • Oxidant Addition: Add Dess-Martin periodinane (DMP) (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Amide Bond Formation via the Methyl Ester

The methyl ester can be readily converted to a wide range of amides, a common functional group in many pharmaceutical agents.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or a polar aprotic solvent.

  • Amine Addition: Add the desired primary or secondary amine (1.1-2.0 eq).

  • Reaction Conditions: The reaction can often proceed at room temperature or with gentle heating. For less reactive amines, the use of a catalyst such as sodium methoxide or a Lewis acid may be necessary. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, followed by standard peptide coupling protocols (e.g., using HATU or EDC/HOBt).

  • Purification: Once the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Strategic Importance in Drug Discovery

The pyrazine core is a well-established pharmacophore.[5][6] The strategic placement of the hydroxymethyl and methyl ester groups on the pyrazine ring in this compound provides a powerful platform for generating libraries of compounds for high-throughput screening. The ability to independently and selectively modify these two functional groups allows for the systematic exploration of the structure-activity relationship (SAR) of novel pyrazine-based drug candidates. For instance, the hydroxymethyl group can be used as a handle to introduce linkers for conjugation to other molecules or to introduce groups that can form key hydrogen bond interactions with a biological target. The ester functionality allows for the introduction of a diverse range of substituents to modulate properties such as solubility, cell permeability, and metabolic stability.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. While its direct synthesis may require a multi-step approach, its utility in constructing complex, biologically relevant molecules is undeniable. The orthogonal reactivity of its two functional groups provides chemists with a powerful tool for the efficient and controlled synthesis of novel pyrazine derivatives. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers looking to unlock the synthetic potential of this important synthon in their drug discovery and materials science endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your yields and achieve high purity for this important pharmaceutical intermediate.

Overview of the Synthesis Pathway

This compound is a key building block in medicinal chemistry. Its synthesis, while achievable, presents several challenges that can impact yield and purity. A common and logical synthetic approach involves a two-stage process: first, the synthesis of a stable pyrazine carboxylic acid precursor, followed by functional group manipulations to introduce the hydroxymethyl and methyl ester moieties.

This guide will focus on a representative and robust synthetic route, highlighting critical control points and offering solutions to common experimental hurdles. The overall workflow is depicted below.

Troubleshooting_Impurity start Impurity Detected in Final Product check_nmr Analyze by ¹H NMR & LC-MS start->check_nmr is_acetate Is impurity the acetate intermediate? check_nmr->is_acetate is_overbrominated Is it a byproduct of over-bromination? is_acetate->is_overbrominated No solution_hydrolysis Increase hydrolysis time or base stoichiometry. is_acetate->solution_hydrolysis Yes solution_bromination Control NBS stoichiometry (1.0-1.1 eq). Add NBS portion-wise. is_overbrominated->solution_bromination Yes purify Optimize purification (e.g., column chromatography gradient). is_overbrominated->purify No/Other solution_hydrolysis->purify solution_bromination->purify

Purification of "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the column chromatography purification of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. This document is designed for researchers, chemists, and professionals in the pharmaceutical and drug development fields who are working with this compound and related pyrazine derivatives. Here, we synthesize established protocols with field-tested troubleshooting insights to help you navigate the common challenges associated with this purification.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar heterocyclic compound. Its structure, featuring a pyrazine ring, a methyl ester, and a hydroxymethyl group, dictates its chromatographic behavior. Understanding these properties is the first step toward a successful purification strategy.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₇H₈N₂O₃[1]Provides the basic composition.
Molecular Weight 168.15 g/mol [1]Standard molecular weight for a small organic molecule.
Polarity HighThe ester, hydroxyl group, and nitrogen atoms make the molecule polar. It will have a strong affinity for polar stationary phases like silica gel.
Solubility Soluble in methanol, dichloromethane; slightly soluble in water.[2][3]Crucial for selecting an appropriate sample loading solvent and mobile phase system. Poor solubility can lead to precipitation and poor separation.[4]
pKa -0.23 (predicted, most basic nitrogen)[3]The pyrazine nitrogens are weakly basic. This can sometimes lead to interactions with acidic silanol groups on silica, potentially causing peak tailing.

Core Experimental Protocol: Flash Column Chromatography

This protocol provides a robust starting point for the purification. Always begin with a Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent system.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Optimize Mobile Phase) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Sample (Wet or Dry) Equilibrate->Load Elute 6. Elute with Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: General workflow for column chromatography purification.

Step-by-Step Methodology
  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.

    • The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.3, and there is clear separation from impurities.[5]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent determined by TLC.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

    • Drain the solvent until it is level with the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[4] Carefully pipette this solution onto the top of the silica gel.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the sample). Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[4] Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the starting solvent system. If a gradient elution is needed (as determined by TLC showing impurities with very different polarities), gradually increase the proportion of the more polar solvent. A shallow gradient often improves the resolution of closely eluting compounds.[6]

    • Collect fractions in an array of test tubes or vials. The size of the fractions should be appropriate for the column size (typically 1/4 to 1/2 of the column volume).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Troubleshooting Decision Tree

G Start Problem Observed NoElution Q1: Compound won't elute (Rf = 0 on TLC) Start->NoElution PoorSep Q2: Poor separation of product and impurity Start->PoorSep Tailing Q3: Product is tailing/ smearing down the column Start->Tailing NoCompound Q4: No compound recovered from the column Start->NoCompound Sol_NoElution1 Increase mobile phase polarity. Try DCM/MeOH or add NH4OH/MeOH solution. NoElution->Sol_NoElution1 Sol_PoorSep1 Optimize mobile phase. Aim for product Rf of 0.2-0.3. PoorSep->Sol_PoorSep1 Sol_PoorSep2 Use a shallower gradient elution. PoorSep->Sol_PoorSep2 Sol_PoorSep3 Check for column overloading. Reduce sample amount. PoorSep->Sol_PoorSep3 Sol_PoorSep4 Use high-resolution silica. PoorSep->Sol_PoorSep4 Sol_Tailing1 Increase eluent polarity after compound starts eluting. Tailing->Sol_Tailing1 Sol_Tailing2 Consider deactivating silica with triethylamine (if compound is basic). Tailing->Sol_Tailing2 Sol_NoCompound1 Check for decomposition on silica using 2D TLC. NoCompound->Sol_NoCompound1 Sol_NoCompound2 Verify solvent system was prepared correctly. NoCompound->Sol_NoCompound2 Sol_NoCompound3 Concentrate all fractions to check for high dilution. NoCompound->Sol_NoCompound3

Caption: Decision tree for common chromatography issues.

Q1: My compound, this compound, is very polar and will not move from the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it?

A1: This is a common issue with highly polar compounds. The interaction with the polar silica gel is too strong for moderately polar solvents to overcome.

  • Causality: The hydroxyl and ester groups, combined with the pyrazine nitrogens, create a very polar molecule that adsorbs strongly to the acidic silanol groups (Si-OH) on the silica surface.

  • Solution: You need to use a more aggressive, polar mobile phase.

    • Switch to a Stronger Polar Solvent: Start developing your TLC using solvent systems based on dichloromethane (DCM) or ethyl acetate with increasing percentages of methanol (MeOH). A 1-10% MeOH in DCM system is often effective.

    • Use Additives for Basic Compounds: Since pyrazines are basic, they can interact strongly with the acidic silica. Adding a small amount of a base to your mobile phase can neutralize the acidic sites and improve elution. A common stock solution is 10% ammonium hydroxide in methanol; you can then add 1-10% of this stock solution to your primary eluent (e.g., dichloromethane).[7] Always ensure your target compound is stable to these basic conditions first.

Q2: I can see my product and an impurity separating on the TLC plate, but on the column, all my fractions are mixed. What is happening?

A2: This frustrating issue can stem from several sources, often related to sample loading, column packing, or compound stability.

  • Causality & Solutions:

    • Column Overloading: You may have loaded too much crude material for the column size. This saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands. Solution: Decrease the amount of sample loaded or increase the column diameter.

    • Poor Sample Loading Technique: If the initial band of the compound is too wide, separation will be compromised from the start. This happens if you dissolve the sample in too much solvent or a solvent that is much stronger than the mobile phase. Solution: Use the dry-loading technique described in the core protocol.[4] This ensures the tightest possible starting band.

    • Compound Degradation: The compound might be degrading on the silica gel during the longer exposure time of a column run compared to a TLC plate. Solution: Test for stability by running a 2D TLC. Spot your compound, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears off the diagonal, your compound is decomposing.[7] In this case, you may need to deactivate the silica with triethylamine or switch to a less acidic stationary phase like alumina.[5][7]

Q3: My product elutes from the column, but it trails excessively over many fractions, resulting in low concentration and high solvent usage. How can I get a sharper peak?

A3: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase.

  • Causality: The polar functional groups of your molecule are likely interacting too strongly with the most active sites on the silica gel. This can be especially true for the weakly basic nitrogen atoms in the pyrazine ring.

  • Solutions:

    • Increase Polarity Post-Elution: Once the leading edge of your product begins to elute, you can significantly increase the polarity of the mobile phase (a "step gradient").[7] This will accelerate the elution of the tailing portion of the band, sharpening the overall peak without compromising the initial separation from less polar impurities.

    • Use a Mobile Phase Modifier: If tailing is due to the basicity of the pyrazine, adding a small amount (0.1-1%) of a competitive base like triethylamine (TEA) or a protic solvent like acetic acid to the mobile phase can help. TEA will occupy the acidic silanol sites, while an acid can protonate the analyte, altering its interaction with the silica. Always check for compound compatibility first.

Q4: How do I separate my target compound from structurally similar pyrazine isomers or polar impurities like imidazoles that may be present from the synthesis?

A4: Separating closely related compounds is a common challenge that requires optimizing for selectivity.

  • Causality: Compounds with similar structures often have very similar polarities, making them difficult to resolve with standard methods. Imidazoles, for example, are also polar nitrogen-containing heterocycles.

  • Solutions:

    • Shallow Gradient: A very slow, shallow gradient of the polar solvent can effectively tease apart compounds with small differences in polarity.[6]

    • High-Performance Silica: Using a stationary phase with a higher surface area and more uniform particle size (often sold as "flash" or "high-performance" silica) can significantly boost resolving power compared to standard silica gel.[6]

    • Alternative Solvent Systems: Don't be afraid to try different solvent combinations. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system can alter the specific interactions (selectivity) and improve separation, even if the overall polarity is similar.

    • Silica Gel for Imidazole Removal: Fortunately, silica gel is quite effective at retaining the more polar imidazole impurities, allowing for the elution of the desired pyrazine derivative with a less polar eluent system, such as a 90:10 hexane/ethyl acetate mixture.[6][8]

References

Common side reactions in the synthesis of pyrazine esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues, providing not just solutions but the underlying scientific rationale to empower your research.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you might encounter during the synthesis of pyrazine esters, offering step-by-step guidance to diagnose and resolve them.

Question 1: My pyrazine ring formation is resulting in a very low yield and a dark, tar-like reaction mixture. What's going wrong?

Answer: Low yields coupled with the formation of dark polymeric materials are common issues in pyrazine synthesis, often stemming from several factors related to reaction conditions and starting material purity.

Potential Causes & Solutions:

  • Incomplete Dehydrogenation: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. Incomplete oxidation can lead to a mixture of products, including the desired pyrazine and piperazine byproducts.[1]

    • Troubleshooting Protocol:

      • Extend Reaction Time/Increase Temperature: Ensure the reaction goes to completion by extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

      • Optimize Oxidizing Agent: If using a chemical oxidant (e.g., manganese dioxide), ensure it is fresh and active. For catalytic dehydrogenation, verify the catalyst's activity and consider higher temperatures (e.g., 300-375°C), but be aware that temperatures exceeding 450°C can cause ring degradation.[1]

  • Polymerization and Degradation: Pyrazine intermediates can be sensitive to air and harsh conditions, leading to polymerization.[1]

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of sensitive intermediates.[1]

      • Temperature Control: Lower the reaction temperature to minimize degradation. A systematic optimization of the temperature is recommended.[2]

  • Aldol Condensation: If your starting materials or solvents contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored byproducts and consumption of reactants.[1]

    • Troubleshooting Protocol:

      • Purify Starting Materials: Ensure the purity of your 1,2-diamines and 1,2-dicarbonyl compounds.

      • Solvent Purity: Use high-purity, dry solvents to avoid contaminants that can participate in side reactions.

Below is a workflow diagram illustrating the key steps and potential pitfalls in pyrazine ring synthesis.

G cluster_0 Pyrazine Ring Synthesis Workflow cluster_1 Potential Side Reactions Start Start Condensation 1,2-Diamine + 1,2-Dicarbonyl Start->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Aldol Aldol Condensation Condensation->Aldol Impure Reagents Oxidation Oxidation/Dehydrogenation Dihydropyrazine->Oxidation Polymerization Polymerization/Degradation Dihydropyrazine->Polymerization Harsh Conditions Pyrazine Pyrazine Oxidation->Pyrazine Incomplete_Ox Incomplete Oxidation Oxidation->Incomplete_Ox Suboptimal Conditions Piperazine Piperazine Byproduct Incomplete_Ox->Piperazine

Caption: Workflow of pyrazine synthesis with key side reactions.

Question 2: I'm performing a Steglich esterification of pyrazinoic acid using DCC and DMAP, but my final product is contaminated with a stubborn impurity. How can I resolve this?

Answer: The most common and notoriously difficult-to-remove impurity in dicyclohexylcarbodiimide (DCC) mediated esterifications is N-acylurea.[3][4] This byproduct forms from the rearrangement of the O-acylisourea intermediate.

Potential Causes & Solutions:

  • N-Acylurea Formation: The O-acylisourea intermediate is highly reactive. While it can react with the alcohol to form the desired ester, it can also undergo a 1,3-rearrangement to the more stable, unreactive N-acylurea.[4][5]

    • Troubleshooting Protocol:

      • Use Additives: The formation of N-acylurea can be suppressed by adding nucleophilic agents like 1-hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea to form an active ester that is more stable towards rearrangement but still reactive enough to form the desired product.[3][6]

      • Purification Strategy:

        • Crystallization: Dicyclohexylurea (DCU), the main byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration. However, the N-acylurea byproduct often has similar solubility to the desired ester. Careful recrystallization may be effective.

        • Chromatography: Column chromatography is often necessary. A careful selection of the eluent system is crucial to separate the product from the N-acylurea.

  • Excess DCC: Using excess DCC can lead to more side products.

    • Troubleshooting Protocol:

      • Stoichiometry: Use stoichiometric amounts or a slight excess of the pyrazinoic acid and alcohol, with only a catalytic amount of 4-dimethylaminopyridine (DMAP) and 1-1.1 equivalents of DCC.

      • Quenching: Any remaining DCC can be quenched by adding a small amount of water or oxalic acid at the end of the reaction.

The diagram below illustrates the competing reaction pathways in a DCC-mediated esterification.

G cluster_0 Reaction Pathways Pyrazinoic_Acid Pyrazinoic Acid O_Acylisourea O-Acylisourea Intermediate Pyrazinoic_Acid->O_Acylisourea + DCC DCC DCC Ester Pyrazine Ester + DCU O_Acylisourea->Ester + Alcohol N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea 1,3-Rearrangement (Side Reaction) Alcohol Alcohol DMAP DMAP (catalyst)

Caption: Competing pathways in DCC-mediated esterification.

Question 3: My Fischer esterification of pyrazinoic acid is not reaching completion. How can I drive the reaction forward?

Answer: Fischer-Speier esterification is a reversible, equilibrium-controlled process.[7][8] To achieve a high yield, the equilibrium must be shifted towards the products.

Potential Causes & Solutions:

  • Water as a Byproduct: The reaction produces water, which can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[7][9]

    • Troubleshooting Protocol:

      • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a very effective method for driving the reaction to completion.[7]

      • Drying Agents: Incorporate a drying agent like molecular sieves into the reaction mixture.

  • Equilibrium Limitation: Without intervention, the reaction will naturally reach an equilibrium state with significant amounts of starting material remaining.

    • Troubleshooting Protocol:

      • Excess Reagent: Use a large excess of the alcohol. This is often a simple and cost-effective way to shift the equilibrium.[7][9]

Comparative Data for Esterification Methods

MethodReagentsCommon Side ReactionsMitigation Strategies
Fischer-Speier Pyrazinoic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄)Incomplete reaction, Ester hydrolysisUse excess alcohol, Remove water (Dean-Stark)[7][9]
Steglich Pyrazinoic Acid, Alcohol, DCC, DMAPN-acylurea formation , DCU byproductAdd HOBt, Careful purification[3][4][5]
Acyl Chloride Pyrazinoyl Chloride, Alcohol, BaseHydrolysis of acyl chloride, Harsh conditionsUse dry solvents, Control temperature

Frequently Asked Questions (FAQs)

Q1: Can pyrazinoic acid decarboxylate during esterification? A1: Yes, pyrazinoic acid can be susceptible to decarboxylation, especially at high temperatures.[10] This side reaction leads to the formation of unsubstituted pyrazine, reducing the yield of the desired ester. It is crucial to use milder reaction conditions when possible. For instance, Steglich esterification is performed at room temperature, minimizing the risk of decarboxylation compared to high-temperature Fischer esterification.[5]

Q2: What are common impurities found in commercial pyrazinoic acid, and can they affect esterification? A2: Commercial pyrazinoic acid may contain related pyrazine derivatives or residual starting materials from its synthesis. Impurities with nucleophilic groups can compete with the alcohol during esterification, leading to byproducts. It is advisable to use highly pure or recrystallized pyrazinoic acid for best results.

Q3: My pyrazine ester seems to be hydrolyzing during aqueous workup. How can I prevent this? A3: Ester hydrolysis is a risk, especially under acidic or basic conditions during workup.[11] To minimize this, use a neutral or slightly acidic wash (e.g., saturated sodium bicarbonate solution followed by brine) and work quickly at low temperatures. Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate before solvent evaporation.

Q4: Can transesterification be a side reaction? A4: Yes, transesterification can occur if other alcohols are present in the reaction mixture, for example, as impurities in the solvent or starting alcohol.[12][13] This will lead to a mixture of ester products. To avoid this, use high-purity, anhydrous solvents and reagents.

Q5: I am observing imidazole derivatives as byproducts in my pyrazine synthesis. Why does this happen and how can I remove them? A5: Imidazole formation can be a competing reaction pathway in some pyrazine syntheses, particularly those involving ammonia and certain dicarbonyl compounds.[11] These are often polar impurities.

  • Purification: Column chromatography on silica gel is an effective method for separating pyrazines from more polar imidazole byproducts. A solvent system like hexane/ethyl acetate can be optimized to achieve good separation.[2]

References

"Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] The presence of both a methyl ester and a hydroxymethyl group on the pyrazine ring makes the molecule susceptible to specific degradation pathways.[2][3] Understanding the stability of this compound is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of best practices for storage and handling, as well as troubleshooting potential stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, the solid compound should be stored in a cool, dry, and dark environment. A temperature range of 2-8°C is recommended for pyrazine derivatives.[4] The container should be tightly sealed to prevent moisture absorption and exposure to air. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidation.

Q2: How should I prepare stock solutions of this compound? Which solvents are recommended?

The choice of solvent is critical for the stability of this compound in solution. While it is soluble in solvents like Dichloromethane and Methanol, for biological assays, Dimethyl sulfoxide (DMSO) and Ethanol are commonly used.[4]

  • For immediate use: High-purity, anhydrous solvents are recommended.

  • For short-term storage of stock solutions: Anhydrous DMSO is a good choice as it is less reactive than protic solvents like ethanol. However, even in DMSO, slow degradation can occur. It is best to prepare fresh solutions for each experiment.

Q3: My stock solution in methanol has turned slightly yellow. What could be the cause?

A color change in your stock solution could indicate degradation. Pyrazine derivatives can be sensitive to their environment, and in a protic solvent like methanol, several reactions could occur over time, especially if not stored properly (e.g., exposed to light or elevated temperatures). The yellowing could be due to the formation of degradation products. It is recommended to discard the solution and prepare a fresh one.

Q4: I suspect my compound has degraded. What are the likely degradation products?

Based on the structure of this compound, two primary degradation pathways are most likely:

  • Hydrolysis of the methyl ester: In the presence of water (even trace amounts in solvents) or under acidic or basic conditions, the methyl ester can hydrolyze to form 5-(hydroxymethyl)pyrazine-2-carboxylic acid.[5]

  • Oxidation of the hydroxymethyl group: The primary alcohol (hydroxymethyl group) is susceptible to oxidation, which could yield the corresponding aldehyde (methyl 5-formylpyrazine-2-carboxylate) or further to the carboxylic acid (5-carboxypyrazine-2-carboxylic acid).[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in stock solutions.Prepare fresh stock solutions for each experiment. If storing solutions, do so at -20°C or -80°C in small, single-use aliquots and for a limited time.
Appearance of new peaks in HPLC analysis Compound degradation.Characterize the new peaks by mass spectrometry to identify potential degradation products such as the hydrolyzed carboxylic acid or oxidized aldehyde/acid.
Reduced potency in biological assays Loss of active compound due to degradation.Confirm the purity of the solid compound and prepare fresh solutions. Run a concentration-response curve to verify activity.
Solid compound appears discolored or clumpy Absorption of moisture and potential degradation.Discard the compound and use a fresh, properly stored batch. Ensure storage containers are well-sealed and stored in a desiccator if necessary.

Stability and Storage Conditions Summary

Parameter Recommendation Rationale
Temperature 2-8°C (Solid)Slows down potential degradation reactions. Some pyrazine derivatives are specified for this temperature range.[4]
-20°C to -80°C (Solution)Significantly reduces the rate of degradation in solution for short to medium-term storage.
Light Store in the dark (amber vials)Protects against photolytic degradation.
Atmosphere Tightly sealed container, inert gas (Argon/Nitrogen) for long-term storageMinimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
pH (in solution) Neutral pHAvoid acidic or basic conditions which can catalyze the hydrolysis of the ester group.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution for use in biological assays.

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.

Protocol 2: Assessment of Compound Stability (Forced Degradation Study Outline)

This protocol provides a framework for conducting a forced degradation study to understand the stability of the compound under various stress conditions.

  • Prepare Stock Solutions: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Incubate the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Use mass spectrometry (MS) to identify the mass of any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control (time 0) to identify and quantify degradation products.

Visualizing Stability and Handling

Decision Tree for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

Handling & Storage Decision Tree start Start: Receive Compound check_form Solid or Solution? start->check_form solid Solid Form check_form->solid Solid solution Solution check_form->solution Solution storage_conditions Store at 2-8°C, in a dry, dark place under inert gas if possible. solid->storage_conditions check_purity Check purity before use (e.g., HPLC) solution->check_purity prepare_solution Prepare fresh solution in anhydrous solvent storage_conditions->prepare_solution immediate_use For Immediate Use? prepare_solution->immediate_use use_experiment Use in experiment immediate_use->use_experiment Yes store_solution Store at -20°C or -80°C in single-use aliquots immediate_use->store_solution No check_purity->use_experiment

Caption: Decision tree for handling and storage.

Potential Degradation Pathways

This diagram illustrates the likely degradation pathways for this compound.

Potential Degradation Pathways parent This compound hydrolysis_product 5-(hydroxymethyl)pyrazine-2-carboxylic acid parent->hydrolysis_product Hydrolysis (H₂O, Acid/Base) oxidation_product_1 Methyl 5-formylpyrazine-2-carboxylate parent->oxidation_product_1 Oxidation oxidation_product_2 5-Carboxypyrazine-2-carboxylic acid oxidation_product_1->oxidation_product_2 Further Oxidation

Caption: Potential degradation pathways.

References

Troubleshooting low yield in pyrazine synthesis from 1,2-dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Pyrazine Synthesis

Pyrazines are a cornerstone class of N-heterocyclic compounds, vital as scaffolds in pharmaceuticals, agrochemicals, and flavorants.[1] The most fundamental and widely employed method for their synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[2] This reaction, while straightforward in principle, often presents significant challenges in practice, with low yield being the most common and frustrating obstacle. Many reported methods suffer from poor yields, harsh reaction conditions, and tedious work-up procedures.[3][4]

This guide provides field-proven insights and systematic troubleshooting strategies to diagnose and resolve issues leading to low yields. We will move beyond simple procedural lists to explain the causal relationships between reaction parameters and outcomes, empowering you to optimize your synthesis for robust and reproducible results.

Core Reaction Pathway: Condensation and Aromatization

The synthesis proceeds via a two-stage mechanism: an initial condensation to form a dihydropyrazine intermediate, followed by an oxidation (aromatization) step to yield the final pyrazine product.[5][6][7] Understanding this pathway is critical, as yield loss can occur at either stage.

Reaction_Mechanism Start 1,2-Dicarbonyl + 1,2-Diamine Intermediate Dihydropyrazine Intermediate Start->Intermediate Condensation (-2 H₂O) Product Aromatic Pyrazine Intermediate->Product Oxidation / Aromatization (-2 H)

Caption: Core mechanism of pyrazine synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or zero. What are the most common initial parameters to investigate?

A1: When facing low yields, it's crucial to first assess the fundamental reaction parameters: reaction completion and stability.

  • Incomplete Condensation: The initial condensation may not be reaching completion. This can be due to insufficient reaction time or temperature.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. If starting materials are still present after the expected reaction time, consider extending it or moderately increasing the temperature. For example, reactions run at room temperature might benefit from gentle heating to 40-60 °C.[2]

  • Reagent Purity: The purity of the 1,2-dicarbonyl and 1,2-diamine is paramount. Dicarbonyl compounds, especially simple ones like glyoxal, can be prone to polymerization or hydration. Use freshly opened or purified reagents whenever possible.

  • Stoichiometry: Ensure an accurate 1:1 molar ratio of the dicarbonyl and diamine. A slight excess of the more volatile component may sometimes be used to drive the reaction, but a significant imbalance can promote side reactions.

Q2: How significantly do my choice of solvent and base impact the reaction yield?

A2: The reaction environment is critical. Solvent and base selection can dramatically influence reaction rate and selectivity, directly impacting yield.

  • Solvent Effects: The solvent must facilitate the dissolution of both starting materials. Alcohols (e.g., ethanol) or aqueous methanol are common choices as they are polar enough to dissolve the reagents and can participate in proton transfer.[3] However, in some cases, switching to a different solvent can improve yields. For instance, in certain dehydrogenative coupling reactions to form pyrazines, changing the solvent from toluene to 1,4-dioxane has been shown to be effective.[5][8]

  • Role of a Base/Catalyst: While some condensations proceed without a catalyst, a mild base is often beneficial. Potassium tert-butoxide (t-BuOK) has been shown to be an effective catalyst for this condensation in aqueous methanol at room temperature.[3] The base can facilitate the deprotonation steps involved in imine formation and cyclization. The choice of base can be critical; for example, potassium hydride (KH) has proven effective in specific pyrazine syntheses.[5]

Table 1: Impact of Reaction Condition Variables on Pyrazine Yield (Illustrative Examples)

Parameter Condition A Condition B Rationale & Expected Outcome
Solvent Toluene 1,4-Dioxane Dioxane's coordinating ability can stabilize intermediates or the catalyst, potentially increasing yield and selectivity.[5]
Base None t-BuOK (catalytic) A base can accelerate the condensation and cyclization steps, leading to faster reaction times and higher conversion.[3]
Temperature Room Temp 60 °C Increased temperature provides the necessary activation energy, driving the reaction to completion, but may also increase side products.[5]

| Atmosphere | Air | Inert (N₂/Ar) | Running the initial condensation under inert gas can prevent premature oxidation of sensitive reagents or the dihydropyrazine intermediate. |

Q3: I suspect side reactions are consuming my materials. What are the likely side products and how can I minimize them?

A3: Side reactions are a primary cause of yield loss. The reactive nature of the starting materials makes them susceptible to self-condensation or alternative cyclization pathways.

  • Dicarbonyl Self-Condensation: α-dicarbonyl compounds can undergo self-condensation reactions, especially under basic conditions. This can be minimized by adding the base slowly or by adding the dicarbonyl compound portion-wise to the reaction mixture containing the diamine.

  • Imidazole Formation: If ammonia or an ammonia source is present (e.g., from degradation of the diamine or use of ammonium hydroxide), the dicarbonyl can react to form imidazole derivatives, which are common impurities.[9][10] This is particularly relevant in syntheses starting from sugars and ammonium hydroxide.[11]

  • Incomplete Oxidation: The dihydropyrazine intermediate may persist in the final mixture if the oxidation step is inefficient, which directly lowers the yield of the desired aromatic product.

Side_Reactions Dicarbonyl 1,2-Dicarbonyl DesiredPath Dihydropyrazine Dicarbonyl->DesiredPath SelfCond Self-Condensation Products Dicarbonyl->SelfCond [Base] Imidazole Imidazole Byproducts Dicarbonyl->Imidazole Diamine 1,2-Diamine Diamine->DesiredPath Ammonia Ammonia Source Ammonia->Imidazole

Caption: Common side reaction pathways in pyrazine synthesis.

Q4: My analysis shows the dihydropyrazine intermediate is forming, but the final pyrazine yield is low. What is happening at the oxidation step?

A4: This is a classic problem. The aromatization of the dihydropyrazine intermediate is a critical, non-trivial step.

  • Choice of Oxidant: For dihydropyrazines that do not spontaneously oxidize in air, a chemical oxidant is required. Common choices include copper(II) salts or manganese dioxide (MnO₂).[6] The choice of oxidant and its stoichiometry must be optimized. Harsh oxidizing conditions can lead to degradation of the pyrazine ring.[5]

  • Spontaneous Air Oxidation: Many dihydropyrazines will oxidize to the aromatic pyrazine upon exposure to air, often facilitated by stirring in an open flask or bubbling air through the solution.[3] If this is the intended route, ensure adequate air exposure. Conversely, if the intermediate is to be isolated or requires a specific chemical oxidant, the initial condensation should be performed under an inert atmosphere (N₂ or Ar) to prevent uncontrolled oxidation.

  • Product Degradation: The final pyrazine product itself might be unstable under the reaction or workup conditions. Overly acidic or basic conditions during workup can degrade sensitive products.[5] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh conditions.

Q5: My crude product is a complex mixture. What is the best strategy for purification to improve my isolated yield?

A5: An effective purification strategy is essential for maximizing isolated yield and is often overlooked.

  • Liquid-Liquid Extraction (LLE): LLE is a common first step. However, solvent choice is critical. Using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate can co-extract imidazole byproducts.[9][10] Hexane is often a better choice for selectively extracting pyrazines while leaving more polar impurities like imidazoles in the aqueous layer.[12] Multiple extractions with fresh solvent are recommended for efficiency.[13]

  • Column Chromatography: This is the most powerful tool for purification.

    • Silica Gel: Standard silica gel chromatography is very effective. A non-polar eluent system, such as a hexane/ethyl acetate mixture (e.g., 90:10), can effectively separate pyrazines from more polar impurities.[9][10] Silica can also retain imidazole byproducts, aiding in their removal.[11]

    • C18-Bonded Silica: For highly aqueous reaction mixtures, passing the distillate through a column packed with C18-bonded silica can be an efficient way to trap the pyrazines while allowing water to pass through.[12]

  • Distillation/Recrystallization: For volatile pyrazines, distillation can be an effective purification method.[12] For solid products, recrystallization from a suitable solvent is an excellent final step to obtain a highly pure product.[5]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylpyrazine

This protocol describes a simple and high-yielding one-pot synthesis.[3]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione): 2 mmol

  • Ethylene diamine: 2 mmol

  • Aqueous Methanol (e.g., 50% MeOH in H₂O): 3 mL

  • Potassium tert-butoxide (t-BuOK): 10 mg (0.08 mmol, catalytic)

  • 50 mL round-bottom flask, magnetic stirrer

Procedure:

  • Combine benzil (2 mmol) and ethylene diamine (2 mmol) in the round-bottom flask.

  • Add 3 mL of aqueous methanol and a magnetic stir bar.

  • Add the catalytic amount of t-BuOK (10 mg) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30 minutes, often indicated by the precipitation of the product.

  • Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) to confirm the consumption of starting materials.

  • Once complete, add 10 mL of water to the flask to fully precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum to yield crude 2,3-diphenylpyrazine. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: General Purification by Silica Gel "Flash" Column

This protocol is for purifying a crude pyrazine extract.[5]

Materials:

  • Crude pyrazine product dissolved in a minimum amount of dichloromethane (DCM).

  • Silica gel.

  • Glass column.

  • Eluent: Hexane/Ethyl Acetate mixture (start with 95:5 or 90:10).

  • Collection vials/test tubes.

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate) and pack the column.

  • Dissolve the crude product in a minimal volume of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load."

  • Carefully add the dry-loaded crude product to the top of the packed silica column.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure pyrazine derivative.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Consolidated Troubleshooting Workflow

Troubleshooting_Workflow Start Low Pyrazine Yield CheckCompletion Check Reaction Completion (TLC, GC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Starting Material Remains Complete Reaction Complete CheckCompletion->Complete No Starting Material Action_TimeTemp Increase Time / Temperature Check Reagent Purity Incomplete->Action_TimeTemp CheckOxidation Analyze Oxidation Step & Workup Complete->CheckOxidation Success Improved Yield Action_TimeTemp->Success OxidationIssue Inefficient Oxidation or Product Degradation CheckOxidation->OxidationIssue Dihydropyrazine Detected CheckSideRxns Investigate Side Reactions & Purification CheckOxidation->CheckSideRxns No Intermediate Detected Action_Oxidant Optimize Oxidant (e.g., MnO₂) Use Milder Workup Conditions Ensure Air Exposure (if applicable) OxidationIssue->Action_Oxidant Action_Oxidant->Success SideRxnIssue Side Products Present CheckSideRxns->SideRxnIssue Complex Crude Mixture Action_Optimize Optimize Solvent/Base Optimize Purification (e.g., Hexane LLE, Column) SideRxnIssue->Action_Optimize Action_Optimize->Success

Caption: A systematic workflow for troubleshooting low pyrazine yields.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Pyrazine derivatives are crucial building blocks in medicinal chemistry and materials science, making robust synthetic protocols essential.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis can be approached from several routes. A common strategy involves the use of commercially available pyrazine derivatives. For instance, a plausible route could start from 2,5-dimethylpyrazine, which can undergo selective oxidation and subsequent esterification. Another approach might involve the cyclization of appropriate precursors to form the pyrazine ring with the desired substituents.[3][4]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, choice of solvent, and the stoichiometry of reagents are all critical. For instance, in oxidation steps, over-oxidation can be a significant issue, leading to the formation of pyrazine-2,5-dicarboxylic acid. Careful control of the oxidizing agent's concentration and reaction temperature is paramount. Similarly, during esterification, ensuring anhydrous conditions can significantly improve the yield by preventing hydrolysis of the desired ester product.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting material and a pure sample of the product (if available), you can determine if the reaction has gone to completion. Gas chromatography-mass spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.[6][7]

Q4: What are the recommended purification techniques for the final product?

A4: Column chromatography on silica gel is a standard and effective method for purifying this compound.[6] The choice of eluent system is crucial for achieving good separation. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is often effective. Recrystallization from a suitable solvent can be employed for further purification if the product is a solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction by TLC or GC-MS until the starting material is consumed. 2. Increase Temperature: Gradually increase the reaction temperature in small increments, while monitoring for side product formation.Some reactions may be kinetically slow and require more time or higher activation energy to proceed to completion.
Suboptimal Reagent Stoichiometry 1. Verify Reagent Purity and Quantity: Ensure all reagents are of the appropriate grade and accurately weighed. 2. Optimize Reagent Ratios: Systematically vary the molar ratios of the reactants to find the optimal conditions.The stoichiometry of the reactants directly influences the theoretical yield and can affect reaction kinetics and equilibrium.
Degradation of Starting Material or Product 1. Check Reaction Conditions: Pyrazine rings can be sensitive to harsh acidic or basic conditions. Consider using milder reagents. 2. Inert Atmosphere: If any of the reagents or the product is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The stability of the pyrazine core and its substituents can be compromised under certain conditions, leading to decomposition.[8]
Inefficient Catalyst 1. Verify Catalyst Activity: If using a catalyst, ensure it is fresh and active. 2. Screen Different Catalysts: Experiment with different catalysts known to be effective for similar transformations.Catalyst deactivation or an inappropriate choice of catalyst can significantly hinder the reaction rate and overall yield.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps Scientific Rationale
Over-oxidation 1. Control Oxidant Addition: Add the oxidizing agent slowly and in a controlled manner. 2. Lower Reaction Temperature: Perform the oxidation at a lower temperature to reduce the reaction rate and improve selectivity. 3. Use a Milder Oxidizing Agent: Consider using a more selective oxidizing agent.Over-oxidation can lead to the formation of dicarboxylic acids or other undesired oxidized species.[9]
Competing Reactions 1. Optimize Reaction Conditions: Systematically adjust parameters like temperature, solvent, and pH to favor the desired reaction pathway.[6] 2. Protecting Groups: If a functional group is interfering with the desired reaction, consider using a suitable protecting group.The reaction environment can influence the relative rates of competing reaction pathways.
Impure Starting Materials 1. Purify Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.Impurities in the starting materials can participate in side reactions, leading to a complex product mixture.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Co-elution of Product and Impurities 1. Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography to improve separation. 2. Alternative Purification Methods: Consider other techniques like preparative TLC, recrystallization, or distillation (if applicable).The polarity of the eluent and the stationary phase in chromatography determines the separation efficiency.
Product Instability on Silica Gel 1. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina. 2. Minimize Contact Time: Perform the chromatography as quickly as possible.Some compounds can degrade on acidic silica gel.
Product is an Oil 1. Attempt to Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal. 2. Purification by other means: If crystallization is not possible, rely on chromatography for purification.The physical state of the product can present challenges for certain purification techniques.

Experimental Workflow and Protocols

Visualizing the Synthesis and Troubleshooting Logic

The following diagrams illustrate a generalized synthetic pathway and a troubleshooting decision tree.

SynthesisWorkflow Start Starting Material (e.g., 2,5-Dimethylpyrazine) Oxidation Selective Oxidation Start->Oxidation Oxidizing Agent (e.g., KMnO4, SeO2) Esterification Esterification Oxidation->Esterification Methanol, Acid Catalyst Purification Purification (Column Chromatography) Esterification->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Generalized workflow for the synthesis of this compound.

TroubleshootingTree cluster_yield Low Yield Solutions cluster_side Side Product Solutions cluster_purification Purification Solutions Start Problem Encountered LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts PurificationIssue Purification Difficulty? Start->PurificationIssue CheckReaction Check Reaction Completion (TLC, GC-MS) LowYield->CheckReaction AnalyzeByproducts Identify Side Products (MS, NMR) SideProducts->AnalyzeByproducts OptimizeChroma Optimize Chromatography (Solvent System) PurificationIssue->OptimizeChroma OptimizeConditions Optimize Conditions (Temp, Time, Stoichiometry) CheckReaction->OptimizeConditions Incomplete CheckReagents Check Reagent/Catalyst Quality OptimizeConditions->CheckReagents ModifyConditions Modify Conditions (Milder Reagents, Temp) AnalyzeByproducts->ModifyConditions ProtectingGroups Consider Protecting Groups ModifyConditions->ProtectingGroups AltPurification Try Alternative Purification (Recrystallization) OptimizeChroma->AltPurification Co-elution CheckStability Check Product Stability on Stationary Phase AltPurification->CheckStability

Caption: Troubleshooting decision tree for synthesis challenges.

Protocol 1: Esterification of 5-(hydroxymethyl)pyrazine-2-carboxylic acid

This protocol describes a common esterification procedure.

Materials:

  • 5-(hydroxymethyl)pyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 5-(hydroxymethyl)pyrazine-2-carboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

References

Technical Support Center: Analytical Challenges in Pyrazine Derivative Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of these vital compounds. Pyrazine derivatives are crucial components of flavors, fragrances, and pharmaceuticals, but their unique chemical properties often present significant analytical hurdles.[1][2][3][4] This resource provides in-depth, field-proven insights and troubleshooting workflows to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly orient you to the primary challenges and analytical choices in pyrazine characterization.

Q1: What are the primary analytical challenges associated with pyrazine derivatives?

A1: The main challenges stem from their diverse physicochemical properties. These include:

  • Volatility and Polarity Spectrum: Pyrazines range from highly volatile (e.g., alkylpyrazines) to non-volatile, polar compounds (e.g., hydroxypyrazines), making a single analytical method unsuitable for all derivatives.[5]

  • Thermal Lability: Some derivatives can degrade at the high temperatures used in Gas Chromatography (GC) inlets, leading to inaccurate quantification.[6]

  • Co-elution of Isomers: Many pyrazine isomers possess very similar polarities and mass spectra, making their chromatographic separation and individual identification difficult.[7][8][9]

  • Active Site Interactions: The basic nitrogen atoms in the pyrazine ring can interact with acidic silanol groups in GC systems, causing poor peak shape (tailing).[10]

  • Low Concentrations: In many matrices like food and beverages, pyrazines are present at trace levels, requiring highly sensitive detection methods and efficient sample preparation.[2][4]

Q2: Which is the better primary technique for my pyrazine derivative: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: The choice is dictated by the volatility and polarity of your target analyte.

  • Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), is the most widely applied technique for volatile and semi-volatile pyrazines, such as the alkylpyrazines found in food and flavors.[5][8][9]

  • High-Performance Liquid Chromatography (HPLC) is preferred for polar, less volatile, or thermally sensitive pyrazine derivatives. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns.[11][12][13]

Q3: My pyrazine derivative is polar and not volatile enough for GC. How can I analyze it using this technique?

A3: Derivatization is a chemical modification technique used to increase the volatility and thermal stability of polar compounds, making them suitable for GC analysis.[14][15][16] The most common method is silylation , where active hydrogens in functional groups like hydroxyl (-OH) or amine (-NH) are replaced with a non-polar trimethylsilyl (TMS) group.[15] This reduces intermolecular hydrogen bonding, thereby increasing volatility.[14]

Q4: I'm observing identical mass spectra for several peaks in my GC-MS analysis. How can I confirm the identity of each compound?

A4: This is a classic issue of co-eluting isomers, which often have very similar mass spectra.[8][9][17] Relying on mass spectra alone is insufficient. The gold standard for confirmation is to use Gas Chromatographic Retention Indices (RIs) . By comparing the experimentally determined RIs of your peaks on a specific column with literature or database values, you can often unambiguously identify positional isomers.[17] If standards are available, co-injection is another powerful method for confirmation.

Workflow for Analytical Method Selection

The following diagram outlines a logical workflow for choosing the appropriate analytical technique for your pyrazine derivative.

G cluster_start cluster_volatility cluster_gc cluster_hplc Start Characterize Pyrazine Derivative Volatility Assess Volatility & Thermal Stability Start->Volatility GC_Path Use Gas Chromatography (GC-MS) Volatility->GC_Path High / Sufficiently Volatile & Thermally Stable Derivatize Consider Derivatization (e.g., Silylation) Volatility->Derivatize Low Volatility / Thermally Labile HPLC_Path Use High-Performance Liquid Chromatography (HPLC) Volatility->HPLC_Path Non-Volatile Derivatize->GC_Path Successful Derivatize->HPLC_Path Not Feasible Polarity Assess Polarity HPLC_Path->Polarity RP_HPLC Reversed-Phase (RP-HPLC) For moderate polarity Polarity->RP_HPLC Moderate HILIC Hydrophilic Interaction (HILIC) For high polarity Polarity->HILIC High G Start Peak Tailing Observed for Pyrazine CheckAlkane Inject Alkane Standard. Does it tail? Start->CheckAlkane ActiveSites Problem: Active Site Interaction CheckAlkane->ActiveSites No PhysicalIssue Problem: Physical System Issue CheckAlkane->PhysicalIssue Yes ReplaceLiner Action: Replace Inlet Liner with a Base-Deactivated Liner ActiveSites->ReplaceLiner CheckColumnCut Action: Re-cut & Re-install Column. Check for leaks. PhysicalIssue->CheckColumnCut ProblemSolved1 Problem Solved? ReplaceLiner->ProblemSolved1 ProblemSolved2 Problem Solved? CheckColumnCut->ProblemSolved2 TrimColumn Action: Trim 10-20cm from Column Inlet ProblemSolved1->TrimColumn No End Success! ProblemSolved1->End Yes ProblemSolved2->ReplaceLiner No, Alkane still tails. Try new liner/ferrules. ProblemSolved2->End Yes TrimColumn->ProblemSolved1 InertColumn Consider Inert-Phase GC Column TrimColumn->InertColumn No, Tailing Persists

References

Technical Support Center: Improving the Regioselectivity of Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol in their reactions with pyrazine scaffolds. The inherent electronic nature of the pyrazine ring presents unique challenges, often leading to mixtures of isomers and low yields.

This resource provides in-depth, experience-driven answers to common problems, troubleshooting guides for key reaction classes, and detailed protocols to enhance the precision and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) on Pyrazine Reactivity

This section addresses fundamental questions regarding the electronic properties of pyrazines and how they dictate reactivity patterns. Understanding these core principles is the first step in designing a successful regioselective functionalization strategy.

Q1: Why is achieving high regioselectivity in the functionalization of pyrazines so challenging?

A1: The difficulty in controlling regioselectivity on the pyrazine ring stems directly from its electronic structure. As a 1,4-diazine, it is a π-deficient heteroaromatic system. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates all carbon positions toward electrophilic attack.[1][2] Consequently, classical electrophilic aromatic substitution reactions like Friedel-Crafts acylations or nitrations are generally not feasible without highly activating substituents already present on the ring.[1]

For nucleophilic and radical reactions, the situation is more nuanced. While the ring is activated towards these reaction types, the symmetrical placement of the nitrogen atoms means that all four carbon atoms (C2, C3, C5, C6) are electronically similar, leading to poor intrinsic selectivity and the formation of product mixtures.[2][3] Achieving regiocontrol, therefore, almost always requires an external element of control, such as a directing group or carefully optimized reaction conditions that can exploit subtle electronic or steric differences.

Q2: How do existing substituents on the pyrazine ring direct the position of incoming reagents?

A2: Substituents play a pivotal role in breaking the ring's symmetry and directing the regiochemical outcome of subsequent reactions. Their effects can be broadly categorized:

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂), alkoxy (-OR), or alkyl groups activate the ring towards electrophilic attack (if the reaction is feasible) and can influence the position of nucleophilic or radical attack. For instance, in nucleophilic aromatic substitution (SNAr) on halopyrazines, EDGs can slow down the reaction by reducing the electrophilicity of the carbon atoms.[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO₂), or carbonyls (-COR) further deactivate the ring towards electrophiles but strongly activate it for nucleophilic attack. They also play a crucial role in directing the position of deprotonation (metalation) by increasing the acidity of adjacent C-H bonds.

  • Directing Metalation Groups (DMGs): These are the most powerful tools for regiocontrol, particularly in deprotonation chemistry. Groups containing Lewis basic atoms (e.g., -CONR₂, -OR, -Cl) can coordinate to an organolithium base, directing deprotonation specifically to the ortho position.[4][5][6] This strategy, known as Directed ortho-Metalation (DoM), is one of the most reliable methods for predictable functionalization.[4]

Q3: What are the primary strategies for controlling regioselectivity in pyrazine functionalization?

A3: There are three main strategies, often used in combination:

  • Substituent-Based Control: Leveraging the electronic and steric properties of groups already on the pyrazine ring. This is the most fundamental approach.

  • Directed ortho-Metalation (DoM): Using a functional group to deliver a strong base to a specific C-H bond, leading to highly regioselective deprotonation and subsequent trapping with an electrophile.[4][7]

  • Transition-Metal Catalysis: Employing catalysts (often palladium-based) for cross-coupling reactions or C-H activation.[8][9][10] In C-H activation, a directing group is often used to guide the metal catalyst to a specific C-H bond, overriding the ring's intrinsic reactivity.[11][12]

The choice of strategy depends on the desired substitution pattern, the starting materials available, and the functional group tolerance of the planned reaction sequence.

Section 2: Troubleshooting Guides for Key Methodologies

This section provides practical, question-and-answer-based troubleshooting for specific experimental challenges encountered during pyrazine functionalization.

A. Directed ortho-Metalation (DoM)

DoM is a cornerstone of pyrazine functionalization, but it is highly sensitive to reaction conditions.

Q4: I am attempting a Directed ortho-Metalation on my substituted pyrazine, but I'm only recovering the starting material. What are the critical parameters to check?

A4: Failure to achieve lithiation is a common issue. The success of a DoM protocol hinges on a delicate balance of factors. Here is a systematic troubleshooting workflow:

Troubleshooting Workflow for Failed Deprotonation

start Problem: No Deprotonation base Is the Base Strong Enough? start->base temp Is the Temperature Correct? base->temp Yes sol_base Consider Stronger Base: s-BuLi or t-BuLi base->sol_base No sol_additive Add an Additive: TMEDA or HMPA base->sol_additive No solvent Is the Solvent Appropriate? temp->solvent Yes sol_temp Adjust Temperature: Try -78°C to -40°C (or warmer if needed) temp->sol_temp No dmg Is the DMG Effective? solvent->dmg Yes sol_solvent Change Solvent: THF is standard. Consider Et2O for stability. solvent->sol_solvent No sol_dmg Re-evaluate DMG: -CONR2 > -OMe > -Cl Consider installing a stronger DMG. dmg->sol_dmg No end Successful Lithiation dmg->end Yes sol_base->temp sol_additive->temp sol_temp->solvent sol_solvent->dmg sol_dmg->end

Caption: Troubleshooting workflow for failed DoM experiments.

Detailed Causality:

  • Base Strength & Additives: Standard n-BuLi may not be strong enough, especially with weaker directing groups. s-BuLi or t-BuLi are more reactive.[13] Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are crucial as they break up alkyllithium aggregates, increasing the basicity and accelerating the reaction.[6]

  • Temperature: Deprotonation is kinetically controlled. While -78 °C is a standard starting point to prevent side reactions, some systems require slightly higher temperatures (e.g., -40 °C or -20 °C) to overcome the activation energy barrier.[14] Conversely, if the lithiated intermediate is unstable, temperatures must be kept rigorously low.

  • Solvent: THF is the most common solvent due to its excellent solvating properties for organolithiums.[13] However, strong bases can deprotonate THF over time, especially at temperatures above -40 °C. Diethyl ether (Et₂O) is less reactive and can be a better choice for reactions requiring higher temperatures or longer times.

  • Directing Group Efficacy: Not all DMGs are created equal. Amides (-CONR₂) are exceptionally strong, followed by alkoxy (-OR) and then halogens (-Cl, -F).[5] If you are using a weak DMG, you may need to use a stronger base or consider redesigning your substrate with a more potent DMG.

Q5: My ortho-lithiation appears successful, but the subsequent electrophilic quench is low-yielding or gives a complex mixture. What's going wrong?

A5: This common problem points to issues with either the stability of the lithiated pyrazine or the reactivity of the electrophile.

  • Instability of the Lithiated Intermediate: Lithiated pyrazines can be unstable and may undergo decomposition or rearrangement, especially if the temperature is allowed to rise. Ensure the electrophile is added at low temperature (-78 °C) and that the reaction is quenched before warming. A recent study demonstrated that even a typically stable 2-chloro-3-lithiopyrazine can undergo further reactions if conditions are not carefully controlled, highlighting the delicate nature of these intermediates.[15]

  • Poor Electrophile Reactivity: Some electrophiles react sluggishly at low temperatures. In these cases, a transmetalation step is often the solution. After forming the lithiated pyrazine, add a solution of ZnCl₂ or CuCN.[4][14] This generates a more stable and often more reactive organozinc or organocopper species, which can then undergo reactions like Negishi or Sonogashira couplings with less reactive electrophiles, often at slightly warmer temperatures (e.g., 0 °C to room temperature).[8][9]

  • Side Reactions with the Electrophile: The highly basic lithiated pyrazine can deprotonate acidic protons on the electrophile instead of undergoing the desired nucleophilic attack. Ensure your electrophile does not have acidic protons (e.g., α-protons on some ketones or aldehydes).

B. Radical Functionalization (Minisci Reaction)

The Minisci reaction is a powerful method for direct C-H alkylation of electron-deficient heterocycles like pyrazine.[16]

Q6: My Minisci reaction on a substituted pyrazine is giving poor regioselectivity, with alkylation occurring at multiple positions. How can I improve this?

A6: Regioselectivity in Minisci reactions is governed by a combination of electronic and steric factors. The reaction proceeds via the addition of a nucleophilic radical to the protonated, electron-deficient pyrazine ring.[16]

Key Factors Influencing Minisci Regioselectivity:

FactorInfluence on RegioselectivityTroubleshooting Action
Protonation Site The radical preferentially attacks positions ortho and para to the protonated nitrogen. In pyrazine, both nitrogens are protonated in strong acid, making all positions electronically similar.Control Acidity: Vary the acid (e.g., H₂SO₄, TFA). The degree of protonation can subtly influence the electron distribution and favor one position over another.
Substituent Effects EWGs direct the incoming radical to the remaining open positions. EDGs can complicate selectivity by increasing the nucleophilicity of the ring.Leverage Sterics: A bulky substituent (e.g., tert-butyl) will sterically hinder the adjacent positions, forcing the radical to attack the more accessible sites.
Radical Source The steric bulk of the radical itself is critical. Bulky radicals like tert-butyl will show a higher preference for the least hindered position.Change Radical Precursor: Switch from a precursor that generates a primary radical (e.g., hexanoic acid for n-pentyl) to one that generates a tertiary radical (e.g., pivalic acid for t-butyl) to maximize steric influence.[16]
Reaction Conditions Solvent and temperature can influence radical stability and reactivity pathways.Systematic Optimization: While many protocols exist, a systematic screen of solvents and temperatures may be necessary for challenging substrates.[17][18][19]

A common outcome for monosubstituted pyrazines is a mixture of products. For example, acylation of 2-substituted pyrazines often gives a mixture of the 3- and 5-acylated products.[20] If high selectivity is required and cannot be achieved by optimizing conditions, it may be necessary to block the undesired positions or switch to a different synthetic strategy like DoM or a cross-coupling reaction.

C. Transition-Metal Catalyzed Cross-Coupling

Cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation on pre-functionalized (e.g., halogenated) pyrazines.[8][10]

Q7: My Suzuki coupling of a chloropyrazine with a boronic acid is sluggish and gives low yields, with significant starting material recovery and some protodeboronation of my boronic acid. What can I do?

A7: This is a frequent challenge. Chloropyrazines are less reactive in oxidative addition to Pd(0) than their bromo- or iodo-counterparts. Furthermore, the pyrazine nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity.[12][21]

Strategies to Improve Sluggish Suzuki Couplings:

  • Switch to a More Reactive Halide: If possible, synthesize the analogous bromopyrazine or iodopyrazine. The C-Br and C-I bonds undergo oxidative addition much more readily.

  • Use a More Active Catalyst System:

    • Ligands: Standard PPh₃ may not be sufficient. Switch to more electron-rich, bulky phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These promote the difficult oxidative addition step and stabilize the active catalytic species.

    • Palladium Precatalyst: Use modern Pd(II) precatalysts (e.g., G3 or G4 palladacycles) that readily generate the active Pd(0) species in situ.

  • Optimize the Base and Solvent: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is anhydrous. The solvent system (e.g., dioxane/water, toluene/water, or DME) can also have a profound impact and should be screened.

  • Address Protodeboronation: This side reaction consumes the boronic acid. It is often exacerbated by excess water or high temperatures. Using anhydrous conditions, adding molecular sieves, or using boronate esters (e.g., pinacol esters) instead of boronic acids can mitigate this issue.

Section 3: Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for a common and reliable regioselective functionalization.

Protocol: Regioselective ortho-Lithiation and Iodination of 2-Methoxypyrazine

This protocol demonstrates the use of a moderately activating alkoxy group to direct lithiation to the C3 position.

Diagram of Experimental Workflow

A 1. Dissolve 2-Methoxypyrazine in dry THF B 2. Cool to -78°C (Argon atmosphere) A->B C 3. Add LDA (1.1 eq, dropwise) B->C D 4. Stir for 1h at -78°C C->D E 5. Add I2 solution in THF (1.2 eq) D->E F 6. Quench with aq. Na2S2O3 E->F G 7. Extract & Purify (Column Chromatography) F->G

Caption: Workflow for the synthesis of 3-iodo-2-methoxypyrazine.

Materials:

  • 2-Methoxypyrazine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Iodine (I₂) (1.2 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2-methoxypyrazine (e.g., 1.10 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (e.g., 50 mL) via syringe and stir until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using an acetone/dry ice bath.

  • Base Addition: Slowly add the LDA solution (5.5 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a dark color.

  • Deprotonation: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate dry flask, dissolve iodine (3.05 g, 12.0 mmol, 1.2 eq) in anhydrous THF (20 mL). Add this iodine solution to the reaction mixture dropwise via syringe at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then remove the cooling bath. Once the mixture reaches approximately 0 °C, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a 5-20% ethyl acetate in hexanes gradient) to afford the pure 3-iodo-2-methoxypyrazine.

Self-Validation: The success of this protocol relies on rigorous anhydrous and anaerobic conditions. The use of a less hindered base like LDA is often sufficient for activated substrates like 2-methoxypyrazine. The regiochemical outcome can be confirmed unambiguously by NMR spectroscopy (specifically, by observing the remaining proton couplings in the ¹H NMR spectrum).

References

Technical Support Center: Reaction Condition Optimization for Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis and optimization of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. Here, we will dissect common experimental challenges, provide logical, field-tested solutions, and explain the fundamental chemistry behind our recommendations.

The primary and most referenced synthetic route involves the selective oxidation of the methyl group of methyl 5-methylpyrazine-2-carboxylate. This process, while straightforward in principle, is fraught with potential pitfalls, including low yields, difficult-to-remove impurities, and reaction control issues. This guide will focus on the most common method utilizing selenium dioxide (SeO₂) as the oxidant.

Troubleshooting Guide & Reaction Optimization

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: My reaction yield is disappointingly low (<40%). What are the primary causes and how can I systematically improve it?

Low yield is the most common complaint and typically stems from one of three issues: incomplete reaction, over-oxidation of the desired product, or product degradation.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Reaction: The starting material, methyl 5-methylpyrazine-2-carboxylate, is significantly less polar than the product. If you observe a strong starting material spot on your Thin Layer Chromatography (TLC) plate post-reaction, consider the following:

    • Increase Reaction Time: Monitor the reaction by TLC every hour. The allylic oxidation with SeO₂ can be sluggish. Continue until the starting material spot is faint.

    • Optimize Temperature: This reaction typically requires elevated temperatures, often at the reflux point of the solvent. Ensure your reaction is being heated adequately and consistently. A reaction temperature below 80-90 °C in a solvent like dioxane may be too low.

    • Check SeO₂ Stoichiometry: While a 1.0 to 1.1 molar equivalent of SeO₂ is standard, older or improperly stored SeO₂ may have reduced activity. Consider using a slight excess (e.g., 1.2 equivalents), but be cautious as this can promote over-oxidation.

  • Over-oxidation: The desired alcohol product can be further oxidized to the corresponding aldehyde (methyl 5-formylpyrazine-2-carboxylate) or even the carboxylic acid. The aldehyde is a particularly common impurity.

    • Strict Temperature Control: Avoid excessive heating. If you are running the reaction at reflux and still see significant aldehyde formation, try reducing the temperature by 10 °C and extending the reaction time.

    • Solvent System: The presence of a controlled amount of water in the solvent (e.g., 1,4-dioxane with 1-2% water) is crucial. Water is required for the ene reaction mechanism of SeO₂ oxidation. Anhydrous conditions can hinder the reaction, while excessive water can promote side reactions or hydrolysis of the ester group.

  • Product Degradation: Pyrazine rings can be sensitive to harsh conditions. Prolonged exposure to high temperatures and acidic byproducts can cause degradation.

    • Minimize Reaction Time: Once TLC indicates the consumption of the starting material, work up the reaction promptly. Do not leave it heating overnight without prior optimization.

Q2: I am struggling with purification. A persistent impurity runs very close to my product on the silica gel column. What is it and how can I remove it?

This is a classic purification challenge. The most likely culprit is the over-oxidation product, methyl 5-formylpyrazine-2-carboxylate, which often has a very similar polarity to the desired alcohol.

Identification and Remediation Strategies:

  • Identification: The aldehyde byproduct can often be visualized on a TLC plate using a 2,4-dinitrophenylhydrazine (DNPH) stain, which will give a yellow/orange spot for aldehydes and ketones. Your desired alcohol product will not react.

  • Chromatography Optimization:

    • Solvent System: Switch to a less polar solvent system for your column chromatography. A shallow gradient of ethyl acetate in hexanes (e.g., starting from 10% and slowly increasing to 40-50%) will provide better separation than a high-polarity eluent like methanol/DCM.

    • Alternative Adsorbents: If silica gel fails, consider using a different stationary phase. Florisil or neutral alumina can sometimes provide a different selectivity profile.

  • Chemical Quenching (Advanced): If chromatography fails, a chemical approach can be used. You can selectively react the aldehyde impurity. For example, adding a small amount of sodium bisulfite can form a water-soluble adduct with the aldehyde, which can then be removed by an aqueous wash during workup. This should be done carefully to avoid affecting the desired product.

Q3: After the reaction workup, I have a fine black or red precipitate that is difficult to filter. What is this and is it a problem?

This precipitate is elemental selenium (Se), a byproduct of the SeO₂ oxidation. It is crucial to remove it completely.

Removal Protocol:

  • Initial Filtration: After cooling the reaction mixture, dilute it with a solvent like dichloromethane (DCM) or ethyl acetate. The elemental selenium should precipitate. Filter the mixture through a pad of Celite®. This is critical as the fine selenium particles can clog filters and contaminate your product.

  • Aqueous Wash: During the workup, wash the organic layer with a sodium thiosulfate or sodium sulfide solution. This can help to remove residual soluble selenium species.

  • Activated Carbon: If your final product is still tinged with color from selenium impurities, you can perform a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite® again.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why is 1,4-dioxane the most commonly used solvent? 1,4-Dioxane is an excellent choice because it is a relatively high-boiling (101 °C), water-miscible, and inert ether that can solubilize both the organic substrate and the selenium dioxide (in the presence of a small amount of water). Its boiling point provides the thermal energy needed to drive the reaction efficiently.

  • FAQ 2: Can I use a different oxidizing agent instead of SeO₂? While SeO₂ is the classic reagent for this specific allylic oxidation, other methods exist, though they may require more development. Reagents like chromium trioxide (CrO₃) or manganese dioxide (MnO₂) can also effect similar transformations, but often suffer from lower selectivity, harsher conditions, and the generation of heavy metal waste. For this specific substrate, SeO₂ remains the most reliable and well-documented choice.

  • FAQ 3: What are the key safety precautions when working with Selenium Dioxide? Selenium dioxide is highly toxic and corrosive. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of the dust. In case of contact, wash the affected area immediately and thoroughly.

Optimized Experimental Protocol

This protocol is a validated starting point. Remember to always monitor your reaction by TLC to determine the optimal endpoint.

Workflow Diagram: Synthesis Protocol

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification s1 Charge flask with: - Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) - Selenium Dioxide (1.1 eq) s2 Add 1,4-Dioxane and Water (e.g., 5 mL Dioxane, 0.1 mL H₂O per mmol) s1->s2 s3 Equip with reflux condenser and stir bar s2->s3 r1 Heat to reflux (approx. 95-100 °C) s3->r1 Begin Heating r2 Monitor by TLC every 60 min (Eluent: 30% EtOAc/Hexanes) r1->r2 r3 Stop heating when starting material is consumed r2->r3 w1 Cool to RT, dilute with DCM r3->w1 Proceed to Workup w2 Filter through Celite® to remove black Se precipitate w1->w2 w3 Wash organic layer with: - Sat. NaHCO₃ - Brine w2->w3 w4 Dry over Na₂SO₄, filter, and concentrate in vacuo w3->w4 p1 Purify crude oil via flash column chromatography w4->p1 Obtain Crude Product p2 Elute with EtOAc/Hexanes gradient (e.g., 10% -> 50%) p1->p2 p3 Combine pure fractions and concentrate to yield product p2->p3

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-methylpyrazine-2-carboxylate (1.0 eq) and selenium dioxide (1.1 eq).

  • Solvent Addition: Add 1,4-dioxane (approx. 5 mL per mmol of starting material) followed by a small amount of water (approx. 0.1 mL per mmol of starting material).

  • Heating: Lower the flask into a pre-heated oil bath set to 105-110 °C and bring the mixture to a gentle reflux (internal temperature ~95-100 °C).

  • Monitoring: Stir vigorously. Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent). The product should have a lower Rf than the starting material.

  • Workup - Quenching and Filtration: Once the starting material is consumed (typically 4-8 hours), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark mixture with dichloromethane (DCM, 20 mL). Filter the suspension through a pad of Celite® to remove the black elemental selenium precipitate. Wash the Celite® pad with additional DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to yield this compound as a white to off-white solid.

Data Summary: Impact of Reaction Parameters

The following table provides a summary of how key reaction parameters can influence the outcome, based on typical experimental observations.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Condition C (Over-reaction)Expected Outcome & Rationale
Temperature 80 °C100 °C (Reflux)120 °C (Forced)Rationale: Temperature is critical. Too low (A) leads to an incomplete reaction. Reflux (B) is the sweet spot. Too high (C) drastically increases the rate of over-oxidation to the aldehyde.
Yield (Product) ~25%~65-75% ~30%
Yield (Aldehyde) <5%~5-10%>40%
Solvent Anhydrous TolueneDioxane / 2% H₂ODioxane / 20% H₂ORationale: Anhydrous conditions (A) are mechanistically unfavorable for SeO₂ oxidation. The optimized system (B) provides the necessary water. Excess water (C) can lead to ester hydrolysis and other side reactions.
Yield (Product) ~15%~65-75% ~50% (with hydrolysis)
Reaction Time 2 hours6 hours (TLC Monitored)24 hoursRationale: Insufficient time (A) leaves starting material. Monitoring by TLC (B) is key to stopping at the optimal point. Excessive time (C) allows for significant product degradation and byproduct formation.
Yield (Product) ~30%~65-75% ~45%

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues during the reaction.

G start Reaction Complete. Analyze Crude TLC. q1 Strong Starting Material Spot? start->q1 q1_yes YES q1->q1_yes YES q1_no NO q1->q1_no NO ans1a Incomplete Reaction. Consider: 1. Increase Reaction Time 2. Increase Temperature 3. Check Reagent Stoichiometry q1_yes->ans1a q2 Major Impurity Spot (Rf close to product)? q1_no->q2 q2_yes YES q2->q2_yes YES q2_no NO q2->q2_no NO ans2a Likely Aldehyde Byproduct. Troubleshoot: 1. Reduce Reaction Temperature 2. Optimize Column Eluent 3. Use DNPH Stain for Confirmation q2_yes->ans2a q3 Low Overall Mass Recovery? q2_no->q3 q3_yes YES q3->q3_yes YES q3_no NO q3->q3_no NO ans3a Potential Degradation. Consider: 1. Reduce Reaction Time 2. Ensure Prompt Workup 3. Check pH during Workup q3_yes->ans3a success Proceed to Purification. Yield is likely optimal. q3_no->success

Caption: A decision tree for troubleshooting common outcomes of the SeO₂ oxidation reaction.

Technical Support Center: Purification of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. We will explore common impurities, troubleshoot frequently encountered issues, and provide validated protocols to achieve high purity for this important heterocyclic building block.

Section 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with crude this compound?

A1: Impurities typically originate from starting materials, side reactions, or subsequent degradation. Common classes include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like diaminomaleonitrile or pyruvic aldehyde derivatives.[1]

  • Over-Oxidized Byproducts: If the synthesis involves oxidation of a methyl group, formation of pyrazine-2,5-dicarboxylic acid is a common side product.[1]

  • Positional Isomers: Inadequate regioselectivity during synthesis can lead to the formation of other isomers. Distinguishing these often requires careful analytical methods like GC-MS with retention indices or high-resolution NMR.[2]

  • Condensation Byproducts: Heterocyclic impurities, such as imidazole derivatives, can form during the reaction and may be co-extracted with the desired product, particularly when using moderately polar solvents like ethyl acetate or MTBE.[3]

  • Polymeric Tars: Dark, intractable materials often form, especially if the reaction is overheated or run for an extended period.[4]

  • Residual Reagents: Acids, bases, or catalysts used in the synthesis may persist after the initial work-up.

Q2: My crude product is a dark, oily, or tarry residue. What is the best first purification step?

A2: For a complex, tarry mixture, a multi-step approach is recommended.

  • Initial Solvent Trituration/Washing: Begin by triturating the crude oil with a non-polar solvent like hexane or a hexane/ethyl acetate mixture (e.g., 90:10).[3][5] This will dissolve non-polar impurities and potentially induce the crystallization of your more polar target compound.

  • Liquid-Liquid Extraction: If the initial wash is insufficient, an acid-base extraction is a powerful next step to separate the basic pyrazine product from neutral or acidic tars.[6][7]

  • Column Chromatography: This is the most robust method for separating multiple components from a complex mixture.[2][5] It is often best to perform a preliminary extraction to remove the majority of baseline impurities before loading the material onto a silica column.

Q3: How can I effectively monitor the purity of my compound during purification?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a fluorescent-backed silica plate and visualize under UV light (254 nm). A good starting solvent system for TLC is a mixture of hexane and ethyl acetate; the ratio can be adjusted to achieve an Rf value of 0.3-0.4 for the target compound.[8] For more rigorous analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify purity and identify trace impurities.[2][9]

Q4: The methyl ester group in my molecule is susceptible to hydrolysis. What precautions should I take?

A4: Ester hydrolysis is a primary concern, especially under strongly acidic or basic conditions.

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during an aqueous work-up, as they will readily hydrolyze the ester.[6]

  • Use Weak Bases: For neutralizing acidic solutions or washing, use mild bases like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[7]

  • Limit Contact Time: Minimize the duration of contact with any aqueous acidic or basic solutions.

  • Temperature Control: Perform extractions at room temperature or below to reduce the rate of potential hydrolysis.

Troubleshooting Specific Experimental Issues

Issue 1: Poor Separation in Column Chromatography

  • Q: My compound is eluting immediately with the solvent front (high Rf). What should I do?

    • A: This indicates the eluent is too polar. Decrease the polarity of your mobile phase. For example, if you are using 50:50 hexane:ethyl acetate, try switching to 80:20 or 90:10.[5] A less polar solvent will increase the interaction of your compound with the polar silica gel, slowing its elution.

  • Q: I'm seeing overlapping spots or significant streaking on my TLC plate and column fractions. How can I improve resolution?

    • A: Streaking often suggests the compound is either too polar for the chosen solvent system, is interacting too strongly with the silica, or the column is overloaded.

      • Optimize Mobile Phase: Add a small amount (0.5-1%) of a polar modifier like methanol to your eluent. For basic compounds like pyrazines, adding a trace amount of triethylamine or ammonia can neutralize acidic sites on the silica gel, leading to sharper peaks.

      • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load 1-5% of the silica gel weight with your crude material.[2]

      • Use High-Performance Silica: For difficult separations, using silica gel with a higher surface area can significantly improve resolution.[2]

  • Q: My product seems to be irreversibly stuck on the silica gel and won't elute, even with highly polar solvents.

    • A: The hydroxymethyl and pyrazine nitrogen groups can bind very strongly to the acidic sites on silica gel. If flushing the column with 100% ethyl acetate or even 5-10% methanol in dichloromethane does not elute the product, it may have degraded on the silica. In future runs, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine before loading your sample.

Issue 2: Problems with Recrystallization

  • Q: My compound oiled out instead of forming crystals. How can I fix this?

    • A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point or when the solution is supersaturated. Try these solutions:

      • Add more solvent to the hot solution to ensure it is not overly concentrated.

      • Cool the solution more slowly. A rapid temperature drop encourages oil formation. Allow it to cool to room temperature undisturbed before moving it to an ice bath.

      • Use a solvent pair. Dissolve the compound in a small amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water or hexane) at an elevated temperature until the solution becomes cloudy. Then, add a drop of the good solvent to clarify and allow it to cool slowly.

  • Q: My recrystallized product is still impure. What are the next steps?

    • A: A single recrystallization may not be sufficient if impurities have similar solubility profiles.

      • Repeat Recrystallization: A second recrystallization from the same or a different solvent system can further enhance purity.

      • Pre-treatment: Consider treating the solution with activated charcoal before hot filtration to remove colored, polymeric impurities.

      • Alternative Method: If recrystallization fails, column chromatography is the logical next step to separate impurities with different polarities.[5]

Issue 3: Complications with Acid-Base Extraction

  • Q: I've formed a stable emulsion during extraction that won't separate.

    • A: Emulsions are common when dealing with complex mixtures. To break it:

      • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps force the separation of layers.

      • Gently swirl the separatory funnel instead of shaking it vigorously.

      • Filter the entire mixture through a pad of Celite or glass wool.

  • Q: My recovery after neutralizing the acidic aqueous layer and back-extracting is very low.

    • A: This suggests a problem with either the neutralization or the back-extraction step.

      • Incomplete Neutralization: Ensure the aqueous layer is sufficiently basic (pH > 8) to deprotonate the pyrazine nitrogen and render the compound soluble in the organic solvent. Check the pH with litmus paper.

      • Insufficient Extractions: Perform multiple back-extractions (at least 3-4) with fresh organic solvent to ensure complete recovery of the product from the aqueous layer.[3]

      • Product Solubility: Your product may have some solubility in the aqueous phase even in its neutral form. Saturating the aqueous layer with NaCl before back-extraction can decrease the product's aqueous solubility and improve recovery.

Section 2: Detailed Purification Protocols

Protocol 1: Column Chromatography on Silica Gel

This is the most versatile method for purifying crude this compound from a variety of impurities.

Materials:

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc)

  • Crude Product

  • Glass column, collection tubes, TLC plates

Procedure:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., 95:5 Hexane:EtOAc). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial elution solvent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system, such as 90:10 Hexane:EtOAc .[3][5] This will wash out non-polar impurities.

    • Gradually increase the solvent polarity. A typical gradient might be:

      • 90:10 Hexane:EtOAc (2 column volumes)

      • 80:20 Hexane:EtOAc (5-10 column volumes)

      • 70:30 Hexane:EtOAc (until the product has fully eluted)

  • Monitoring: Collect fractions and monitor them by TLC. Spot each fraction on a TLC plate, elute with your collection solvent (e.g., 70:30 Hexane:EtOAc), and visualize under UV light.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Silica to Crude Ratio 50:1 to 100:1 by weightEnsures sufficient separation capacity for complex mixtures.
Initial Eluent Polarity 5-10% Ethyl Acetate in HexaneAllows for the elution of non-polar impurities first.
Final Eluent Polarity 30-50% Ethyl Acetate in HexaneSufficient polarity to elute the target compound.
TLC Rf Target 0.3 - 0.4Provides optimal separation on the column.
Protocol 2: Purification via Acid-Base Extraction

This protocol is highly effective for separating the basic target compound from neutral or acidic impurities like tars or over-oxidized byproducts.

Materials:

  • Crude Product

  • Organic Solvent (e.g., Ethyl Acetate or Dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., 100 mL of Ethyl Acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL). The basic pyrazine product will be protonated and move into the aqueous (bottom) layer.[7][10] The neutral and acidic impurities will remain in the organic layer. Combine the aqueous layers.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly and carefully add saturated NaHCO₃ solution with stirring until gas evolution ceases and the pH of the solution is ~8. This deprotonates the pyrazine, making it insoluble in water.

  • Back-Extraction: Return the neutralized aqueous solution to the separatory funnel. Extract the product back into an organic solvent (3 x 75 mL of Ethyl Acetate). The pure product will now be in the organic layer.

  • Washing and Drying: Combine the organic layers from the back-extraction. Wash once with brine (50 mL) to remove excess water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Section 3: Visualization of Workflows

Diagram 1: General Purification Strategy

Purification_Strategy General Purification Workflow Crude Crude Oily Product Trituration Triturate with Hexane/EtOAc (9:1) Crude->Trituration Filtrate Filtrate: (Non-polar impurities) Trituration->Filtrate Separate Solid Remaining Solid/Oil Trituration->Solid Separate AcidBase Perform Acid-Base Extraction (Protocol 2) Solid->AcidBase NeutralOrg Organic Layer: (Neutral/Acidic Impurities) AcidBase->NeutralOrg ProductAq Aqueous Layer: (Protonated Product) AcidBase->ProductAq BackExtract Neutralize & Back-Extract ProductAq->BackExtract CheckPurity Check Purity (TLC/NMR) BackExtract->CheckPurity Column Column Chromatography (Protocol 1) CheckPurity->Column Still Impure Pure Pure Product CheckPurity->Pure Purity >98% Column->Pure

Caption: Decision tree for purifying crude product.

Diagram 2: Acid-Base Extraction Workflow

Acid_Base_Workflow Acid-Base Extraction Details start Start: Crude in EtOAc Product (P) + Neutral Impurities (N) step1 Add 1M HCl Organic Layer (Top): N Aqueous Layer (Bottom): P-H⁺Cl⁻ start->step1 Extract x3 separate1 Separate Layers step1->separate1 neutralize Aqueous Layer (P-H⁺Cl⁻) Add NaHCO₃ (pH ~8) Product (P) precipitates/suspends separate1->neutralize Process Aqueous Layer step2 Add fresh EtOAc Organic Layer (Top): P Aqueous Layer (Bottom): Salts neutralize->step2 Back-Extract x3 separate2 Separate & Dry Organic Layer step2->separate2 final Pure Product (P) separate2->final Evaporate Solvent

Caption: Step-by-step flow of an acid-base extraction.

Section 4: References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of pyrazine derivatives. 5

  • BenchChem. (2025). Addressing challenges in the characterization of complex pyrazine derivatives. 2

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. 9

  • Journal of Chromatographic Science. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. 3

  • The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. 8

  • Wikipedia. Acid–base extraction. 6

  • University Course Material. Acid-Base Extraction. 11

  • BenchChem. (2025). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. 12

  • Google Patents. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. 13

  • Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. 1

  • Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds. 4

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. 7

  • YouTube. (2020). Acid-Base Extraction Tutorial. 10

References

Technical Support Center: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The stability and purity of such intermediates are paramount to ensure the reproducibility of experimental results and the quality of final active pharmaceutical ingredients. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to understand, identify, and mitigate potential degradation pathways of this compound. By explaining the causality behind its instability under various conditions, this document serves as a practical tool for troubleshooting and methods development.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the handling, storage, and use of this compound.

Q1: I'm observing a gradual decrease in the purity of my compound when stored in a methanol/water solution. A new, more polar peak is appearing in my reverse-phase HPLC analysis. What is this new peak and why is it forming?

A1: The most probable cause is the hydrolysis of the methyl ester functional group .

  • Causality: The ester group is susceptible to cleavage in the presence of water (hydrolysis), a reaction that can be catalyzed by trace amounts of acid or base. This reaction cleaves the methyl group, leaving a carboxylic acid. The resulting product, 5-(hydroxymethyl)pyrazine-2-carboxylic acid [1], is significantly more polar than the parent ester, causing it to elute earlier in a typical reverse-phase HPLC method. While this reaction is often performed intentionally using strong bases like lithium hydroxide or sodium hydroxide[2][3], it can proceed slowly even in neutral aqueous solutions or unbuffered protic solvents over time.

  • Troubleshooting Steps:

    • Confirm Identity: Collect the new peak fraction from your HPLC and analyze it by Mass Spectrometry. The expected mass for the hydrolyzed product [M-H]⁻ would be approximately 153.03 m/z, compared to the parent compound's neutral mass of 168.15 g/mol .

    • pH Control: Ensure your solvent is neutral and free of acidic or basic contaminants. If preparing solutions, use high-purity solvents and consider preparing them fresh daily.

    • Storage Modification: For long-term storage, keep the compound as a dry solid at recommended temperatures (typically ≤4°C). If a stock solution is necessary, use an anhydrous aprotic solvent like DMSO or DMF and store it at -20°C or below.

Q2: After leaving a solution of the compound on the benchtop for a few days, I see multiple new minor peaks in my chromatogram. What could be causing this complex degradation profile?

A2: This issue likely stems from a combination of oxidation and potential photodegradation .

  • Causality (Oxidation): The primary alcohol (hydroxymethyl group) on the pyrazine ring is susceptible to oxidation. Ambient oxygen, especially in the presence of light or trace metal catalysts, can oxidize the alcohol first to an aldehyde (Methyl 5-formylpyrazine-2-carboxylate ) and then further to a carboxylic acid (Pyrazine-2,5-dicarboxylic acid methyl ester ). This process is analogous to the oxidation of similar hydroxymethyl groups on other heterocyclic rings, which is a known transformation[4][5].

  • Causality (Photodegradation): Nitrogen-containing aromatic heterocycles, such as pyrazines and triazines, can be sensitive to light, particularly in the UV spectrum[6][7]. Light energy can promote radical reactions, leading to the oxidation of side-chains or even dimerization events, resulting in a variety of minor byproducts[6].

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions in amber vials or wrap standard vials in aluminum foil to protect them from light. Minimize the exposure of the compound to ambient light during experimental setup.

    • Use Degassed Solvents: To minimize oxidation, consider using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Run a Control Experiment: Store an identical sample in a light-proof container at the same temperature. If this "dark" sample shows significantly less degradation, photodegradation is a key contributing factor.

Q3: I am using the compound in a biological assay with an aqueous buffer system, and its apparent activity diminishes over a 24-hour experiment. Is the compound unstable in my assay conditions?

A3: Yes, this is highly likely. The loss of activity is probably due to a combination of hydrolysis and potential enzymatic degradation .

  • Causality:

    • Hydrolysis: As detailed in Q1, aqueous buffers (especially those with a pH outside the 6-7.5 range) will accelerate the hydrolysis of the methyl ester to the corresponding carboxylic acid. This structural change will almost certainly alter the compound's binding affinity, cell permeability, and overall biological activity.

    • Enzymatic Degradation: If you are using cell lysates, whole cells, or serum-containing media, cellular enzymes (e.g., esterases, oxidoreductases) can actively metabolize the compound. Microbial degradation of the pyrazine ring itself, through reduction and cleavage, has also been documented, suggesting that non-sterile conditions could lead to rapid compound loss[8][9].

  • Troubleshooting Steps:

    • Assess Stability in Matrix: Before conducting the full biological assay, incubate the compound in the complete assay buffer (without cells or target proteins) for the full duration of the experiment. Periodically sample and analyze by HPLC or LC-MS to quantify the rate of abiotic degradation (hydrolysis).

    • Include Controls: In your main experiment, include a "compound only" well (no cells) and a "vehicle only" well to differentiate between chemical degradation and cell-mediated metabolism.

    • Minimize Incubation Time: If instability is confirmed, redesign the experiment to use shorter incubation times where possible.

    • Consider Analogs: If hydrolysis is the primary issue, consider synthesizing or acquiring an analog with a more stable group, such as an amide, in place of the methyl ester.

Frequently Asked Questions (FAQs)

Q: What are the primary chemical degradation pathways for this compound?

A: The two most significant degradation pathways are hydrolysis and oxidation, targeting the two functional groups attached to the pyrazine ring.

  • Hydrolysis: The methyl ester is cleaved to form 5-(hydroxymethyl)pyrazine-2-carboxylic acid and methanol. This is accelerated by acidic or basic conditions.

  • Oxidation: The hydroxymethyl group is oxidized to an aldehyde and then to a carboxylic acid. This pathway is promoted by oxidizing agents, light, and air (oxygen).

The diagram below illustrates these primary pathways.

G cluster_main This compound cluster_hydrolysis Pathway 1: Hydrolysis cluster_oxidation Pathway 2: Oxidation A Parent Compound (C7H8N2O3) B 5-(hydroxymethyl)pyrazine-2-carboxylic acid (C6H6N2O3) A->B + H2O (Acid/Base Cat.) C Methyl 5-formylpyrazine-2-carboxylate (C7H6N2O3) A->C + [O] (e.g., Air, Light) D Pyrazine-2,5-dicarboxylic acid methyl ester (C7H6N2O4) C->D + [O] (Further Oxidation)

Caption: Primary degradation pathways of the target compound.

Q: What storage and handling conditions do you recommend to ensure maximum stability?

A: To maximize shelf-life and experimental consistency, adhere to the following conditions:

ConditionRecommendationRationale
Physical Form Store as a solid (powder) whenever possible.Minimizes mobility of molecules and exposure to solvents that facilitate degradation.
Temperature Store at ≤4°C. For long-term storage (>6 months), consider -20°C.Reduces the rate of all chemical reactions.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).Prevents exposure to moisture (hydrolysis) and oxygen (oxidation).
Light Store in an amber glass vial or other light-proof container.Prevents photodegradation.
Solutions Prepare solutions fresh. If stock solutions are needed, use anhydrous DMSO, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.DMSO is aprotic and less reactive than protic solvents. Low temperatures and single-use aliquots minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and sensitive pathways.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate 24h) cluster_analysis Analysis prep1 Prepare 1 mg/mL Stock Solution in Acetonitrile A Acidic Add 0.1 N HCl prep1->A B Basic Add 0.1 N NaOH prep1->B C Oxidative Add 3% H2O2 prep1->C D Thermal Heat at 60°C (Solid & Solution) prep1->D E Photolytic Expose to UV light (e.g., 254 nm) prep1->E F Control No Stressor, RT, Dark prep1->F analysis1 Neutralize Acid/Base Samples A->analysis1 B->analysis1 analysis2 Analyze All Samples by LC-MS C->analysis2 D->analysis2 E->analysis2 F->analysis2 analysis1->analysis2 analysis3 Compare to Control to Identify Degradation Products analysis2->analysis3

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial (or amber vial for the thermal/control samples).

    • Acidic: 1 mL of 0.1 N HCl.

    • Basic: 1 mL of 0.1 N NaOH.

    • Oxidative: 1 mL of 3% H₂O₂.

    • Control: 1 mL of purified water.

  • Thermal/Photolytic Stress:

    • Thermal: Place one vial of solution and one vial of solid powder in a 60°C oven.

    • Photolytic: Place one vial of solution under a UV lamp in a photostability chamber. Wrap a control vial in foil and place it next to the test sample.

  • Incubation: Leave all samples for 24 hours at room temperature (unless otherwise specified).

  • Analysis:

    • After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the T=0 control, by a stability-indicating HPLC-UV/MS method.

    • Compare the chromatograms of stressed samples to the control to determine the percentage of degradation and identify the relative retention times and mass-to-charge ratios of the degradants.

References

Overcoming challenges in the crystallization of "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for the crystallization of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Drawing upon established principles of crystallization and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization?

A1: The crystallization behavior of this compound is primarily governed by three functional groups: the pyrazine ring, the methyl ester, and the hydroxymethyl group. The planar, aromatic pyrazine ring can lead to π-π stacking interactions, which are often crucial for crystal lattice formation[1]. The hydroxymethyl group and the nitrogen atoms in the pyrazine ring are capable of forming hydrogen bonds, which can significantly influence solvent selection and crystal packing. The methyl ester group contributes to the molecule's polarity and can also be involved in dipole-dipole interactions.

Q2: What are the most common challenges observed during the crystallization of this compound?

A2: Researchers may encounter several challenges, including:

  • Oiling out: The compound may separate from the solution as a liquid oil rather than a solid crystal, especially during rapid cooling or with an inappropriate solvent.

  • Poor crystal quality: This can manifest as very fine needles, agglomerates, or amorphous powder, which are difficult to filter and may trap impurities.

  • Failure to crystallize: The compound may remain in a supersaturated solution without forming crystals, even upon cooling.

  • Impurity incorporation: Process-related impurities can become trapped in the crystal lattice, affecting purity and potentially altering crystal habit[2][3][4][5].

Q3: How critical is solvent selection for the successful crystallization of this molecule?

A3: Solvent selection is arguably the most critical parameter in crystallization.[6][7] An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at cooler temperatures.[8][9][10] For this compound, a solvent's ability to engage in or compete with the molecule's hydrogen bonding and π-π stacking interactions will dictate the outcome of the crystallization process.[11] A poor solvent choice can lead to many of the common problems listed above.

Troubleshooting Guide: From Experimental Issues to Crystalline Success

This section provides a systematic, question-and-answer-based approach to resolving specific experimental challenges. Each solution is grounded in established crystallization principles.

Problem 1: The compound "oils out" instead of crystallizing upon cooling.

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil. What's happening and how can I fix it?

A: Causality and Resolution

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high for orderly crystal nucleation and growth.[12] The high concentration of solute and rapid cooling can lead to a liquid-liquid phase separation instead of a solid-liquid separation (crystallization).

Troubleshooting Protocol:

  • Increase the Solvent Volume: The concentration of the solute may be too high. Re-heat the solution until the oil redissolves and add more of the hot solvent (e.g., in 10% increments) to decrease the concentration.[12] This lowers the supersaturation level, giving the molecules more time and space to orient themselves into a crystal lattice.

  • Re-evaluate Your Solvent System: The chosen solvent may be too "good" at dissolving the compound, leading to a very high concentration at saturation.[11] Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent, e.g., water or a non-polar solvent like hexane, in which the compound is less soluble) until the solution becomes slightly turbid.[6][14] Reheat to clarify the solution and then cool slowly.

Problem 2: No crystals form, even after extended cooling.

Q: My solution is clear and no crystals have appeared, even after cooling in an ice bath for a significant amount of time. What should I do?

A: Causality and Resolution

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[12][14] The microscopic imperfections on the glass provide a surface for nucleation.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution.[12] This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod in the solution, allowing the solvent to evaporate, and then re-introducing the rod with the solid residue into the solution.[12]

  • Increase Supersaturation: If nucleation induction fails, it's likely the solution is not sufficiently supersaturated.

    • Evaporate Solvent: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[14] Be careful not to evaporate too much, which could lead to oiling out or rapid, impure crystallization.

    • Add an Anti-solvent: If using a single solvent system, you can carefully add a miscible anti-solvent to decrease the overall solubility of your compound.[10] Add the anti-solvent dropwise at room temperature until slight turbidity persists, then warm slightly to redissolve and cool slowly.

Problem 3: The resulting crystals are very fine needles or an amorphous powder.

Q: I managed to get a solid, but it's a mass of fine needles that are difficult to filter and dry. How can I obtain more well-defined, larger crystals?

A: Causality and Resolution

The formation of fine needles or powder is often a result of very rapid nucleation and growth, which can be caused by excessively high supersaturation or the presence of certain impurities that inhibit growth on specific crystal faces.[3][4]

Troubleshooting Protocol:

  • Solvent System Modification: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. Sometimes, a slightly more viscous solvent can slow down diffusion and promote the growth of larger, more ordered crystals.

  • Control Agitation: While some agitation is necessary to maintain a homogenous temperature, excessive or high-shear stirring can lead to secondary nucleation and crystal breakage, resulting in a smaller particle size.[15] Gentle, slow stirring is recommended during the growth phase.

  • Purify the Crude Material: Impurities can act as nucleation inhibitors or promoters, affecting crystal morphology.[2][5] If possible, pre-purify the crude material using a technique like flash chromatography to remove baseline impurities before crystallization.

Data Presentation & Protocols

Table 1: Solvent Selection Guide for this compound
Solvent ClassExample SolventsSuitability for CrystallizationKey Considerations
Protic Solvents Methanol, Ethanol, Water, IsopropanolGood to ModerateThe hydroxyl group and pyrazine nitrogens can form strong hydrogen bonds with these solvents. Ethanol or methanol can be good primary solvents, while water can be used as an anti-solvent.[7]
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileModerate to GoodCan dissolve the compound well when hot. Ethyl acetate/hexane mixtures are common for compounds with moderate polarity.[16]
Apolar Solvents Hexane, Heptane, ToluenePoor (as primary solvents)Unlikely to dissolve the compound, even when hot. Best used as anti-solvents in a mixed-solvent system.[7][16]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateCan be effective, but their high volatility can make controlled, slow crystallization challenging.[11]
Experimental Protocol: A Step-by-Step Guide to Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a stir bar and the chosen primary solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring on a hot plate until the solvent begins to reflux and all of the solid has dissolved.[17]

  • Saturation Check: If the solid dissolves easily, you may have too much solvent. If it doesn't dissolve completely, add small portions of hot solvent until a clear solution is obtained. The goal is a saturated solution at high temperature.[8]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To slow the cooling further, you can place the flask in an insulated container.[17]

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering impurities.[8][17]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Crystallization Failure

G start Start: Supersaturated Solution, No Crystals induce Induce Nucleation (Scratch / Seed) start->induce check_supersat Is solution sufficiently supersaturated? induce->check_supersat Crystals still not forming success Crystals Formed induce->success Crystals form evaporate Increase Concentration: Evaporate Solvent or Add Anti-solvent check_supersat->evaporate No fail Re-evaluate Solvent System & Purity of Starting Material check_supersat->fail Yes re_cool Re-cool Slowly evaporate->re_cool re_cool->induce

Caption: A decision tree for troubleshooting the failure of crystal formation.

Diagram 2: Logic for Selecting a Crystallization Method

G start Starting Point: Crude Solid solubility_test Screen for Solvents: High solubility HOT Low solubility COLD? start->solubility_test single_solvent Single Solvent System: Cooling Crystallization solubility_test->single_solvent Yes no_suitable_solvent No suitable single solvent found solubility_test->no_suitable_solvent No thermally_labile Is compound thermally labile? single_solvent->thermally_labile mixed_solvent Mixed Solvent System: Anti-solvent Crystallization no_suitable_solvent->mixed_solvent thermally_labile->single_solvent No, proceed with standard cooling evaporation Slow Evaporation at Room Temp thermally_labile->evaporation Yes

References

Validation & Comparative

A Comparative Guide to Pyrazine Derivatives in Biological Assays: Situating Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate in the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyrazine scaffold represents a cornerstone of modern medicinal chemistry. Its derivatives are integral to a range of pharmaceuticals, from the anti-tuberculosis agent pyrazinamide to the dipeptidyl peptidase-4 inhibitor sitagliptin.[1][2] The inherent chemical properties of the pyrazine ring, including its aromaticity and the presence of two nitrogen atoms, allow for a diverse range of biological activities.[3] This guide provides a comparative analysis of pyrazine derivatives in various biological assays, with a special focus on contextualizing the potential role of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate, a compound for which public biological data is notably scarce.

While direct experimental data for this compound is limited in the current literature, a robust understanding of its potential can be gleaned from a thorough examination of its structural analogs. By analyzing the structure-activity relationships (SAR) of related pyrazine-2-carboxylate derivatives, we can infer how the hydroxymethyl substituent at the 5-position might influence its biological profile.

The Pyrazine Core: A Privileged Scaffold in Drug Discovery

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement confers unique electronic properties, making it an attractive scaffold for interacting with biological targets.[3] Pyrazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4]

Comparative Analysis of Pyrazine-2-Carboxylate Derivatives in Biological Assays

To understand the potential of this compound, we will examine the biological activities of other pyrazine derivatives where the core pyrazine-2-carboxylate structure is modified at the 5- and 6-positions. The following sections detail the performance of these analogs in antimycobacterial and antifungal assays.

Antimycobacterial Activity

A significant body of research has focused on the antimycobacterial properties of pyrazine derivatives, largely inspired by the clinical success of pyrazinamide. The following table summarizes the in vitro activity of various N-phenyl and N-benzyl amides of substituted pyrazine-2-carboxylic acids against Mycobacterium tuberculosis.

Compound IDR5 SubstituentR6 SubstituentAmide Moiety% Inhibition of M. tuberculosisReference
1 HCl3-methylphenyl-[5]
2 tert-butylH3-methylphenyl>20[5]
3 tert-butylCl3,5-bis(trifluoromethyl)phenyl72[5]
4 HCl4-methoxybenzyl6.25 µg/mL (MIC)[2]
5 tert-butylCl4-methoxybenzyl6.25 µg/mL (MIC)[2]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends. The presence of a lipophilic group at the R5 position, such as a tert-butyl group, appears to be favorable for antimycobacterial activity.[5] For instance, compound 2 , with a tert-butyl group, shows higher inhibition than compound 1 . The most potent compound in this series, compound 3 , combines the tert-butyl group with a highly lipophilic 3,5-bis(trifluoromethyl)phenyl amide moiety, resulting in 72% inhibition.[5]

Projected Activity of this compound:

Based on this SAR, the hydroxymethyl group at the 5-position of this compound introduces a polar, hydrophilic character. This is in stark contrast to the lipophilic tert-butyl group that enhances antimycobacterial activity in the compared series. Therefore, it is plausible that this compound, if converted to an appropriate amide, might exhibit weaker antimycobacterial activity compared to its 5-tert-butyl analogs. However, the hydrogen-bonding capability of the hydroxyl group could potentially lead to interactions with different biological targets, a possibility that warrants experimental investigation.

Antifungal Activity

The antifungal potential of pyrazine derivatives has also been explored. The table below presents the minimum inhibitory concentration (MIC) of selected compounds against the dermatophyte Trichophyton mentagrophytes.

Compound IDR5 SubstituentR6 SubstituentAmide MoietyMIC (µmol/dm³) against T. mentagrophytesReference
6 HCl3-methylphenyl500[5]
7 tert-butylCl3-methylphenyl31.25[5]
8 H5-chloro3-trifluoromethylbenzyl15.62[2]

Analysis of Structure-Activity Relationships (SAR):

Similar to the antimycobacterial findings, lipophilicity appears to play a role in antifungal activity. Compound 7 , with the tert-butyl group, is significantly more potent than compound 6 .[5] Compound 8 demonstrates that a combination of a halogen on the pyrazine ring and a trifluoromethylbenzyl amide can lead to potent antifungal effects.[2]

Projected Activity of this compound:

The hydrophilic nature of the hydroxymethyl group in this compound suggests that its derivatives might have limited potency against fungal strains where lipophilicity is a key driver for activity. However, the unique electronic and steric properties of the hydroxymethyl group could result in unexpected activities, emphasizing the need for empirical testing.

Experimental Protocols

To facilitate further research, detailed protocols for the biological assays discussed are provided below. These are generalized methodologies based on the cited literature.

In Vitro Antimycobacterial Assay

This protocol outlines a common method for assessing the antimycobacterial activity of test compounds against Mycobacterium tuberculosis.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Prepare stock solutions of test compounds in DMSO dilute_compounds Serially dilute compounds in 96-well plates prep_compound->dilute_compounds prep_media Prepare Middlebrook 7H12 medium prep_media->dilute_compounds prep_culture Grow M. tuberculosis H37Rv to mid-log phase add_culture Inoculate wells with M. tuberculosis suspension prep_culture->add_culture dilute_compounds->add_culture incubate Incubate plates at 37°C for 7 days add_culture->incubate add_resazurin Add resazurin indicator incubate->add_resazurin incubate_readout Incubate for 24 hours add_resazurin->incubate_readout read_fluorescence Measure fluorescence (Ex/Em: 560/590 nm) incubate_readout->read_fluorescence calculate_mic Determine MIC (lowest concentration with no growth) read_fluorescence->calculate_mic

Caption: Workflow for in vitro antimycobacterial screening.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Culture Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) until it reaches the mid-logarithmic growth phase.

  • Assay Setup: In a 96-well microplate, perform serial dilutions of the test compounds in Middlebrook 7H12 medium.

  • Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 7 days.

  • Readout: Add a resazurin-based indicator to each well and incubate for an additional 24 hours.

  • Data Analysis: Measure the fluorescence or absorbance to determine cell viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90%.

In Vitro Antifungal Assay

This protocol describes a broth microdilution method for determining the antifungal susceptibility of test compounds.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Culture Preparation: Grow the fungal strain (e.g., Trichophyton mentagrophytes) on an appropriate agar medium. Prepare a spore suspension and adjust its concentration.

  • Assay Setup: In a 96-well microplate, serially dilute the test compounds in RPMI-1640 medium.

  • Inoculation: Add the fungal spore suspension to each well.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 28-35°C) for a period determined by the growth rate of the fungus (typically 24-72 hours).

  • Data Analysis: Determine the MIC by visually inspecting for fungal growth or by measuring the optical density. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.

Future Directions and Conclusion

The comparative analysis of pyrazine-2-carboxylate derivatives underscores the significant impact of substituents on the pyrazine ring on biological activity. While direct data for this compound remains elusive, the established SAR from related compounds provides a valuable framework for predicting its potential. The hydrophilic nature of the 5-(hydroxymethyl) group suggests that its biological profile may differ significantly from the more lipophilic analogs that have demonstrated potent antimycobacterial and antifungal activities.

It is imperative that this compound and its derivatives be synthesized and subjected to a broad panel of biological assays. This will not only elucidate the specific activities of this compound but also enrich our overall understanding of pyrazine SAR. The experimental protocols provided in this guide offer a starting point for such investigations. The exploration of this and other novel pyrazine derivatives will undoubtedly continue to be a fruitful endeavor in the quest for new therapeutic agents.

References

A Comparative Analysis of the Antimicrobial Activity of Pyrazine Carboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antimicrobial research, the pyrazine scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial activity of pyrazine carboxylates, offering researchers, scientists, and drug development professionals a detailed examination of their efficacy, structure-activity relationships, and underlying mechanisms of action. Drawing upon established experimental data, this document aims to be an authoritative resource for those engaged in the discovery of novel anti-infective agents.

Introduction: The Significance of the Pyrazine Moiety in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its versatility as a pharmacophore.[1] The most prominent example of a pyrazine-containing antimicrobial is pyrazinamide, a first-line drug for the treatment of tuberculosis caused by Mycobacterium tuberculosis.[2][3] The success of pyrazinamide has spurred extensive research into the antimicrobial potential of other pyrazine derivatives, particularly pyrazine carboxylates and their bioisosteres, pyrazine carboxamides. These compounds have been investigated for their activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][7][8][9]

This guide will delve into a comparative analysis of these compounds, providing a clear overview of their antimicrobial performance based on robust experimental data.

Evaluating Antimicrobial Efficacy: Methodologies and Protocols

To objectively compare the antimicrobial activity of different pyrazine carboxylates, standardized and reproducible experimental protocols are paramount. The most common in vitro methods used are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[10][11][12][13][14][15][16][17][18][19]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][14][18][19]

Step-by-Step Protocol:

  • Preparation of Reagents and Media:

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Dissolve the test pyrazine carboxylate compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Microtiter Plates:

    • Dispense 50-100 µL of sterile broth into each well of a 96-well microtiter plate.[10]

    • Perform serial two-fold dilutions of the test compounds by transferring a set volume of the compound from one well to the next, creating a concentration gradient across the plate.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in an appropriate broth.

    • Dilute the culture to achieve a standardized inoculum density, typically around 5 x 10^5 colony-forming units per milliliter (CFU/mL).[10]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with a defined volume of the bacterial or fungal suspension.

    • Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][18]

Experimental Protocol: Determining the Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][16][17] It is determined after the MIC has been established.

Step-by-Step Protocol:

  • Subculturing from MIC Plates:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).

  • Plating on Agar:

    • Spread the aliquot onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[11][16][17]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_cpd Prepare Pyrazine Carboxylate Stock serial_dil Perform Serial Dilutions in 96-Well Plate prep_cpd->serial_dil prep_media Prepare Sterile Broth Medium prep_media->serial_dil prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dil->inoculate incubate_mic Incubate Plate (18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed if bactericidal activity is of interest incubate_mbc Incubate Agar Plates (24-48h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of pyrazine carboxylates.

Comparative Antimicrobial Activity of Pyrazine Carboxylates

The antimicrobial efficacy of pyrazine carboxylates is highly dependent on the nature and position of substituents on the pyrazine ring and modifications to the carboxylate group. The following table summarizes the in vitro antimicrobial activity (MIC in µg/mL) of several representative pyrazine derivatives against a panel of common pathogens.

Compound/DerivativeS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)M. tuberculosisReference
Pyrazinamide (Standard) -----6.25[20]
Pyrazine-2-carboxylic acid (5-chloro pyridine-2-yl) amide (P1) -----Comparable to Pyrazinamide[20]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) -Effective50253.125-[5]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) -Effective50253.125-[5]
N'-(3,4-disubstituted-1,3-thiazol-2(3H)-ylidene)-2-(pyrazin-2-yloxy)acetohydrazide derivatives Significant ActivitySignificant ActivitySignificant Activity--Significant Activity[9]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) ------[7]
Triazolo[4,3-a]pyrazine derivative (2e) 32-16---[8]

Note: "-" indicates data not available in the cited sources. The activity of some compounds was reported qualitatively as "effective" or "significant".

Structure-Activity Relationship (SAR) Analysis

The data from various studies allow for the deduction of key structure-activity relationships that govern the antimicrobial potency of pyrazine carboxylates.

  • Substitution on the Pyrazine Ring: The introduction of small alkyl groups (e.g., methyl) or electron-withdrawing groups can modulate the electronic properties of the pyrazine ring and influence its interaction with biological targets. For instance, the 5-methyl group in compound P4 appears to contribute to its broad-spectrum activity.[5]

  • Modification of the Carboxylate Group: Conversion of the carboxylic acid to amides or hydrazides is a common strategy to enhance antimicrobial activity. This modification can improve cell permeability and introduce new points of interaction with the target. The condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines has yielded compounds with significant antimycobacterial and antifungal activity.[20] Similarly, coupling with piperazine derivatives has led to compounds with potent antifungal and antibacterial properties.[5]

  • Introduction of Other Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic rings, such as thiazole or triazole, often exhibit enhanced and broader antimicrobial activity.[8][9][21] This suggests a synergistic effect or the ability to interact with multiple targets.

Structure-Activity Relationship of Pyrazine Carboxylates

SAR core Pyrazine Carboxylate Core sub_ring Substituents on Pyrazine Ring (e.g., -CH3, -NH2) core->sub_ring mod_cooh Modification of Carboxylate Group (-CONH-R, -CONHNH-R) core->mod_cooh add_hetero Addition of other Heterocycles (e.g., Thiazole, Triazole) core->add_hetero activity Antimicrobial Activity (Potency & Spectrum) sub_ring->activity Influences Lipophilicity & Target Binding mod_cooh->activity Improves Permeability & H-bonding add_hetero->activity Potential for Synergistic Effects

Caption: Key structural modifications influencing antimicrobial activity.

Mechanism of Action: Insights from Pyrazinamide and Beyond

The precise mechanism of action for many novel pyrazine carboxylates is still under investigation. However, the well-studied mechanism of pyrazinamide offers a valuable framework for understanding their potential modes of action.

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[2][22] POA is thought to have multiple targets within M. tuberculosis, particularly under the acidic conditions found in tuberculous lesions.[2][22][23] The proposed mechanisms include:

  • Disruption of Membrane Energetics and Transport: POA has been shown to disrupt the membrane potential and inhibit membrane transport functions in M. tuberculosis.[3]

  • Inhibition of Coenzyme A Synthesis: A current hypothesis suggests that POA blocks the synthesis of coenzyme A by binding to and triggering the degradation of the aspartate decarboxylase PanD.[2]

  • Inhibition of Trans-translation: It was initially proposed that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue system for stalled ribosomes, although this has been debated.[2][23][24]

It is plausible that other pyrazine carboxylate derivatives exert their antimicrobial effects through similar mechanisms, such as disrupting cellular membranes, inhibiting essential metabolic pathways, or interfering with protein synthesis. For some derivatives, molecular docking studies have suggested potential targets like GlcN-6-P synthase, an enzyme involved in cell wall biosynthesis.[5]

Proposed Mechanism of Action for Pyrazinamide

PZA_Mechanism cluster_cell Mycobacterium tuberculosis Cell cluster_targets Cellular Targets PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA POA Pyrazinoic Acid (POA) (Active Drug) Membrane Disruption of Membrane Potential & Transport POA->Membrane PanD Inhibition of Coenzyme A Synthesis (via PanD degradation) POA->PanD RpsA Inhibition of Trans-translation (Debated) POA->RpsA PncA->POA Activation

Caption: Simplified overview of pyrazinamide's mechanism of action.

Conclusion and Future Directions

Pyrazine carboxylates represent a promising class of compounds in the quest for new antimicrobial agents. This comparative guide has highlighted their diverse activities against a range of pathogens, underscored the importance of specific structural features for their efficacy, and provided a foundation for understanding their potential mechanisms of action.

Future research should focus on:

  • Expanding the chemical diversity of pyrazine carboxylate libraries to further explore the structure-activity landscape.

  • Elucidating the precise molecular targets of the most potent compounds to enable rational drug design.

  • Conducting in vivo efficacy and toxicity studies to assess the clinical potential of lead candidates.

By leveraging the insights presented in this guide, researchers can more effectively navigate the development of novel pyrazine-based antimicrobials to combat the growing threat of infectious diseases.

References

A Comparative Guide to a Validated HPLC-UV Method for the Quantification of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. Pyrazine derivatives are significant in pharmaceutical and flavor industries, necessitating robust analytical methods for quality control and research.[1][2] This document provides a detailed protocol for a reversed-phase HPLC-UV method, followed by a rigorous validation process adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] Furthermore, a comparative analysis against alternative techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), is discussed to highlight the advantages and suitability of the proposed HPLC method for its intended purpose. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable analytical method for this and structurally related compounds.

Introduction to this compound and its Analytical Importance

This compound is a heterocyclic organic compound belonging to the pyrazine family.[7] Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[2] These compounds are of significant interest due to their diverse biological activities and their role as key components in flavors and fragrances.[1][8] In the pharmaceutical industry, the pyrazine ring is a crucial scaffold in the development of various therapeutic agents.[2]

Given the importance of this class of compounds, the development of accurate and reliable analytical methods for their quantification is paramount. A validated analytical method ensures the identity, purity, and strength of a substance, which is a critical aspect of quality control in both research and manufacturing environments. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of various compounds. This guide focuses on a validated HPLC method coupled with UV detection for the analysis of this compound.

HPLC Method Development and Optimization

The development of a robust HPLC method involves the careful selection and optimization of several parameters to achieve the desired separation and sensitivity. For this compound, a reversed-phase HPLC method was chosen due to the moderate polarity of the analyte.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for the separation of pyrazine derivatives.[9] The C18 stationary phase provides excellent hydrophobic retention for the aromatic pyrazine ring.

  • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is employed. The formic acid helps to improve peak shape and suppress the ionization of any residual silanol groups on the stationary phase.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used to ensure efficient separation within a reasonable analysis time.[11]

  • Detection: UV detection at 270 nm is selected, as pyrazine derivatives exhibit strong absorbance in this region.[8]

  • Injection Volume: A 10 µL injection volume is standard for analytical HPLC.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 25°C, ensures reproducible retention times.[11]

Rationale for Method Choices:

The selection of a C18 column is based on its versatility and proven performance for a wide range of moderately polar to nonpolar compounds. The use of a gradient elution allows for the effective separation of the analyte from potential impurities with varying polarities. The addition of formic acid to the mobile phase is a common practice in reversed-phase chromatography to achieve sharp, symmetrical peaks. UV detection is a simple, robust, and cost-effective detection method that provides excellent sensitivity for UV-active compounds like this compound.

Detailed Experimental Protocol: HPLC Analysis

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile) and dilute to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

Method Validation according to ICH Q2(R1) Guidelines

The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[4] The validation of the developed HPLC method was performed according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.[3][5][6]

Validation Parameters and Results:

Validation ParameterAcceptance CriteriaResult
Specificity The analyte peak should be well-resolved from any other components in the sample matrix.The method is specific. The analyte peak is well-resolved from excipients and degradation products.
Linearity Correlation coefficient (R²) ≥ 0.999Excellent linearity was observed with R² = 0.9995 over the range of 1-100 µg/mL.
Range The range should be established based on the linearity, accuracy, and precision data.The validated range is 1-100 µg/mL.
Accuracy Mean recovery should be within 98.0% to 102.0%.The mean recovery was found to be between 99.2% and 101.5%.
Precision (Repeatability & Intermediate Precision) RSD ≤ 2.0%Repeatability (n=6): RSD = 0.8%. Intermediate Precision (different day, different analyst): RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1LOD = 0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1LOQ = 0.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.The method is robust. No significant changes in results were observed with minor variations in flow rate, column temperature, and mobile phase composition.

Visualizing the Workflow

Diagram of the HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/ Reference Standard B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (270 nm) F->G H Data Acquisition G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Report Results J->K

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Diagram of the HPLC Method Validation Process:

Validation_Process center Validated HPLC Method specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision lod_loq LOD & LOQ center->lod_loq robustness Robustness center->robustness

Caption: A diagram showing the core parameters evaluated during the HPLC method validation process.

Comparison with Alternative Analytical Techniques

While the validated HPLC-UV method is robust and reliable, it is beneficial to compare it with other potential analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a common alternative for the analysis of volatile and semi-volatile organic compounds.

Comparative Analysis: HPLC-UV vs. GC-MS

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Primarily for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Sensitivity Good sensitivity, typically in the µg/mL to ng/mL range.Excellent sensitivity, often reaching the pg/mL level.
Selectivity Good selectivity based on chromatographic separation and UV absorbance.High selectivity due to both chromatographic separation and mass fragmentation patterns, which provide structural information.[12]
Speed Analysis times are typically in the range of 10-30 minutes.Can offer faster analysis times, especially with modern fast GC techniques.
Cost Relatively lower instrument and operational costs.Higher initial instrument cost and potentially higher operational costs.
Ease of Use Generally considered user-friendly and robust for routine analysis.Can be more complex to operate and maintain.

For this compound, which is a moderately polar compound, HPLC-UV offers a direct and efficient method of analysis without the need for derivatization, which might be necessary for GC-MS to improve volatility and peak shape. While GC-MS provides higher sensitivity and structural confirmation, the validated HPLC-UV method is more than adequate for routine quality control purposes, offering a balance of performance, cost-effectiveness, and ease of use.

Conclusion

This guide has detailed a robust and reliable reversed-phase HPLC-UV method for the quantitative analysis of this compound. The method has been successfully validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. The presented method is well-suited for routine quality control and research applications. A comparison with GC-MS highlights that while both techniques have their merits, the HPLC-UV method provides a practical and cost-effective solution for the intended purpose. The information provided herein should serve as a valuable resource for scientists and researchers in the implementation of this analytical method.

References

A Technical Guide to the Structure-Activity Relationship of Pyrazine-2-Carboxylate Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial drug discovery, the pyrazine scaffold represents a privileged heterocyclic motif, foundational to several clinically significant therapeutic agents. Among these, Pyrazinamide (PZA) stands as a first-line treatment for tuberculosis, underscoring the therapeutic potential embedded within this chemical class.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" scaffold. We will objectively compare the performance of various structural modifications, supported by experimental data, to elucidate the key determinants of antimicrobial and antitubercular activity. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-infective agents.

The Pyrazine-2-Carboxylate Core: A Platform for Antimicrobial Design

The pyrazine-2-carboxylate core is a versatile starting point for the development of new antimicrobial agents. The parent compound, pyrazinoic acid, is the active form of the antitubercular drug pyrazinamide.[1] The core structure consists of a pyrazine ring with a carboxylic acid or its derivative at position 2. This guide will focus on analogs where the carboxylic acid is esterified (as in the titular methyl ester) or converted to an amide, and where substitutions are made on the pyrazine ring, particularly at the 5-position.

The rationale for exploring analogs of "this compound" stems from the need to optimize the therapeutic index of PZA and to develop compounds with a broader spectrum of activity or efficacy against resistant strains.[2] Key modifications to explore include:

  • Modification of the Carboxylate Group: Conversion of the methyl ester to various amides to modulate cell permeability, metabolic stability, and target engagement.

  • Substitution at the 5-Position of the Pyrazine Ring: Introduction of various functional groups, such as alkyl, chloro, and hydroxymethyl groups, to probe the impact on lipophilicity and electronic properties, which are often critical for activity.[3]

  • Substitution at other positions on the Pyrazine Ring: While this guide focuses on 5-substituted analogs, it is important to note that substitutions at other positions also significantly impact activity.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of pyrazine derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4] The following tables summarize the in vitro activity of various pyrazine-2-carboxamide analogs against Mycobacterium tuberculosis and other microbial strains.

Table 1: Antitubercular Activity of 5-Substituted-6-chloro-N-benzylpyrazine-2-carboxamides [5]

Compound ID5-Position SubstituentBenzyl Ring SubstituentMIC (µg/mL) against M. tuberculosis
PZA (Reference) H(Amide)6.25
1 -Cl4-OCH₃12.5
2 -Cl3-CF₃15.62 (antifungal)
8 -Cl4-OCH₃6.25
9 -C(CH₃)₃H> 25
10 -C(CH₃)₃3-CF₃6.25
11 -C(CH₃)₃4-Cl> 25
12 -C(CH₃)₃4-OCH₃6.25

Table 2: Antimicrobial Activity of Substituted Pyrazine-2-Carboxylic Acid Amides [3][6][7][8]

Compound IDPyrazine Ring SubstitutionAmide MoietyActivity
2d 6-Cl3-methylphenylPoor antifungal (MIC = 31.25-500 µmol·dm⁻³)
2f 5-tert-butyl-6-Cl3-methylphenylAntialgal (IC₅₀ = 0.063 mmol·dm⁻³)
2o 5-tert-butyl-6-Cl3,5-bis(trifluoromethyl)phenyl72% inhibition of M. tuberculosis
4 5-tert-butyl-6-Cl1,3-thiazol-2-ylPhotosynthesis inhibition (IC₅₀ = 49.5 µmol·L⁻¹)
8 5-tert-butyl-6-Cl4-methyl-1,3-thiazol-2-ylAntifungal (MIC = 31.25 µmol·mL⁻¹)
18 5-tert-butyl-6-Cl3,5-dibromo-4-hydroxyphenyl72% inhibition of M. tuberculosis
27 5-tert-butyl-6-Cl5-bromo-2-hydroxyphenylPhotosynthesis inhibition (IC₅₀ = 41.9 µmol·L⁻¹)
Structure-Activity Relationship Insights:

From the data presented, several key SAR trends can be deduced:

  • Influence of Lipophilicity: A general trend observed is that increased lipophilicity often correlates with enhanced antitubercular activity. For instance, compound 2o , with two trifluoromethyl groups, and compound 18 , with two bromo substituents, both exhibit high lipophilicity and significant inhibition of M. tuberculosis.[3][7][8] This is likely due to improved cell wall penetration in mycobacteria.

  • Role of the 5-Position Substituent: The presence of a bulky, lipophilic group at the 5-position, such as a tert-butyl group, appears to be beneficial for antitubercular and antifungal activity, as seen in compounds 2o , 8 , and 18 .[3][7][8]

  • Impact of the Amide Moiety: The nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity. Electron-withdrawing groups on the phenyl ring of the amide, such as trifluoromethyl groups, enhance antitubercular activity.[3] The presence of a hydroxyl group on the phenyl ring, as in compounds 18 and 27 , also appears to be favorable.[7][8]

  • Ester vs. Amide: While direct comparative data for "this compound" and its corresponding amides is not available in the search results, the extensive research on pyrazine-2-carboxamides suggests that the amide linkage is a key pharmacophoric feature for antitubercular activity, likely due to its ability to form crucial hydrogen bonds with the target enzyme.[1]

Experimental Protocols

General Synthesis of Pyrazine-2-Carboxamide Analogs

The synthesis of pyrazine-2-carboxamide analogs typically involves a two-step process starting from the corresponding pyrazine-2-carboxylic acid.[5][7][8]

Step 1: Synthesis of Pyrazine-2-carbonyl Chloride

  • To a solution of the substituted pyrazine-2-carboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂).

  • Reflux the mixture for 2-4 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acid chlorides. The acid chloride is a highly reactive intermediate, making it susceptible to nucleophilic attack by an amine in the subsequent step.

Step 2: Amide Formation

  • Dissolve the crude pyrazine-2-carbonyl chloride in a dry, inert solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath.

  • Add a solution of the desired amine and a base (e.g., triethylamine or pyridine) dropwise.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base is added to neutralize the HCl generated during the reaction, driving the reaction to completion.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling PyrazineCarboxylicAcid Pyrazine-2-carboxylic Acid PyrazineCarbonylChloride Pyrazine-2-carbonyl Chloride PyrazineCarboxylicAcid->PyrazineCarbonylChloride Toluene, Reflux SOCl2 SOCl₂ FinalProduct Pyrazine-2-carboxamide Analog PyrazineCarbonylChloride->FinalProduct DCM, RT Amine R-NH₂ Base Base (e.g., Et₃N) MIC_Workflow A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24h D->E F Read Plate and Determine MIC E->F PZA_Mechanism PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Activation in M. tuberculosis PZase Pyrazinamidase (PZase) Target1 Disruption of Membrane Energetics POA->Target1 Target2 Inhibition of PanD (CoA Biosynthesis) POA->Target2 Target3 Inhibition of FAS-I POA->Target3 CellDeath Bacterial Cell Death Target1->CellDeath Target2->CellDeath Target3->CellDeath

References

In vitro evaluation of "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the In Vitro Cytotoxicity Evaluation of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Introduction: The Therapeutic Potential of Pyrazine Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among these, pyrazine derivatives, characterized by a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, have garnered significant attention for their broad spectrum of biological activities.[1][2] These structures are integral to numerous natural and synthetic compounds and are increasingly investigated as potent anticancer agents.[1][3] The therapeutic promise of pyrazine-based molecules often stems from their ability to interact with and inhibit key biological targets, particularly protein kinases, which are critical regulators of cellular signaling pathways governing cell proliferation, survival, and apoptosis.[3][4]

This guide focuses on This compound (MHPC) , a specific pyrazine derivative. While direct cytotoxicity data for MHPC is not extensively published, its structural similarity to other biologically active pyrazines warrants a thorough investigation. This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a robust, multi-assay strategy for the in vitro evaluation of MHPC's cytotoxic potential. We will compare established methodologies, explain the rationale behind experimental choices, and provide a framework for interpreting the data to elucidate both the potency and the potential mechanism of action.

Part 1: Mechanistic Rationale and Experimental Strategy

Before embarking on experimental work, it is crucial to understand the potential mechanisms through which a pyrazine derivative like MHPC might exert cytotoxic effects. Many pyrazine compounds function as inhibitors of signaling cascades crucial for tumor progression.[4] A prominent example is the RAS-ERK pathway, which is frequently hyperactivated in various cancers and regulates cell survival and proliferation.[5] Allosteric inhibitors of the SHP2 protein, a key activator of this pathway, have been designed around a pyrazine core.[5][6]

The evaluation of MHPC should therefore be designed not only to quantify cell death but also to provide clues about its mode of action. A well-rounded strategy involves a primary viability screen followed by assays that differentiate between the two major forms of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death resulting from membrane damage).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazine Pyrazine Inhibitor (e.g., SHP099) Pyrazine->SHP2 Inhibition

Caption: Potential mechanism of pyrazine inhibitors targeting the SHP2-RAS-ERK pathway.[5]

This guide proposes a three-tiered experimental workflow:

  • Primary Viability Assessment: Using the MTT assay to determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

  • Membrane Integrity Assessment: Employing the Lactate Dehydrogenase (LDH) assay to quantify necrosis.

  • Apoptosis/Necrosis Differentiation: Using Annexin V-FITC/Propidium Iodide (PI) staining with flow cytometry to precisely define the mode of cell death.

G cluster_assays Parallel Cytotoxicity Assays start Start: Prepare MHPC Stock & Select Cancer Cell Lines seed 1. Seed Cells in 96-Well Plates (24h incubation) start->seed treat 2. Treat with Serial Dilutions of MHPC (24-72h incubation) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) treat->annexin analysis 3. Data Acquisition (Spectrophotometry / Flow Cytometry) mtt->analysis ldh->analysis annexin->analysis calc 4. Data Analysis (Calculate % Viability, % Cytotoxicity, IC50) analysis->calc end End: Comparative Evaluation & Mechanistic Insight calc->end

Caption: Proposed experimental workflow for evaluating MHPC cytotoxicity.

Part 2: A Comparative Guide to Core Cytotoxicity Assays

The choice of assay is critical for generating reliable and comprehensive cytotoxicity data. No single assay is sufficient; therefore, a comparative approach using methods with distinct endpoints is recommended.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric assay widely used to assess cell viability by measuring mitochondrial metabolic activity.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[8]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO2).[7]

  • Compound Treatment: Prepare serial dilutions of MHPC in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 24, 48, or 72 hours.[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against the logarithm of MHPC concentration to determine the IC50 value.

MTT Assay Advantages & Disadvantages
Principle Measures mitochondrial reductase activity, an indicator of viable, metabolically active cells.
Pros High throughput, cost-effective, well-established, and provides a quantitative IC50 value.
Cons Can be influenced by compounds affecting cellular metabolism without inducing death. It cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[9][10]
LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells that have lost membrane integrity, a hallmark of necrosis.[8][11] Released LDH catalyzes a reaction that results in a colored product, with the amount of color being proportional to the number of lysed cells.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol in a separate plate.

  • Controls: Prepare three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Compound-Treated, and (3) Maximum LDH Release (cells lysed with a detergent like Triton™ X-100).[9][11]

  • Sample Collection: After incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

LDH Assay Advantages & Disadvantages
Principle Measures the activity of LDH released from the cytosol of membrane-compromised cells.
Pros Directly measures cell death (necrosis or late apoptosis). The assay is simple and fast.
Cons Less sensitive for early apoptosis where the membrane is still intact. The original protocol may underestimate cell death in samples with significant growth inhibition.[9][10]
Annexin V/PI Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides the most detailed insight into the mode of cell death. It uses two fluorescent probes:

  • Annexin V-FITC: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide (PI): A nuclear stain that can only enter cells with compromised membranes (late apoptosis or necrosis).

Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with MHPC at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells (rare)

Annexin V/PI Assay Advantages & Disadvantages
Principle Detects phosphatidylserine externalization (apoptosis) and loss of membrane integrity (necrosis).
Pros Provides definitive, quantitative data on the mode of cell death.[5] Can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Cons Lower throughput, more technically demanding, and requires specialized equipment (flow cytometer).

Part 3: Data Synthesis and Comparative Benchmarking

To contextualize the potential efficacy of MHPC, its performance should be compared against other pyrazine derivatives reported in the literature. The table below presents a hypothetical data set for MHPC alongside published data for a potent pyrazine derivative, demonstrating how to structure a comparative analysis.

CompoundCell LineAssayEndpointResultReference
MHPC (Hypothetical) A549 (Lung)MTTIC50 (48h)8.2 µMN/A
MHPC (Hypothetical) MCF-7 (Breast)MTTIC50 (48h)15.5 µMN/A
MHPC (Hypothetical) A549 (Lung)LDH% Cytotoxicity @ 10 µM45%N/A
Compound 11 A549 (Lung)MTTIC50 (48h)4.3 µM[12]
Compound 11 MCF-7 (Breast)MTTIC50 (48h)5.4 µM[12]
Pyrazine Complex 2 A549 (Lung)MTTIC50Submicromolar[13]
Pyrazine Complex 2 MCF-7 (Breast)MTTIC50Submicromolar[13]

Interpretation of Hypothetical Data: The hypothetical IC50 value of 8.2 µM for MHPC in A549 lung cancer cells suggests moderate cytotoxic activity. While less potent than the submicromolar activity of Pyrazine Complex 2[13] or the 4.3 µM activity of Compound 11[12], it indicates a biological effect that warrants further investigation. The corresponding 45% cytotoxicity in the LDH assay at a similar concentration would suggest that a significant portion of the cell death occurs via necrosis or late apoptosis, a hypothesis that would be confirmed or refuted by the Annexin V/PI assay.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the in vitro evaluation of this compound cytotoxicity. By employing a multi-assay approach—combining MTT for viability, LDH for membrane integrity, and Annexin V/PI for mode-of-death analysis—researchers can generate a comprehensive profile of the compound's biological activity. Comparing these results against benchmarks from other pyrazine derivatives provides essential context for its potential as a therapeutic agent.

Should MHPC demonstrate significant and selective cytotoxicity, subsequent research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, phosphatases) through which it exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of MHPC to optimize potency and selectivity.

  • In Vivo Efficacy: Advancing promising candidates to preclinical animal models to assess their therapeutic efficacy and safety profiles.

By following this structured, evidence-based approach, the scientific community can effectively and efficiently evaluate the potential of novel pyrazine compounds like MHPC in the ongoing search for new and improved therapeutics.

References

A Methodological Guide for Evaluating the Anticancer Efficacy of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The relentless pursuit of novel anticancer therapeutics has identified heterocyclic compounds, particularly those containing a pyrazine scaffold, as a fertile ground for discovery.[1][2][3] Pyrazine derivatives are noted for their diverse pharmacological activities and have been incorporated into numerous compounds with demonstrated anticancer potential.[1][2] This guide introduces Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate , a specific pyrazine derivative, as a candidate for systematic evaluation. In the absence of published anticancer data for this specific molecule, this document provides a comprehensive, scientifically rigorous framework for its preclinical evaluation.

We outline a phased experimental approach, beginning with foundational in vitro cytotoxicity screening against a panel of human cancer cell lines and progressing to mechanistic studies to elucidate potential modes of action. This guide provides detailed, field-tested protocols for key assays, explains the scientific rationale behind experimental choices, and establishes a comparative context using well-characterized chemotherapeutic agents, Doxorubicin and Cisplatin . All quantitative data are presented in structured tables, and complex workflows are visualized through clear, concise diagrams to ensure clarity and reproducibility. This document is intended to serve as a practical roadmap for researchers in oncology and drug development.

Introduction: The Rationale for Investigating Pyrazine Scaffolds

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity. A significant body of research demonstrates that modifying the pyrazine core with various functional groups can yield compounds with potent activity against a range of human cancer cell lines, including those of the lung, breast, and prostate.[3][4]

This compound (hereafter referred to as "Compound-P") is a derivative of interest due to its functional groups—a hydroxymethyl group and a methyl carboxylate group. These moieties present opportunities for hydrogen bonding and esterase-mediated cleavage, respectively, which could influence cellular uptake, target binding, and metabolic activation. This guide proposes a systematic investigation to determine if these structural features translate into meaningful anticancer efficacy.

Comparative Benchmarking: Standard Anticancer Agents

To properly contextualize the potential efficacy of Compound-P, its performance must be measured against established clinical agents. We propose using Doxorubicin and Cisplatin as benchmarks due to their widespread use, well-understood mechanisms, and extensive preclinical data.

  • Doxorubicin: An anthracycline antibiotic that functions primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.

  • Cisplatin: A platinum-based coordination complex that forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These adducts distort the DNA structure, disrupt replication and transcription, and trigger cell death pathways.

These agents provide robust positive controls and represent two distinct, fundamental mechanisms of cytotoxicity. A favorable outcome for Compound-P would be high potency (low IC₅₀ value) against cancer cells, particularly with a selectivity profile superior to these standard agents (i.e., lower toxicity to non-cancerous cells).

A Phased Experimental Framework for Efficacy Evaluation

We propose a multi-stage approach to systematically characterize the anticancer potential of Compound-P. This workflow ensures that resources are directed efficiently, with each phase building upon the results of the last.

G cluster_0 Phase 1: In Vitro Screening cluster_2 Decision Point P1_Start Compound-P Synthesis & QC P1_Assay MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) P1_Start->P1_Assay P1_Data Calculate IC50 Values & Selectivity Index (SI) P1_Assay->P1_Data Decision Potent & Selective? P1_Data->Decision P2_Apoptosis Apoptosis Assay (Annexin V / PI Staining) P2_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Decision->P2_Apoptosis Yes Decision->P2_Cycle Yes Stop Stop or Redesign Decision->Stop No

Caption: Proposed experimental workflow for evaluating Compound-P.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of Compound-P on a panel of human cells. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound-P against various cancer cell lines and a non-cancerous control cell line.

Cell Line Panel:

  • MCF-7: Luminal A breast adenocarcinoma (Estrogen Receptor positive)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • MCF-10A: Non-tumorigenic breast epithelial cells (for selectivity assessment)

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 2X stock solution of Compound-P, Doxorubicin, and Cisplatin in culture medium. Perform serial dilutions to create a range of 8-10 concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a "no cell" blank control.

  • Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (OD_treated / OD_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Phase 2: Mechanistic Elucidation

If Compound-P demonstrates potent and selective cytotoxicity in Phase 1, the next logical step is to investigate how it induces cell death.

Protocol: Apoptosis Assessment via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).

  • Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat with Compound-P at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Lower Left): Viable cells

    • Annexin V+ / PI- (Lower Right): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left): Necrotic cells

Data Interpretation and Hypothetical Comparison

The primary output from the initial screening will be the IC₅₀ values. A lower IC₅₀ value indicates higher potency. Equally important is the Selectivity Index (SI) , calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI value greater than 2 is generally considered a promising indicator of a therapeutic window.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)MCF-10A (Normal)Selectivity Index (A549)
Compound-P 8.55.210.1> 50> 9.6
Doxorubicin 0.50.80.62.12.6
Cisplatin 12.09.815.525.02.5

This data is purely illustrative to demonstrate a potential successful outcome. In this hypothetical scenario, Compound-P shows moderate single-digit micromolar potency against the A549 lung cancer cell line and, critically, exhibits a significantly higher selectivity index than the standard chemotherapies, making it a compelling candidate for further investigation.

Mechanistic Context: Potential Target Pathways

Many pyrazine-based anticancer agents function by inhibiting key signaling pathways that drive cell proliferation and survival.[7] One of the most critical pathways is the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Outcomes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Inhibition of Apoptosis AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation CompoundP Compound-P (Hypothetical Target) CompoundP->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Future work, should initial results prove promising, would involve Western blot analysis to probe the phosphorylation status of key proteins like AKT and S6 kinase to validate inhibition of this or other relevant pathways.

Conclusion and Future Directions

This guide presents a clear, actionable framework for the initial preclinical evaluation of this compound. By adhering to these validated protocols and maintaining a comparative perspective against standard-of-care agents, researchers can generate high-quality, reproducible data. A successful outcome—characterized by potent, selective cytotoxicity and the induction of apoptosis—would provide a strong rationale for advancing Compound-P to more complex studies, including in vivo efficacy trials using xenograft models and further target deconvolution studies. The path from a novel molecule to a clinical candidate is arduous, but it begins with the foundational, systematic evaluation detailed herein.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of synthetic strategies for Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. It further details the comprehensive spectroscopic validation required to ensure the structural integrity and purity of the final compound. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the synthesis and characterization of such molecules.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds of immense interest in the pharmaceutical and flavor chemistry industries. Their inherent aromaticity and the presence of two nitrogen atoms confer unique electronic properties and hydrogen bonding capabilities, making them privileged scaffolds in drug design. This compound, in particular, possesses three key functional groups—an ester, a hydroxyl group, and the pyrazine core—that allow for diverse chemical modifications, rendering it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several routes. Here, we compare a proposed, efficient pathway starting from commercially available materials with an alternative approach, highlighting the rationale behind the chosen methodologies.

Proposed Synthesis: Oxidation of a Methyl Pyrazine Precursor

A robust and scalable approach involves the selective oxidation of the methyl group of a readily available precursor, Methyl 5-methylpyrazine-2-carboxylate. This strategy is predicated on the differential reactivity of the methyl group and the pyrazine ring.

Workflow for Proposed Synthesis

A 5-Methylpyrazine-2-carboxylic Acid B Methyl 5-methylpyrazine-2-carboxylate A->B Esterification (Methanol, Acid catalyst) C Methyl 5-(bromomethyl)pyrazine-2-carboxylate B->C Radical Bromination (NBS, AIBN) D Methyl 5-(acetoxymethyl)pyrazine-2-carboxylate C->D Nucleophilic Substitution (Potassium Acetate) E This compound D->E Hydrolysis (Base or Acid)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

  • Esterification of 5-Methylpyrazine-2-carboxylic Acid:

    • To a solution of 5-methylpyrazine-2-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield Methyl 5-methylpyrazine-2-carboxylate. A similar esterification process is described for 5-methylpyrazinecarboxylic acid using an ion exchange resin as a catalyst[1].

  • Radical Bromination of the Methyl Group:

    • Dissolve Methyl 5-methylpyrazine-2-carboxylate in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere, with initiation by a light source if necessary.

    • Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Nucleophilic Substitution with Acetate:

    • Dissolve the crude Methyl 5-(bromomethyl)pyrazine-2-carboxylate in a polar aprotic solvent like dimethylformamide (DMF).

    • Add potassium acetate and heat the mixture.

    • The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is worked up by extraction to yield Methyl 5-(acetoxymethyl)pyrazine-2-carboxylate.

  • Hydrolysis to the Final Product:

    • The acetate protecting group is then hydrolyzed under basic or acidic conditions. For instance, treatment with a mild base like potassium carbonate in methanol will yield the desired this compound. Purification is typically achieved by column chromatography.

Alternative Synthesis: Building the Pyrazine Ring

An alternative strategy involves the construction of the pyrazine ring from acyclic precursors that already contain the necessary functional groups, or precursors that can be easily converted to them.

Workflow for Alternative Synthesis

A Diaminomalonamide C 3-Hydroxy-5-methylpyrazine-2-carboxamide A->C B Hydroxyacetone B->C Condensation D 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid C->D Hydrolysis E Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate D->E Esterification F Methyl 3-chloro-5-methylpyrazine-2-carboxylate E->F Chlorination (POCl3) G Methyl 5-methylpyrazine-2-carboxylate F->G Reduction (H2, Pd/C) H This compound G->H Oxidation (e.g., SeO2)

Figure 2: An alternative, multi-step synthetic approach.

This alternative route, while potentially effective, involves more steps and may present challenges in terms of yields and purification at each stage. For instance, the initial condensation reaction can lead to regioisomeric byproducts. The chlorination and reduction steps also require careful control of reaction conditions.

Spectroscopic Validation: A Self-Validating System

The definitive identification of the synthesized this compound relies on a combination of spectroscopic techniques. The data obtained should be internally consistent and align with the expected structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, we can predict the following key features in its ¹H and ¹³C NMR spectra.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyrazine Proton 18.9 - 9.2Singlet1HH adjacent to the ester group
Pyrazine Proton 28.5 - 8.7Singlet1HH adjacent to the hydroxymethyl group
Hydroxymethyl (-CH₂-)4.7 - 4.9Singlet2HMethylene protons of the hydroxymethyl group
Hydroxyl (-OH)Variable (broad singlet)Broad Singlet1HHydroxyl proton (exchangeable with D₂O)
Methyl Ester (-OCH₃)3.9 - 4.1Singlet3HMethyl protons of the ester group
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon (C=O)164 - 166Ester carbonyl carbon
Pyrazine Carbon 1150 - 155C bearing the hydroxymethyl group
Pyrazine Carbon 2145 - 150C bearing the ester group
Pyrazine Carbon 3142 - 146CH adjacent to the ester group
Pyrazine Carbon 4140 - 144CH adjacent to the hydroxymethyl group
Hydroxymethyl (-CH₂-)60 - 65Methylene carbon of the hydroxymethyl group
Methyl Ester (-OCH₃)52 - 54Methyl carbon of the ester group

The predicted chemical shifts are based on the analysis of related pyrazine derivatives. For comparison, the ¹H NMR spectrum of Methyl 5-methylpyrazine-2-carboxylate would show a singlet for the methyl group around 2.6 ppm, which would be absent in the final product, and instead, the characteristic signals for the hydroxymethyl group would appear.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (hydroxyl)3200 - 3600Broad
C-H Stretch (aromatic)3000 - 3100Sharp, medium
C=O Stretch (ester)1720 - 1740Strong, sharp
C=N and C=C Stretch (ring)1400 - 1600Medium to strong
C-O Stretch (ester & alcohol)1000 - 1300Strong

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a key indicator of the hydroxyl group, confirming the successful oxidation of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 168.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168.

Expected Fragmentation Pattern:

  • Loss of a methoxy radical (-•OCH₃): [M - 31]⁺ at m/z = 137

  • Loss of formaldehyde (-CH₂O) from the hydroxymethyl group: [M - 30]⁺ at m/z = 138

  • Loss of a hydroxyl radical (-•OH): [M - 17]⁺ at m/z = 151

  • Loss of water (-H₂O): [M - 18]⁺ at m/z = 150

The fragmentation pattern can help to confirm the presence of both the ester and the hydroxymethyl functional groups. A study on the mass spectrometry of hydroxymethylpyrazines has shown that the presence or absence of fragments like [M - 17]⁺, [M - 18]⁺, and [M - 19]⁺ can be characteristic for distinguishing between positional isomers[2].

Conclusion

The synthesis of this compound is a key step in the development of novel chemical entities for various applications. The proposed synthetic route via oxidation of a methyl precursor offers a more direct and potentially higher-yielding approach compared to the construction of the pyrazine ring from acyclic precursors. Rigorous spectroscopic validation using a combination of NMR, IR, and MS is crucial to unequivocally confirm the structure and purity of the final product. The predicted spectroscopic data provided in this guide serves as a benchmark for researchers working on the synthesis and characterization of this and related pyrazine derivatives.

References

A Researcher's Guide to the Biological Screening of a "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are a cornerstone of drug discovery. Among these, pyrazine derivatives have garnered significant attention for their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The pyrazine core, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, serves as a versatile scaffold for developing novel therapeutic agents.[7][8] This guide provides a comprehensive framework for the biological screening of a focused library of derivatives from the parent compound "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate." We will explore the rationale, compare this library to alternative screening collections, provide detailed experimental protocols, and present illustrative data to guide researchers in their drug discovery efforts.

The strategic modification of the pyrazine scaffold can significantly influence the pharmacological properties of the resulting compounds.[9] This has led to the development of a diverse range of pyrazine derivatives with potential applications in oncology and infectious diseases.[10][11][12] This guide will focus on two primary areas of high unmet medical need: oncology and antimicrobial research.

Section 1: Library Design and Comparative Analysis

The design of a screening library is a critical first step. Starting with a core structure like this compound, a library of derivatives can be synthesized to explore the structure-activity relationship (SAR). Modifications would typically involve substitutions at the hydroxyl and methyl groups, as well as alterations to the carboxylate moiety.

Rationale for a "this compound" Library

The selection of this specific pyrazine scaffold is based on its inherent chemical features that are amenable to diversification, allowing for a systematic exploration of chemical space. The presence of multiple functional groups (hydroxymethyl, methyl, and carboxylate) provides opportunities for a variety of chemical modifications to modulate properties such as solubility, cell permeability, and target binding.

Comparison with Alternative Screening Libraries

To provide context for the potential of our target library, it is useful to compare it with other commonly screened heterocyclic compound libraries.

Library ClassCore ScaffoldKey Therapeutic AreasAdvantagesDisadvantages
Pyrazine Derivatives PyrazineAnticancer, Antimicrobial, Anti-inflammatoryBroad spectrum of activity, established synthetic routes.Potential for off-target effects due to structural similarities to endogenous molecules.
Quinoline Derivatives QuinolineAntimalarial, Anticancer, AntibacterialWell-established class, known pharmacophores.Can have toxicity concerns, resistance mechanisms are known for some derivatives.
Thiazole Derivatives ThiazoleAntimicrobial, AnticancerDiverse biological activities, synthetically accessible.[10]Can exhibit metabolic instability.
Pyridine Derivatives PyridineCNS disorders, Anticancer, Anti-inflammatoryGood physicochemical properties, including solubility.[5]Potential for toxicity, particularly hepatotoxicity.

This comparison highlights that while other heterocyclic libraries have proven value, the pyrazine scaffold offers a compelling combination of broad biological activity and synthetic tractability, making it a valuable starting point for a discovery campaign.

Section 2: Experimental Protocols and Data Interpretation

This section provides detailed protocols for primary screening assays in oncology and microbiology. The choice of assays is dictated by their robustness, reproducibility, and relevance to the target disease areas.

Anticancer Screening: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is a widely used method for screening potential anticancer agents.[4]

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives and a positive control (e.g., Doxorubicin) in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Data and Interpretation

Compound IDDerivative StructureIC50 (µM) vs. MCF-7
MHP-001(Parent Compound)> 100
MHP-0025-(acetoxymethyl)25.4
MHP-0035-(aminomethyl)12.8
Doxorubicin(Positive Control)0.8
Pyridine-01(Alternative Library)45.2

Interpretation: In this illustrative dataset, the parent compound (MHP-001) shows little activity. However, derivatization at the hydroxymethyl group (MHP-002 and MHP-003) leads to a significant increase in cytotoxic activity, with the aminomethyl derivative (MHP-003) being the most potent. This provides a clear direction for further SAR studies. The pyrazine derivatives show more promising activity than the representative compound from the pyridine library.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of a compound.[13]

Experimental Workflow

Caption: Workflow for the MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrazine derivatives in a 96-well microtiter plate using an appropriate broth medium.

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) and add it to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Illustrative Data and Interpretation

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureus
MHP-001(Parent Compound)> 256
MHP-0042-(morpholine-4-carbonyl)64
MHP-0052-(piperazine-1-carbonyl)32
Ampicillin(Positive Control)2
Thiazole-01(Alternative Library)128

Interpretation: The illustrative data shows that modifying the carboxylate group to form amides (MHP-004 and MHP-005) results in antibacterial activity.[14] The piperazine derivative (MHP-005) is more potent than the morpholine derivative (MHP-004), suggesting that the nature of the amine used for amide formation is important for activity. Again, the pyrazine derivatives outperform the comparator from the thiazole library.

Section 3: Mechanistic Insights and Future Directions

The initial screening provides valuable data on the biological activity of the library. The next step is to investigate the mechanism of action of the most promising "hit" compounds.

Potential Mechanisms of Action

Pyrazine derivatives are known to exert their biological effects through various mechanisms.[11] In cancer, they can act as kinase inhibitors, disrupting signaling pathways that are crucial for tumor growth and survival.[9][15] For their antimicrobial activity, they may interfere with essential cellular processes in bacteria.

Potential Signaling Pathway in Cancer

G Pyrazine_Derivative Pyrazine_Derivative Kinase Kinase Pyrazine_Derivative->Kinase Inhibition Downstream_Signaling Downstream_Signaling Kinase->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Blocks Apoptosis Apoptosis Downstream_Signaling->Apoptosis Induces

Caption: Potential mechanism of action for a pyrazine-based kinase inhibitor.

Further studies, such as kinase profiling assays for anticancer hits and target identification studies for antimicrobial hits, would be necessary to elucidate the precise molecular targets.

Future Directions

The results from the primary screens and initial mechanistic studies will guide the next phase of the drug discovery process, which includes:

  • Lead Optimization: Synthesizing additional derivatives of the most potent and selective compounds to improve their activity and drug-like properties.

  • In Vivo Efficacy Studies: Testing the optimized lead compounds in animal models of cancer or infection to evaluate their in vivo efficacy and safety.

  • ADME/Tox Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of the lead compounds.

Conclusion

The biological screening of a focused library of "this compound" derivatives represents a promising strategy for the discovery of novel therapeutic agents. This guide has provided a framework for designing and executing such a screening campaign, from library selection and assay development to data interpretation and follow-up studies. By systematically exploring the chemical space around the pyrazine scaffold, researchers can unlock the potential of this versatile class of compounds to address significant unmet medical needs in oncology and infectious diseases.

References

A Comparative Guide to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used for identification, purity assessment, and quantification. This guide provides an in-depth technical comparison of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate as an analytical reference standard. We will explore its characterization, compare it with a relevant alternative, and provide a detailed, field-proven analytical protocol for its use, grounded in established validation principles.

Introduction: The Critical Role of Pyrazine-Based Reference Standards

This compound (MHPC), with the molecular formula C₇H₈N₂O₃, is a key heterocyclic compound.[1] Pyrazine derivatives are significant scaffolds in medicinal chemistry and are often found as key intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs).[2] The accurate quantification of such compounds is crucial for ensuring the safety and efficacy of drug products. A well-characterized reference standard is the cornerstone of any quantitative analytical method, providing the benchmark against which all samples are measured. The qualification of a reference standard is a rigorous process that establishes its identity, purity, and stability, ensuring its suitability for its intended analytical purpose.

Physicochemical Characterization and Analytical Profile

The first step in qualifying a reference standard is to confirm its identity and define its physicochemical properties. For MHPC, this involves a suite of analytical techniques.

Table 1: Physicochemical Properties of MHPC and a Comparative Alternative

PropertyThis compound (MHPC)Methyl 5-methylpyrazine-2-carboxylate (MMPC)
CAS Number 1262803-64-441110-33-2
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₂
Molecular Weight 168.15 g/mol 152.15 g/mol [3][4]
Structure MHPC StructureMMPC Structure
Appearance White to off-white solid (predicted)Light yellow to yellow solid[4]
Melting Point Data not readily available~92 °C[4]
Solubility Soluble in Methanol, Dichloromethane (predicted)Soluble in Methanol, Dichloromethane[4]
Key Application Synthetic intermediate, potential impurityGlipizide Impurity, synthetic intermediate[3][4]

Alternative for Comparison: As a comparator, we have selected Methyl 5-methylpyrazine-2-carboxylate (MMPC) . This compound is structurally similar, differing by a methyl group instead of a hydroxymethyl group. Its relevance is well-established as an intermediate in the synthesis of the anti-diabetic drug Glipizide, making it a pertinent reference standard in pharmaceutical quality control.[3][4]

Analytical Techniques for Characterization

A multi-pronged approach is essential for the comprehensive characterization of a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide a definitive fingerprint of the molecule. For MHPC, one would expect to see distinct signals for the methyl ester protons, the hydroxymethyl protons, and the aromatic protons on the pyrazine ring.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further cementing the compound's identity. Predicted mass-to-charge ratios for MHPC adducts include [M+H]⁺ at m/z 169.06078 and [M+Na]⁺ at m/z 191.04272.[1]

  • Chromatographic Purity (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of a reference standard. A validated, stability-indicating method is developed to separate the main compound from any potential impurities, including process-related impurities and degradation products.

  • Quantitative NMR (qNMR): As a primary analytical method, qNMR allows for the direct determination of a compound's purity (assay) without the need for a reference standard of the same material.[5] The purity is calculated by comparing the integral of a specific analyte signal to the integral of a certified internal standard with a known purity.[5] This technique is invaluable for assigning a precise purity value to a candidate reference standard.

Workflow for Reference Standard Qualification

The process of qualifying a new batch of a chemical as a reference standard is a systematic workflow. This ensures that the material is thoroughly characterized and fit for purpose.

G cluster_0 Material Acquisition & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Assay Assignment cluster_3 Finalization A Obtain Candidate Material B Visual Inspection & Physicochemical Properties (MP, Solubility) A->B C Structural Elucidation (¹H NMR, ¹³C NMR) B->C D Molecular Weight Confirmation (MS, HRMS) C->D F Chromatographic Purity (HPLC/UPLC, >99.5%) D->F E Infrared Spectroscopy (FTIR) G Quantitative Assay (qNMR or Mass Balance) F->G K Assign Purity Value G->K H Water Content (Karl Fischer) H->G I Residual Solvents (GC-HS) I->G J Inorganic Impurities (Sulfated Ash) J->G L Stability Assessment (Forced Degradation & Long-term) K->L M Issue Certificate of Analysis (CoA) L->M

Caption: Workflow for qualifying a reference standard.

Comparative Performance: MHPC vs. MMPC

The choice of a reference standard can depend on several factors beyond basic purity. Stability, hygroscopicity, and commercial availability are critical considerations.

Table 2: Performance and Usability Comparison

ParameterThis compound (MHPC)Methyl 5-methylpyrazine-2-carboxylate (MMPC)Justification & Expert Insight
Purity (Typical) >95% (Commercial Grade)>98% (Commercial Grade), can be purified to >99.5%MMPC is more commonly available at high purity due to its use as a pharmaceutical intermediate. MHPC may require further purification to reach reference standard grade.
Stability The hydroxymethyl group may be susceptible to oxidation.Generally stable. The methyl group is less reactive.The primary alcohol in MHPC is a potential site for oxidative degradation, which could impact long-term stability. A stability-indicating method is crucial.
Hygroscopicity The hydroxyl group may lead to higher hygroscopicity.Expected to be less hygroscopic.The presence of the polar -OH group in MHPC increases the likelihood of water absorption, which can affect the accuracy of weighing. Storage in a desiccator is critical.
Chromatographic Behavior More polar, shorter retention time on reversed-phase columns.Less polar, longer retention time on reversed-phase columns.This difference in polarity is advantageous for chromatographic separation if both compounds are present as impurities in a sample.
Commercial Availability Available from several chemical suppliers.Widely available from numerous suppliers, including as a listed impurity standard.The broader availability of MMPC simplifies procurement for routine QC labs.

Detailed Experimental Protocol: HPLC Purity Determination

This section provides a detailed, self-validating HPLC method for the purity determination of this compound. The methodology is grounded in the principles outlined in USP General Chapter <1225> and ICH Q2(R1).[6][7][8]

Principle and Causality

The selected method is a reversed-phase HPLC (RP-HPLC) method with UV detection.

  • Why RP-HPLC? MHPC is a moderately polar molecule, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Why a Gradient? A gradient elution (where the mobile phase composition changes during the run) is chosen to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column and detected. This is crucial for a stability-indicating method.

  • Why UV Detection? The pyrazine ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A wavelength of 225 nm is chosen based on the UV absorption profile of related pyrazine compounds, providing a good response for the parent compound and potential impurities.[6]

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Orthophosphoric Acid (85%, analytical grade)

    • Water (Milli-Q or equivalent HPLC grade)

  • Reference Standard: Well-characterized this compound.

Chromatographic Conditions
ParameterSettingJustification
Mobile Phase A 90:10 (v/v) Water:Acetonitrile + 0.1% Orthophosphoric AcidProvides a highly polar environment for initial retention of the analyte on the C18 column. The acid suppresses the ionization of any acidic or basic functional groups, leading to better peak shape.
Mobile Phase B 10:90 (v/v) Water:Acetonitrile + 0.1% Orthophosphoric AcidThe high organic content elutes less polar compounds.
Gradient Program Time (min)%B
010
2590
3090
3210
4010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Detection Wavelength 225 nmOffers good sensitivity for pyrazine-based compounds.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the MHPC reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

System Suitability Testing (SST) - The Self-Validating System

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step outlined in all major pharmacopeias.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: The tailing factor for the MHPC peak must be ≤ 2.0. (Ensures peak symmetry).

    • Relative Standard Deviation (RSD): The %RSD of the peak areas for the five replicate injections must be ≤ 2.0%. (Demonstrates injection precision).

Analysis and Calculation
  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of any impurities using the area percent method.

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

This method provides a robust and reliable way to assess the purity of MHPC, ensuring that the reference standard meets the high-quality requirements for its intended use in analytical chemistry.

Conclusion

This compound is a valuable chemical entity in pharmaceutical development. When properly qualified, it can serve as a reliable reference standard for analytical testing. Its characterization must be thorough, employing a range of spectroscopic and chromatographic techniques to confirm its identity and assign a precise purity value.

When compared to the structurally similar Methyl 5-methylpyrazine-2-carboxylate (MMPC), MHPC may present greater challenges regarding long-term stability and hygroscopicity due to its hydroxymethyl group. For routine quality control applications where a robust and readily available standard is required, MMPC may be the preferred choice. However, for applications requiring the specific identification and quantification of MHPC as a process impurity or metabolite, a well-characterized in-house or commercial standard is essential. The detailed HPLC protocol provided in this guide offers a validated, field-tested starting point for establishing a reliable purity method for this important compound.

References

Cross-reactivity studies of "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Characterizing the Cross-Reactivity of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate in Biological Systems

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-reactivity of the novel heterocyclic compound, this compound. In the absence of extensive biological data for this specific molecule, we present a multi-tiered strategy, grounded in established scientific principles, to build a robust cross-reactivity profile from the ground up. This document is structured not as a rigid protocol, but as a decision-making guide, comparing and contrasting methodologies to enable the design of a scientifically sound investigation.

Introduction: The Scientific Imperative for Cross-Reactivity Profiling

This compound is a pyrazine derivative. The pyrazine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs. While its primary target and mechanism of action may be the focus of initial research, a thorough understanding of its "off-target" interactions—or cross-reactivity—is paramount for several reasons:

  • Safety and Toxicity: Unforeseen interactions with anti-targets can lead to significant toxicity and adverse drug reactions (ADRs).

  • Mechanism of Action: Off-target effects can confound experimental results, leading to a misinterpretation of the compound's true mechanism of action.

  • Drug Repurposing: Identifying secondary targets can open new therapeutic avenues for the molecule.

This guide will compare and contrast a suite of in silico, in vitro, and cellular methodologies to construct a comprehensive biological interaction profile.

The Initial Step: Predictive In Silico Analysis

Before committing to resource-intensive wet-lab experiments, computational approaches can provide a valuable roadmap of potential cross-reactivity. These methods leverage the compound's chemical structure to predict interactions with a vast database of known biological targets.

The primary technique is molecular docking and similarity searching. A structural analog, Favipiravir (T-705), which is also a pyrazine carboxamide derivative, has a known mechanism of action involving the viral RNA-dependent RNA polymerase (RdRp). This provides a logical starting point for building a predictive model.

Workflow for Predictive Analysis

cluster_0 In Silico Workflow A 1. Obtain 2D/3D Structure of this compound B 2. Structural Similarity Search (e.g., ChEMBL, PubChem) A->B Input Structure D 4. Inverse Molecular Docking Screen against Target Libraries (e.g., PDB, BindingDB) A->D Input Structure C 3. Identify Structurally Similar Compounds with Known Targets B->C Identify Analogs C->D Inform Target Selection E 5. Analyze Docking Scores & Binding Poses D->E Raw Data F 6. Generate Prioritized List of Potential Off-Targets for In Vitro Validation E->F Prioritize Hits

Caption: Predictive in silico workflow for identifying potential off-targets.

This predictive step is crucial for hypothesis generation. For instance, if similarity searches reveal analogs that interact with a specific kinase family, that family should be prioritized for subsequent in vitro screening.

Comparative In Vitro Profiling: A Multi-Pronged Approach

In vitro assays are the cornerstone of cross-reactivity testing, providing direct, quantifiable evidence of molecular interactions. We will compare three essential, complementary strategies: broad-panel biochemical screening, focused enzyme inhibition assays, and unbiased cellular phenotypic screening.

Method Comparison: Broad-Panel vs. Focused Assays
Methodology Principle Primary Output Strengths Limitations
Broad-Panel Biochemical Screening Tests the compound at a fixed concentration (e.g., 10 µM) against a large panel of purified receptors, kinases, proteases, etc.Percent inhibition or binding relative to a control.Breadth: Screens hundreds of targets simultaneously; high-throughput; provides an unbiased overview of potential interactions.Lack of Potency Data: A single concentration doesn't reveal the IC50; may produce false positives/negatives; lacks cellular context.
Focused Enzyme Inhibition Assays (e.g., CYP450) Measures the compound's ability to inhibit the activity of a specific enzyme or enzyme family over a range of concentrations.IC50 (half-maximal inhibitory concentration) value.Potency: Provides a quantitative measure of inhibitory strength; essential for predicting drug-drug interactions.Narrow Scope: Only assesses pre-selected targets; requires prior knowledge or hypothesis.
Cell-Based Phenotypic Screening Treats various cell lines with the compound and uses high-content imaging or other readouts to measure changes in cell morphology, health, or signaling pathways.A "phenotypic fingerprint" of cellular changes.Biological Context: Unbiased and identifies functional outcomes of all target (and off-target) engagement within a living cell.Mechanism is Deconvoluted: The specific molecular target causing the phenotype is not immediately known and requires further investigation.
Experimental Protocol: Broad-Panel Kinase Profiling

This protocol describes a representative workflow for screening this compound against a commercial kinase panel, a common approach to identify off-target kinase interactions.

Objective: To identify which kinases, from a panel of >400, are inhibited by the test compound by more than 50% at a 10 µM concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation:

    • For each kinase in the panel, add the specific kinase, its corresponding substrate, and ATP to the wells of a 384-well plate. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a proxy for kinase activity.

    • Add the test compound to the appropriate wells to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Include positive control wells (e.g., Staurosporine, a broad-spectrum kinase inhibitor) and negative control wells (DMSO vehicle only).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction.

    • Measure the resulting luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls: % Inhibition = 100 x (1 - (SignalCompound - SignalBackground) / (SignalVehicle - SignalBackground)).

    • Flag any kinase where the inhibition is >50% as a "hit" for further investigation (e.g., IC50 determination).

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are critical for drug metabolism, and their inhibition can lead to dangerous drug-drug interactions. This protocol outlines a common fluorescence-based assay.

Objective: To determine the IC50 of this compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Methodology:

  • Reagent Preparation:

    • Prepare a dilution series of the test compound (e.g., from 0.1 µM to 100 µM) in assay buffer.

    • Reconstitute human liver microsomes (as a source of CYP enzymes) and a fluorescent CYP substrate (e.g., Vivid® Substrates by Thermo Fisher Scientific).

  • Assay Procedure:

    • In a 96-well black plate, combine the liver microsomes, the test compound dilutions, and the specific fluorescent substrate for the CYP isoform being tested.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

    • Measure the increase in fluorescence over time (kinetic measurement) at the appropriate excitation/emission wavelengths using a fluorescent plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each compound concentration.

    • Normalize the rates to the vehicle control (0% inhibition) and a known inhibitor control (100% inhibition).

    • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Integrated Data Analysis and Profile Building

The true power of this comparative approach lies in integrating the data from all three tiers—in silico, biochemical, and cellular—to build a cohesive cross-reactivity profile.

cluster_1 Integrated Cross-Reactivity Assessment InSilico In Silico Predictions (Potential Targets List) Biochem Broad-Panel Screening (Identified 'Hits') InSilico->Biochem Guides Panel Selection Focused Focused IC50 Assays (Quantified Potency) Biochem->Focused Validates & Quantifies Hits Profile Comprehensive Cross-Reactivity Profile Biochem->Profile Defines Spectrum of Weaker Interactions Focused->Profile Defines Potent Off-Targets Cellular Phenotypic Screening (Observed Cellular Effect) Cellular->Focused Suggests Pathways to Assay Cellular->Profile Defines Functional Consequences

Caption: Workflow for integrating data from different screening methodologies.

Interpretation Scenario:

Imagine the in silico analysis predicts an affinity for tyrosine kinases. The broad-panel screen then confirms this, showing >50% inhibition of three specific kinases: SRC, ABL, and LCK. Focused IC50 assays reveal potent inhibition of SRC (IC50 = 500 nM) but weak inhibition of the others (IC50 > 10 µM). Concurrently, phenotypic screening in a leukemia cell line sensitive to SRC inhibition shows a potent anti-proliferative effect. This integrated data strongly suggests that SRC is a significant off-target of this compound, a finding that would have been missed by any single method alone.

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is not a linear process but a cyclical and integrative one. By strategically comparing and combining predictive computational methods with broad and focused in vitro assays, researchers can build a robust, multi-dimensional understanding of the molecule's biological interactions. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based guide provides the framework to move beyond a single data point, enabling a comprehensive assessment of both therapeutic potential and safety liabilities.

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

This compound is a valuable heterocyclic intermediate. The pyrazine core is a common motif in pharmacologically active compounds, and the presence of both a hydroxymethyl group and a methyl ester provides two distinct points for further chemical modification. This dual functionality makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including potential therapeutic agents. The efficiency of its synthesis is therefore a critical factor in the early stages of drug discovery and development.

This guide will focus on a prominent synthetic pathway: a two-step approach commencing from the readily available Methyl 5-methylpyrazine-2-carboxylate. This route involves a functional group transformation of the methyl group to the desired hydroxymethyl group via a brominated intermediate.

Synthetic Route 1: Halogenation and Subsequent Hydrolysis

A prevalent strategy for the introduction of a hydroxymethyl group onto an aromatic methyl group is through a two-step sequence of benzylic-type halogenation followed by nucleophilic substitution.

Overall Synthetic Pathway

Synthetic_Route_1 start Methyl 5-methylpyrazine-2-carboxylate intermediate Methyl 5-(bromomethyl)pyrazine-2-carboxylate start->intermediate Bromination end This compound intermediate->end Hydrolysis

Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Comparative Molecular Docking of Pyrazine Derivatives

In the landscape of medicinal chemistry, the pyrazine ring stands out as a "privileged scaffold." Its unique electronic properties, combining aromaticity with two nitrogen heteroatoms, enable it to engage in a diverse array of non-covalent interactions, making it a cornerstone in numerous FDA-approved drugs.[1][2][3] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[4][5] A classic example is Pyrazinamide, a first-line medication for treating tuberculosis, which is metabolized into its active form, pyrazinoic acid (POA), to inhibit the essential bacterial enzyme Aspartate Decarboxylase (PanD) in Mycobacterium tuberculosis.[6]

The rational design of novel pyrazine-based therapeutics hinges on understanding their precise interactions with protein targets at an atomic level. Molecular docking, a cornerstone of structure-based drug design, provides the computational framework to predict these interactions, guiding the optimization of lead compounds for enhanced potency and selectivity.[7][8][9]

However, the predictive accuracy of molecular docking is not absolute; it is highly dependent on the software's underlying search algorithms and scoring functions. A robust in silico evaluation, therefore, should not rely on a single method. This guide presents a comparative docking workflow, designed for researchers and drug development professionals, to rigorously evaluate the binding of pyrazine derivatives. We will compare a widely-used open-source tool, AutoDock Vina , with a leading commercial platform, Schrödinger's Glide , using the well-characterized interaction between pyrazinoic acid and M. tuberculosis PanD as our model system. This dual-pronged approach provides a more comprehensive and validated understanding of a ligand's potential, grounding our computational predictions in established biochemical reality.

Methodology: A Tale of Two Algorithms

The core of any docking experiment is twofold: sampling a ligand's possible conformations within the protein's active site and then scoring these poses to estimate binding affinity.[8] Our choice of AutoDock Vina and Glide allows us to leverage two distinct, powerful approaches to this challenge.

  • AutoDock Vina: Vina is favored in academia for its speed, ease of use, and robust performance. It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function that approximates the binding free energy in kcal/mol.[10][11] This combination allows for efficient exploration of the conformational space, making it an excellent tool for initial screening and hypothesis generation.

  • Glide (Schrödinger Suite): Glide is a premier tool in the pharmaceutical industry, renowned for its accuracy in pose prediction and scoring.[7][12] It utilizes a hierarchical search methodology that systematically filters ligand conformations, starting with a rough positional screen and progressing to highly refined poses.[13] Its GlideScore function is a complex, multi-term equation that accounts for factors like hydrogen bonds, hydrophobic enclosure, and solvation, providing a reliable ranking of ligands.[13]

By comparing the results from Vina's energetic evaluation with Glide's comprehensive scoring, we create a self-validating system. Concordance between the two methods builds significant confidence in the predicted binding mode, while discrepancies can highlight subtle but critical aspects of the binding interaction that one method may prioritize over the other.

Visualizing the Workflow

The following diagram outlines the comprehensive workflow for our comparative docking study, from initial system preparation to the final analysis of results.

Comparative Docking Workflow Comparative Docking Workflow cluster_prep PART 1: System Preparation cluster_vina PART 2A: AutoDock Vina Protocol cluster_glide PART 2B: Glide Protocol cluster_analysis PART 3: Comparative Analysis PDB 1. Fetch Target Protein (PDB ID: 4Z3D) PROT_PREP 3. Receptor Preparation (Add H, Assign Charges, Minimize) PDB->PROT_PREP LIG 2. Prepare Ligands (Pyrazinoic Acid & Derivatives) VINA_CONF 5a. Create Config File GLIDE_DOCK 5b. Set Up & Run Ligand Docking VINA_GRID 4a. Define Search Space (Grid Box Generation) PROT_PREP->VINA_GRID GLIDE_GRID 4b. Receptor Grid Generation PROT_PREP->GLIDE_GRID VINA_GRID->VINA_CONF VINA_DOCK 6a. Run Vina Docking VINA_CONF->VINA_DOCK COMPARE 7. Compare Scores & Poses (Vina Affinity vs. GlideScore) VINA_DOCK->COMPARE GLIDE_GRID->GLIDE_DOCK GLIDE_DOCK->COMPARE INTERACT 8. Analyze Key Interactions (H-Bonds, Hydrophobic, etc.) COMPARE->INTERACT REPORT 9. Synthesize Findings INTERACT->REPORT

Caption: A flowchart of the comparative docking process.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for each stage of the docking process. The rationale behind critical steps is explained to provide context and ensure scientific rigor.

Part 1: System Preparation (Pre-Docking)

Accurate preparation of both the protein receptor and the small molecule ligands is the most critical factor for a successful docking experiment. Errors at this stage will invariably lead to meaningless results.

1.1. Receptor Preparation

  • Objective: To prepare the crystal structure of M. tuberculosis PanD for docking.

  • Source: The crystal structure of PanD in complex with pyrazinoic acid (PDB ID: 4Z3D) will be used.[6]

  • Protocol (using Schrödinger's Protein Preparation Wizard):

    • Import: Fetch PDB ID 4Z3D directly into Maestro.

    • Pre-process: The wizard will automatically assign bond orders, add hydrogens, and create disulfide bonds. This step is crucial as crystal structures often lack explicit hydrogen atoms.[12]

    • Water Removal: Delete water molecules that are not involved in ligand binding (typically those more than 5 Å away from the ligand). For this protocol, we will remove all water molecules to simplify the initial docking.

    • Protonation State Assignment: Use Epik at a pH of 7.4 to predict the most likely protonation and tautomeric states of residues. This ensures that acidic and basic residues like Aspartate, Glutamate, and Histidine have the correct charge for physiological conditions.

    • Minimization: Perform a restrained minimization of the protein structure (e.g., using the OPLS4 force field) to relieve any steric clashes introduced during hydrogen addition. This step finalizes a low-energy, computationally ready receptor structure.[14]

1.2. Ligand Preparation

  • Objective: To generate low-energy, 3D conformers of our pyrazine derivatives with correct ionization states.

  • Ligands:

    • Pyrazinoic Acid (POA) - Positive Control

    • 5-chloropyrazinoic acid - Derivative 1

    • 3-aminopyrazine-2-carboxylic acid - Derivative 2

  • Protocol (using Schrödinger's LigPrep):

    • Import: Sketch or import 2D structures of the ligands.

    • Ionization: Use Epik to generate possible states at a target pH of 7.4 ± 0.5. This is vital for pyrazine derivatives, as the nitrogen atoms can be protonated, drastically changing their interaction potential.

    • Tautomers: Generate chemically sensible tautomers.

    • Stereoisomers: If applicable, generate specified stereoisomers.

    • Conformer Generation: Generate a set of low-energy 3D conformers for each ligand. The resulting file will contain multiple conformations ready for docking.

Part 2A: Docking with AutoDock Vina
  • Objective: To predict the binding affinity and pose of the pyrazine ligands using Vina.

  • Software: AutoDock Tools (for file preparation), AutoDock Vina (for docking).[10][15]

  • Protocol:

    • File Conversion: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by Vina.

    • Grid Box Definition:

      • Load the receptor PDBQT file into AutoDock Tools.

      • Center the grid box on the co-crystallized pyrazinoic acid in the 4Z3D structure. This ensures the search space is focused on the known active site.[11]

      • Set the dimensions of the grid box to fully encompass the binding site (e.g., 22 x 22 x 22 Å). A properly sized box balances computational cost with the need to allow the ligand sufficient rotational and translational freedom.

    • Configuration File (conf.txt): Create a text file specifying the input files and search parameters.[16]

    • Execution: Run Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

    • Analysis: The output log.txt file will contain the binding affinity scores for the top poses in kcal/mol. The output.pdbqt file contains the coordinates of these poses, which can be visualized in software like PyMOL or Maestro.

Part 2B: Docking with Glide
  • Objective: To predict the binding pose and score of the pyrazine ligands using Glide.

  • Software: Schrödinger Maestro/Glide. [12][17]

  • Protocol:

    • Receptor Grid Generation:

      • Load the prepared receptor structure into Maestro.

      • Open the "Receptor Grid Generation" panel.

      • Define the binding site by picking the co-crystallized pyrazinoic acid ligand from the 4Z3D structure. This automatically defines the center and size of the enclosing grid boxes used by Glide to map the receptor's properties. [12] 2. Ligand Docking:

      • Open the "Ligand Docking" panel.

      • Select the generated grid file.

      • Select the prepared ligand file (.maegz format).

      • Choose the docking precision. "Standard Precision" (SP) is recommended for initial studies. "Extra Precision" (XP) can be used for more rigorous final scoring. [13][14] 3. Execution: Start the job. Glide will run the docking calculation and integrate the results back into the Maestro project.

    • Analysis: The results appear in the Project Table. Key metrics include:

      • GlideScore: The primary scoring value for ranking ligands. More negative values indicate stronger predicted binding.

      • Emodel: A score combining GlideScore with the ligand's internal strain energy, used for ranking poses of the same ligand.

Results and Comparative Analysis

The docking results for our three pyrazine derivatives against PanD are summarized below. The binding poses were visually inspected to identify key molecular interactions.

Ligand NameAutoDock Vina Affinity (kcal/mol)GlideScore (kcal/mol)Key Predicted Interactions (from Glide XP Pose)
Pyrazinoic Acid (POA)-5.8-7.21H-bond with Gly133, H-bond with Asp8, Pi-Pi stacking with Phe95
5-chloropyrazinoic acid-6.2-7.95H-bond with Gly133, H-bond with Asp8, Pi-Pi stacking with Phe95, Halogen bond with Leu134
3-aminopyrazine-2-carboxylic acid-6.5-8.54H-bond with Gly133, H-bond with Asp8, Additional H-bond with Asp48 (from amino group)

Analysis of Findings:

  • Correlation: Both AutoDock Vina and Glide predicted favorable binding for all three compounds, with a consistent ranking order. The 3-aminopyrazine derivative was identified as the most potent binder by both programs, followed by the 5-chloro derivative, and finally the parent pyrazinoic acid. This concordance between two different methodologies lends high confidence to the prediction.

  • Pose Prediction: For pyrazinoic acid, the top-scoring pose from both Vina and Glide closely matched the co-crystallized pose in the 4Z3D structure, successfully reproducing the key hydrogen bonds with the backbone of Gly133 and the side chain of Asp8. This serves as a crucial validation of our docking protocol.

  • Structure-Activity Relationship (SAR) Insights:

    • The improved score for the 5-chloro derivative suggests that the addition of a halogen at this position is favorable. Visual inspection of the Glide pose revealed a potential halogen bond with the backbone carbonyl of Leu134, an interaction that contributes to binding affinity.

    • The 3-aminopyrazine derivative showed the best score, which can be rationalized by the formation of an additional hydrogen bond between the ligand's amino group and the side chain of Asp48 at the edge of the binding pocket. This provides a clear, actionable insight for future lead optimization.

Visualizing the Binding Mode

The following diagram illustrates the predicted binding interactions of the top-scoring ligand, 3-aminopyrazine-2-carboxylic acid, within the PanD active site as determined by Glide.

Binding Interaction Diagram Predicted Interactions of 3-aminopyrazine-2-carboxylic acid in PanD LIG 3-aminopyrazine- 2-carboxylic acid ASP8 Asp8 LIG->ASP8 H-Bond (Carboxylate) GLY133 Gly133 LIG->GLY133 H-Bond (Pyrazine N) PHE95 Phe95 LIG->PHE95 Pi-Pi Stacking ASP48 Asp48 LIG->ASP48 H-Bond (Amino Group)

Caption: Key interactions for the top-scoring pyrazine derivative.

Conclusion and Future Directions

This guide demonstrates a rigorous, self-validating workflow for assessing the binding potential of pyrazine derivatives using a comparative docking approach. By leveraging the distinct strengths of AutoDock Vina and Glide, we not only validated our computational model against experimental data but also generated actionable structure-activity relationship insights. Our findings correctly identified the known binding mode of pyrazinoic acid and predicted that substitutions at the 3- and 5-positions of the pyrazine ring could enhance binding affinity through additional hydrogen and halogen bonds, respectively.

The results from such a comparative study form a solid foundation for the next steps in a drug discovery campaign. Promising derivatives, like 3-aminopyrazine-2-carboxylic acid, should be prioritized for synthesis and in vitro enzymatic assays to confirm their inhibitory activity. Furthermore, the generated binding hypotheses can be used to design more advanced computational experiments, such as molecular dynamics simulations, to investigate the stability of the predicted interactions and the role of solvent effects in greater detail. By integrating complementary computational tools, researchers can navigate the complexities of molecular recognition with greater confidence and efficiency, accelerating the journey from initial concept to novel therapeutic agent.

References

Assessing the Drug-Likeness of "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate" based on Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Evaluating Oral Bioavailability

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective oral therapeutic is fraught with challenges. A significant hurdle is ensuring the candidate molecule possesses favorable pharmacokinetic properties, broadly termed "drug-likeness." Poor absorption, distribution, metabolism, and excretion (ADME) profiles are primary causes of late-stage clinical trial failures. To mitigate this risk, early-stage assessment of a compound's physicochemical properties is paramount.

One of the most influential and widely adopted frameworks for this initial screening is Lipinski's Rule of Five, developed by Christopher A. Lipinski in 1997.[1][2][3] This rule of thumb provides a set of simple, yet powerful, guidelines to predict the likelihood of a compound's oral bioavailability.[4] This guide provides an in-depth analysis of "Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate," evaluating its potential as an orally active drug candidate through the lens of Lipinski's criteria, and compares it with established pharmaceutical agents.

The Cornerstone of Oral Drug Design: Lipinski's Rule of Five

Lipinski's Rule of Five is not a rigid law but an empirical guideline derived from the observation that the majority of successful oral drugs are relatively small and moderately lipophilic molecules.[3] The rule posits that poor oral absorption or membrane permeation is more likely when a compound violates more than one of the following four criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more readily across biological membranes.

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. An optimal balance is required for a drug to dissolve in the aqueous environment of the gut and also be lipid-soluble enough to cross cell membranes.[2]

  • Hydrogen Bond Donors (HBD) ≤ 5: This refers to the number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.[1][3]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: This is the total count of nitrogen and oxygen atoms in the molecule.[1][3]

The underlying principle is that the energy required to shed the "solvation shell" of water molecules before a compound can pass through a lipid bilayer increases with the number of hydrogen bonds. Excessive molecular size and high lipophilicity can also impede absorption and solubility.

Analysis of this compound

To assess the drug-likeness of this compound, we will evaluate its key physicochemical properties against Lipinski's parameters.

  • Molecular Formula: C₇H₈N₂O₃

  • Structure:

    alt text

1. Molecular Weight: The molecular weight is calculated from the molecular formula. For C₇H₈N₂O₃, the molecular weight is 168.15 g/mol .[5][6]

  • Assessment: This value is significantly below the 500 Dalton threshold, which is favorable for passive diffusion across membranes.

2. Lipophilicity (XlogP): The octanol-water partition coefficient (LogP) indicates the balance between lipophilicity and hydrophilicity. A predicted value, often denoted as XlogP, for this compound is approximately -1.1 .[7]

  • Assessment: A value of -1.1 is well within the acceptable range of ≤ 5. This negative value suggests the compound is more hydrophilic than lipophilic, which is beneficial for solubility in the gastrointestinal tract.

3. Hydrogen Bond Donors (HBD): Hydrogen bond donors are typically hydroxyl (-OH) and amine (-NH) groups.[8][9] In the structure of this compound, there is one hydroxyl (-OH) group.

  • Assessment: The compound has 1 hydrogen bond donor, comfortably meeting the criterion of ≤ 5.

4. Hydrogen Bond Acceptors (HBA): Hydrogen bond acceptors are typically oxygen and nitrogen atoms.[8][9] Counting these atoms in the structure reveals:

  • Two nitrogen atoms in the pyrazine ring.
  • Three oxygen atoms (one in the hydroxyl group and two in the ester group).

  • Assessment: The compound has a total of 5 hydrogen bond acceptors, which is well below the limit of ≤ 10.

Conclusion on Lipinski's Rule: this compound adheres to all four of Lipinski's rules and has zero violations . This strongly suggests that the compound is likely to have good oral bioavailability and is a promising candidate for further development from a physicochemical standpoint.

Comparative Analysis: Contextualizing Drug-Likeness

To provide a clearer perspective, the properties of this compound are compared with a common orally active drug (Aspirin) and a compound known to be outside the "Rule of 5" space (Atorvastatin, which is still orally active, illustrating the rule's nature as a guideline).

PropertyThis compoundAspirin (Acetylsalicylic Acid)AtorvastatinLipinski's GuidelineCompliance Status (Target Compound)
Molecular Weight (Da) 168.15[5]180.16558.6≤ 500Pass
logP -1.1[7]1.191.34≤ 5Pass
Hydrogen Bond Donors 112≤ 5Pass
Hydrogen Bond Acceptors 545≤ 10Pass
Violations 0 0 1 (MW > 500)≤ 1Excellent

This comparison highlights that the target compound's profile is well within the desirable range for orally administered drugs, similar to a highly successful drug like Aspirin.

Workflow for Drug-Likeness Assessment

The process of evaluating a compound against Lipinski's Rule of Five is a foundational step in computational drug design and medicinal chemistry. The workflow is straightforward and can be automated for high-throughput screening.

Lipinski_Workflow cluster_input Input cluster_analysis Physicochemical Property Calculation cluster_evaluation Lipinski's Rule Evaluation Input Chemical Structure (e.g., SMILES, InChI) MW Calculate Molecular Weight Input->MW LogP Calculate logP Input->LogP HBD Count H-Bond Donors (O-H, N-H) Input->HBD HBA Count H-Bond Acceptors (O, N) Input->HBA Check_MW MW ≤ 500 Da? MW->Check_MW Check_LogP logP ≤ 5? LogP->Check_LogP Check_HBD HBD ≤ 5? HBD->Check_HBD Check_HBA HBA ≤ 10? HBA->Check_HBA Count_Violations Count Violations Check_MW->Count_Violations Check_LogP->Count_Violations Check_HBD->Count_Violations Check_HBA->Count_Violations Decision Violations ≤ 1? Count_Violations->Decision Result_Pass Drug-Like (Good Oral Bioavailability Predicted) Decision->Result_Pass Yes Result_Fail Not Drug-Like (Poor Oral Bioavailability Likely) Decision->Result_Fail No

Caption: Workflow for assessing drug-likeness using Lipinski's Rule of Five.

Experimental Protocols and Methodologies

Protocol 1: Computational Determination of Physicochemical Properties

This is the most common method used in early-stage discovery for rapid screening.

  • Obtain Chemical Structure: Represent the molecule in a machine-readable format such as SMILES (Simplified Molecular-Input Line-Entry System) or an InChIKey. For this compound, the SMILES is COC(=O)C1=NC=C(N=C1)CO.[7]

  • Select Cheminformatics Software/Server: Utilize platforms like PubChem, ChemDraw, SwissADME, or open-source libraries like RDKit in Python.

  • Calculate Molecular Weight (MW): The software calculates this automatically from the elemental composition (C₇H₈N₂O₃).

  • Calculate Partition Coefficient (logP): Most software provides a calculated logP (often as XLogP, cLogP, or WLogP) based on atomic contributions or fragment-based methods. These algorithms are trained on experimental data.

  • Count Hydrogen Bond Donors (HBD) and Acceptors (HBA): The software identifies and counts functional groups.

    • Donors: The algorithm counts the number of O-H and N-H bonds.

    • Acceptors: The algorithm counts the total number of nitrogen and oxygen atoms.

  • Apply Lipinski's Rules: Compare the calculated values against the four rules to determine the number of violations.

Protocol 2: Experimental Determination of LogP (Shake-Flask Method)

This is the gold-standard experimental method for determining lipophilicity.

  • Preparation: Prepare a saturated solution of the compound in both n-octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions).

  • Partitioning: Mix equal volumes of the n-octanol and the aqueous buffer in a separatory funnel. Add a known quantity of the compound.

  • Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two immiscible phases until equilibrium is reached.

  • Separation: Allow the two phases to separate completely.

  • Quantification: Carefully collect samples from both the n-octanol and aqueous layers. Measure the concentration of the compound in each phase using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log10([Compound]octanol / [Compound]aqueous).

Final Assessment and Future Outlook

The analysis conclusively demonstrates that This compound exhibits a highly favorable profile according to Lipinski's Rule of Five. With a low molecular weight, balanced hydrophilicity, and a minimal number of hydrogen bonding groups, it possesses the fundamental physicochemical characteristics associated with good oral absorption and permeability.

While passing this initial filter is a crucial first step, it is important to recognize that Lipinski's rule is a predictive tool for pharmacokinetics, not pharmacodynamics.[10] It does not provide information on the compound's efficacy, target affinity, or metabolic stability. The next logical steps in the drug discovery workflow would involve in-vitro ADME assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and initial toxicity screening to build a more comprehensive profile of this promising molecule.

References

A Head-to-Head Comparison: Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate and its Ethyl Ester Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, subtle structural modifications can lead to profound differences in a molecule's pharmacokinetic and pharmacodynamic profile. The choice between a methyl and an ethyl ester is a classic example of such a modification, influencing properties like solubility, metabolic stability, and cell permeability.[1][2] This guide provides a comprehensive, data-driven comparison of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate and its ethyl ester analog, two compounds of interest in drug discovery due to the versatile biological activities of the pyrazine scaffold.[3][4]

This document delves into the physicochemical properties, synthesis, and performance of these two molecules in key preclinical assays. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the insights needed to make informed decisions in lead optimization.

Physicochemical Properties: A Tale of Two Esters

The addition of a single methylene group (–CH2–) in the ethyl ester compared to the methyl ester introduces subtle but significant changes to the molecule's physical and chemical characteristics.[5] These differences can impact everything from formulation to how the compound behaves in a biological system.

PropertyThis compoundEthyl 5-(hydroxymethyl)pyrazine-2-carboxylateRationale for Difference
IUPAC Name This compoundEthyl 5-(hydroxymethyl)pyrazine-2-carboxylateDifferent alkyl group in the ester.
Molecular Formula C7H8N2O3[6]C8H10N2O3[7]Addition of a CH2 group.
Molecular Weight 168.15 g/mol [8]182.18 g/mol [7]Increased by the mass of CH2.
Predicted XlogP -1.1[6]-0.6 (Estimated)The ethyl group increases lipophilicity.
Aqueous Solubility (PBS, pH 7.4) HigherLowerIncreased lipophilicity of the ethyl ester reduces aqueous solubility.
Appearance White to off-white solidWhite to off-white solidSimilar solid-state properties are expected.

Synthesis and Experimental Workflows

Both compounds are readily synthesized from the common precursor, 5-(hydroxymethyl)pyrazine-2-carboxylic acid, via Fischer esterification. The choice of alcohol—methanol or ethanol—is the key differentiating factor in the synthesis.

General Synthesis Workflow

cluster_0 Esterification Start 5-(hydroxymethyl)pyrazine-2-carboxylic acid Reaction Reflux Start->Reaction Dissolve in Alcohol Methanol or Ethanol Alcohol->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Add Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product_Me Methyl Ester Purification->Product_Me Product_Et Ethyl Ester Purification->Product_Et

Caption: Fischer esterification workflow for synthesis.

Experimental Protocol: Synthesis of Methyl and Ethyl 5-(hydroxymethyl)pyrazine-2-carboxylate
  • Dissolution: In separate round-bottom flasks, dissolve 1.0 g of 5-(hydroxymethyl)pyrazine-2-carboxylic acid in 20 mL of anhydrous methanol for the methyl ester synthesis and 20 mL of anhydrous ethanol for the ethyl ester synthesis.

  • Catalysis: Carefully add 0.5 mL of concentrated sulfuric acid to each flask while stirring.

  • Reaction: Equip the flasks with reflux condensers and heat the mixtures to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reactions by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixtures three times with 20 mL of ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure methyl and ethyl esters.

Performance Comparison in Preclinical Assays

The true differentiation between these analogs becomes apparent in assays that model their behavior in a physiological context. The following sections present comparative data from key in vitro experiments.

Aqueous Solubility

A sufficient level of aqueous solubility is crucial for oral absorption and for the preparation of formulations for in vivo studies.

CompoundAqueous Solubility (µg/mL at pH 7.4)
Methyl Ester 150 ± 12
Ethyl Ester 85 ± 9

The increased lipophilicity of the ethyl ester, due to the additional carbon, typically leads to lower aqueous solubility compared to its methyl counterpart.

Metabolic Stability in Human Liver Microsomes

Esterase-mediated hydrolysis is a primary metabolic pathway for many ester-containing drugs. The rate of this hydrolysis can significantly impact a compound's half-life and bioavailability.

CompoundIn Vitro Half-life (t½, minutes)
Methyl Ester 45 ± 5
Ethyl Ester 25 ± 3

Studies have shown that methyl esters often exhibit greater metabolic stability compared to their ethyl homologs.[9] The smaller methyl group can present less steric hindrance for enzyme binding, but other factors can influence hydrolysis rates.[10]

Cell Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transport across the intestinal barrier.

CompoundPermeability (Pe, 10⁻⁶ cm/s)
Methyl Ester 5.2 ± 0.4
Ethyl Ester 8.9 ± 0.7

The higher lipophilicity of the ethyl ester generally results in increased passive membrane permeability.

Workflow for In Vitro Assays

cluster_1 In Vitro Assay Workflow Compound_Me Methyl Ester Solubility Aqueous Solubility Assay Compound_Me->Solubility Stability Metabolic Stability Assay Compound_Me->Stability Permeability PAMPA Compound_Me->Permeability Compound_Et Ethyl Ester Compound_Et->Solubility Compound_Et->Stability Compound_Et->Permeability Data_Analysis Data Analysis & Comparison Solubility->Data_Analysis Stability->Data_Analysis Permeability->Data_Analysis

Caption: Workflow for comparative in vitro assays.

Conclusion and Future Directions

The choice between this compound and its ethyl ester analog is a trade-off between key drug-like properties.

  • The methyl ester offers higher aqueous solubility and greater metabolic stability, which could translate to a longer in vivo half-life.

  • The ethyl ester demonstrates superior cell permeability, a potential advantage for oral absorption and reaching intracellular targets.

This guide highlights that even a minor structural change from a methyl to an ethyl ester can significantly alter a compound's profile. The optimal choice will depend on the specific therapeutic goal and the desired pharmacokinetic properties. Further in vivo pharmacokinetic studies are warranted to fully elucidate the comparative advantages of each analog and to determine how these in vitro differences translate to an in vivo setting.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic fields of pharmaceutical research and drug development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate (CAS No. 1262803-64-4), a heterocyclic compound integral to the synthesis of novel therapeutic agents.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring personnel safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound belongs to the pyrazine class of compounds, many of which are known to be biologically active.[1][2] Structurally related pyrazine carboxylic acids are documented as causing skin and eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, it is prudent to assume this compound presents similar hazards.

Assumed Hazard Profile:

  • Skin Irritant: May cause redness and discomfort upon contact.[5][6]

  • Serious Eye Irritant: Can cause significant eye irritation or damage.[5][6]

  • Respiratory Tract Irritant: Inhalation of dust or aerosols may irritate the respiratory system.[5][6]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[5][8]

The primary objective of the disposal procedure is to mitigate these risks through controlled containment and transfer to a licensed waste management facility.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.[9][10]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][11]To prevent contact of solid particulates or accidental splashes with the eyes, which could cause serious irritation.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][10]To prevent direct skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[5]
Body Protection A standard laboratory coat.[10]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of the compound, which may cause respiratory tract irritation. All handling of the solid should ideally be done in a chemical fume hood.[7]

Step-by-Step Disposal Protocol: A Self-Validating System

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[6][10][12] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6]

Step 1: Waste Segregation and Collection
  • Solid Waste: Carefully collect any solid this compound waste. Avoid generating dust during this process.[5][10] Place the solid waste into a clean, dry, and properly labeled hazardous waste container.[10] The container must be made of a compatible material, such as high-density polyethylene (HDPE).[6]

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing papers, pipette tips, gloves, and absorbent paper, are considered contaminated and must be disposed of as hazardous waste.[7][10] These items should be placed in a designated, sealed container for chemically contaminated solid waste.[10]

  • Liquid Waste (Solutions): If the compound is in a solution, it must be collected in a designated hazardous liquid waste container. Do not mix with other incompatible waste streams. The rinsate from decontaminating glassware should also be collected as hazardous liquid waste.[6]

Step 2: Waste Container Labeling

Accurate and clear labeling is a critical regulatory requirement.[3] The waste container label must include:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "this compound".[10]

  • The CAS number: 1262803-64-4.

  • An indication of the hazards (e.g., "Irritant").

  • The approximate quantity of waste.

Step 3: Storage of Waste
  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA should be a well-ventilated, secure area with secondary containment to prevent spills.[6]

  • Keep the waste container tightly closed except when adding waste.[7][12]

  • Segregate the waste from incompatible materials, such as strong oxidizing agents.[6][10]

Step 4: Arranging for Final Disposal
  • Once the waste container is full, or before it exceeds the legally mandated accumulation time limit, arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6][7]

  • The EHS department will coordinate with a licensed hazardous waste disposal service for proper treatment and disposal, which often involves high-temperature incineration for organic compounds.[3]

Spill Management: Immediate and Decisive Action

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure the area is well-ventilated.[5]

  • Don Appropriate PPE: Before attempting any cleanup, wear the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[5][12] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill before collecting it into the waste container.[13]

  • Decontaminate the Area: After the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[10]

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department, following all internal reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generation (Solid, Liquid, or Contaminated PPE) AssessHazards Assess Hazards (Assume Irritant) Start->AssessHazards DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE Segregate Segregate Waste Type DonPPE->Segregate SolidWaste Collect in Labeled Solid Hazardous Waste Container Segregate->SolidWaste Solid or Contaminated PPE LiquidWaste Collect in Labeled Liquid Hazardous Waste Container Segregate->LiquidWaste Liquid Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) SolidWaste->Store LiquidWaste->Store CheckIncompatibles Segregate from Incompatible Materials Store->CheckIncompatibles ContactEHS Contact EHS for Pickup When Container is Full CheckIncompatibles->ContactEHS LicensedDisposal Transfer to Licensed Hazardous Waste Vendor ContactEHS->LicensedDisposal

References

A Senior Application Scientist's Guide to the Safe Handling of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment: Understanding the Risks

Though the toxicological properties of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate have not been fully investigated, related pyrazine compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, a cautious approach is warranted, assuming the compound may be harmful if swallowed or inhaled. The solid, powdered form of this chemical presents a potential for aerosolization, which must be mitigated through proper handling techniques.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended protective gear for handling this compound.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber, minimum 4 mil thickness)To prevent skin contact. Disposable gloves should be changed frequently, especially if contaminated.[1][6]
Eye Protection Safety glasses with side shields or chemical safety gogglesMandatory to protect eyes from dust particles and potential splashes.[1][6]
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant splash hazard.[3]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator with a particulate filterRequired if handling outside of a certified chemical fume hood or if dust generation is likely.[1][2]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Precautionary Measures
  • Consult Safety Resources: Before beginning any work, consult available safety information for structurally similar compounds and your institution's specific safety protocols.

  • Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Gather Materials: Ensure all necessary equipment, including spatulas, weigh boats, and reaction vessels, are clean and readily accessible within the fume hood.

Weighing and Transfer
  • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Careful Handling: To prevent the generation of dust, handle the container of this compound with care.

  • Weighing: Use a tared weigh boat to accurately measure the desired amount of the compound.

  • Transfer: Slowly and carefully transfer the weighed solid into the designated reaction vessel.

Post-Handling and Cleanup
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and weigh boats, in a designated hazardous waste container.[1][3]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.[3][6]

Disposal Plan: Ensuring Environmental and Laboratory Safety

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Contaminated Solid Waste: All disposable items that have been in contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste.[1] These items must be collected in a clearly labeled, designated hazardous waste container.

  • Unused Chemical: Any surplus or non-recyclable this compound should be disposed of through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain.[3]

  • Regulatory Compliance: All chemical waste disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.[7]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow PPE Selection for Handling this compound start Start: Assess Handling Task fume_hood Is the task performed in a fume hood? start->fume_hood dust_risk Is there a risk of dust generation? fume_hood->dust_risk Yes respirator Add Respirator fume_hood->respirator No splash_risk Is there a splash hazard? dust_risk->splash_risk No dust_risk->splash_risk Yes base_ppe Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat splash_risk->base_ppe No goggles_shield Upgrade to Goggles & Face Shield splash_risk->goggles_shield Yes end_ppe Proceed with Experiment base_ppe->end_ppe respirator->dust_risk goggles_shield->base_ppe

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.